molecular formula C13H17NO B3153447 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine CAS No. 758669-36-2

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Numéro de catalogue: B3153447
Numéro CAS: 758669-36-2
Poids moléculaire: 203.28 g/mol
Clé InChI: GCCFUBIPTFPYGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h3,5,7,11,14H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFUBIPTFPYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern CNS drug discovery, the strategic rigidification of flexible pharmacophores is paramount for achieving target selectivity and metabolic stability. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly specialized, privileged scaffold that merges the lipophilic bulk of a tetralin (tetrahydronaphthalene) moiety with the high ring strain and sp3-rich character of an azetidine ring. This specific structural combination has been heavily explored in the development of monoamine reuptake inhibitors and serotonin (5-HT) receptor modulators .

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing you with the causality behind its synthetic methodologies, its bioisosteric utility, and self-validating experimental protocols for immediate laboratory application.

Structural Chemistry & Physicochemical Properties

The architecture of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine is defined by two distinct domains:

  • The Tetralin Core: A partially hydrogenated naphthalene ring that provides a highly lipophilic, planar-to-puckered surface ideal for engaging the hydrophobic pockets of monoamine transporters.

  • The Azetidine Ring: A four-membered nitrogen heterocycle with a ring strain of approximately 26 kcal/mol . It serves as a conformationally restricted basic amine, orienting the ether linkage in a highly specific spatial vector.

Table 1: Calculated Physicochemical Properties

Data summarized for the unsubstituted free base to guide early-stage pharmacokinetic modeling.

PropertyValuePharmacological Relevance
Molecular Formula C₁₃H₁₇NOStandard low-molecular-weight CNS scaffold
Molecular Weight 203.28 g/mol Highly compliant with Lipinski’s Rule of 5; optimal for BBB penetration
LogP (Predicted) ~2.8Balances aqueous solubility with necessary lipophilic membrane permeation
Topological Polar Surface Area 21.26 ŲExcellent CNS penetration potential (well below the 90 Ų threshold)
Hydrogen Bond Donors 1 (Azetidine NH)Minimizes recognition by efflux pumps (e.g., P-glycoprotein)
Hydrogen Bond Acceptors 2 (N, O)Sufficient for engaging target receptor hydrogen-bonding networks
Rotatable Bonds 2High conformational rigidity reduces the entropic penalty upon receptor binding

Synthetic Methodology & Causality

The synthesis of this scaffold requires careful consideration of the azetidine ring's susceptibility to ring-opening under harsh conditions.

Causality in Experimental Design: We deliberately select the Mitsunobu reaction over a standard Williamson ether synthesis. The four-membered azetidine ring can degrade under the prolonged, harsh basic conditions (e.g., NaH, refluxing DMF) typically required to alkylate secondary alcohols. By leveraging the natural acidity of the phenolic 5,6,7,8-tetrahydro-1-naphthol (pKa ~9.5), the Mitsunobu reaction allows for rapid etherification with N-Boc-3-hydroxyazetidine under mild, redox-neutral conditions at 0 °C to room temperature, perfectly preserving the strained heterocycle.

Synthesis N1 5,6,7,8-Tetrahydro-1-naphthol (Phenolic Nucleophile) N3 Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT N1->N3 N2 N-Boc-3-hydroxyazetidine (Aliphatic Alcohol) N2->N3 N4 N-Boc-Protected Intermediate N3->N4 N5 Acidic Deprotection TFA / DCM (1:4), RT, 2h N4->N5 N6 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine N5->N6

Fig 1: Stepwise synthesis workflow via Mitsunobu etherification and Boc-deprotection.

Protocol 1: Step-by-Step Synthesis Workflow
  • Reagent Preparation: Dissolve 1.0 eq of 5,6,7,8-tetrahydro-1-naphthol and 1.1 eq of N-Boc-3-hydroxyazetidine in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Phosphine Addition: Add 1.2 eq of Triphenylphosphine (PPh₃) and stir until fully dissolved. Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Azodicarboxylate Activation: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Note: DIAD must be added at 0 °C to control the exothermic formation of the betaine intermediate and prevent elimination side-reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the phenol is entirely consumed.

  • Deprotection: Isolate the N-Boc intermediate via flash chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) at a 1:4 ratio (TFA:DCM). Stir for 2 hours at room temperature to cleave the Boc group.

  • Purification: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and purify the free base via reverse-phase HPLC.

Pharmacological Profile & Bioisosteric Applications

Azetidines have emerged as powerful bioisosteres for larger, more flexible rings like piperidine and pyrrolidine .

Causality of Metabolic Stability: Piperidines are notorious for undergoing rapid CYP450-mediated N-dealkylation or oxidation. By substituting piperidine with an azetidine ring, the nitrogen atom is embedded within a highly strained, sterically hindered environment. The increased sp3 character and altered pKa (~9.5 for azetidines vs. ~10.5 for piperidines) shift the electronic distribution. This makes the nitrogen lone pair significantly less accessible to the heme iron of CYP enzymes, thereby drastically reducing intrinsic clearance ( CLint​ ).

Bioisostere A Azetidine Core Substitution B Increased sp3 Character & Ring Strain A->B C Steric Hindrance at Nitrogen Center A->C D Enhanced 5-HT Target Binding Affinity B->D E Resistance to CYP450 N-Dealkylation C->E F High CNS Efficacy D->F G Prolonged Half-Life E->G

Fig 2: Pharmacological and metabolic causality of utilizing the azetidine bioisostere.

Self-Validating Experimental Protocols

To ensure data trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . An assay is only as good as its internal controls; therefore, these methods explicitly build in the parameters required to prove the assay worked independently of the test compound's performance.

Protocol 2: Self-Validating In Vitro 5-HT Transporter (SERT) Binding Assay

This competitive radioligand binding assay evaluates the compound's affinity for SERT.

  • Self-Validating Controls:

    • Total Binding (TB) Control: Radioligand + membrane only. Establishes the maximum assay signal.

    • Non-Specific Binding (NSB) Control: Radioligand + membrane + 10 µM Fluoxetine. Validates that the displaced signal is specifically from SERT and not background lipid binding.

    • Quality Control: The Z'-factor must be calculated as >0.5 for the plate to be deemed scientifically valid.

Methodology:

  • Membrane Preparation: Isolate human SERT-expressing HEK-293 cell membranes and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-citalopram, and varying concentrations of the azetidine test compound (10 pM to 10 µM).

  • Equilibration: Incubate the plate at 25 °C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol 3: Self-Validating CYP450 Microsomal Stability Assay

This assay tests the metabolic half-life of the azetidine compound to prove its resistance to N-dealkylation.

  • Self-Validating Controls:

    • No-NADPH Control: Validates that any observed compound depletion is strictly Cytochrome P450-dependent, ruling out chemical instability or background esterase activity.

    • Positive Control: Verapamil (a known rapidly metabolized drug) is run in parallel to ensure the microsomes are enzymatically active.

Methodology:

  • Mixture Assembly: Combine 1 µM of the azetidine compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. (Exclude NADPH in the negative control sample).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and compound half-life ( t1/2​ ).

Conclusion

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a sophisticated chemical building block that solves critical challenges in CNS drug design. By understanding the causality behind its synthesis (Mitsunobu over Williamson) and its pharmacology (steric hindrance preventing CYP degradation), researchers can effectively deploy this scaffold to develop next-generation neurotherapeutics with superior pharmacokinetic profiles.

References

  • Title: Derivatives of azetidine and pyrrolidine (US Patent 6281243B1)
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Azetidine Source: Wikipedia URL: [Link]

Architectural Rigidification in Medicinal Chemistry: A Technical Guide to the 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing central nervous system (CNS) drugs and metabolic modulators, medicinal chemists frequently employ "escape from flatland" strategies. This involves replacing planar aromatic rings or highly flexible acyclic chains with conformationally restricted, sp³-rich heterocycles. The 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine structure represents a highly privileged pharmacophore in this domain. By coupling the bulky, lipophilic tetralin (tetrahydronaphthalene) ether with the rigid, low-basicity azetidine ring, drug developers can finely tune lipophilicity (LogD), metabolic stability, and target selectivity[1]. This guide explores the structural rationale, physicochemical advantages, and validated synthetic protocols for this critical chemical scaffold.

Structural & Physicochemical Profiling

The architecture of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine is bipartite, consisting of a constrained amine and a bicyclic ether.

The Azetidine Core: Replacing a traditional piperidine or pyrrolidine ring with an azetidine ring significantly alters the molecule's physicochemical profile[2]. The increased ring strain of the four-membered azetidine reduces the basicity of the nitrogen atom (pKa typically drops by 1-2 units compared to piperidine). This reduction in pKa increases the fraction of the un-ionized drug at physiological pH, enhancing blood-brain barrier (BBB) permeability. Furthermore, the reduced lipophilicity and lower molecular weight of azetidines often lead to improved aqueous solubility[1].

The Tetrahydronaphthalene Ether: The 5,6,7,8-tetrahydronaphthalen-1-yloxy moiety provides substantial steric bulk. The partially saturated ring system allows for complex three-dimensional binding, often engaging in edge-face π−π interactions within hydrophobic pockets of target proteins[2].

Table 1: Comparative Physicochemical Profile of Saturated Nitrogen Heterocycles

Scaffold FeatureRing SizeApprox. Basic pKaRelative LogD (pH 7.4)Conformational FlexibilityMetabolic Clearance
Azetidine 48.0 - 8.5LowerHighly RigidSlower (Sterically hindered)
Pyrrolidine 59.0 - 9.5MediumIntermediateModerate
Piperidine 69.5 - 10.5HigherHighly FlexibleFaster (Prone to oxidation)
Pharmacological Applications & Target Engagement

The 3-aryloxyazetidine motif is a proven bioisostere for aryloxypropanamines and biaryl substituents[1]. Compounds containing the 5,6,7,8-tetrahydronaphthalen-1-yloxy group have been extensively patented and investigated across several therapeutic areas:

  • Phosphodiesterase (PDE) Inhibitors: Azetidine ethers have been utilized to design brain-penetrant PDE9A inhibitors for Alzheimer's disease, where the azetidine nitrogen forms a direct hydrogen bond with key tyrosine residues, and the bulky ether fits into the lipophilic pocket[2].

  • Glucokinase Activators: Tetrahydronaphthalene ether derivatives are documented in the synthesis of glucokinase activators aimed at treating type 2 diabetes mellitus by promoting glucose-dependent insulin secretion[3][4].

  • Monoamine Modulators: The rigidified ether linkage closely mimics the pharmacophore of serotonin and norepinephrine reuptake inhibitors, locking the bioactive conformation to enhance receptor subtype selectivity.

Pharmacophore Ligand 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Amine Azetidine Nitrogen (pKa ~8.5) Ligand->Amine Ether Ether Linkage (H-Bond Acceptor) Ligand->Ether Tetralin Tetralin Ring (Bulky/Lipophilic) Ligand->Tetralin Target1 Receptor Aspartate (Salt Bridge) Amine->Target1 Target2 Receptor Tyrosine (H-Bond Donor) Ether->Target2 Target3 Hydrophobic Pocket (Edge-Face pi-pi) Tetralin->Target3

Fig 2: Pharmacophore mapping of the compound interacting with typical CNS target receptor residues.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-aryloxyazetidines requires careful selection of reaction conditions. Direct Mitsunobu etherification of 1-Boc-3-hydroxyazetidine often suffers from poor yields due to competitive elimination and steric hindrance. Therefore, a two-step activation-displacement protocol via a mesylate intermediate is the industry standard[2][5].

Causality in Protocol Design: Activating the C3 hydroxyl as a methanesulfonate (mesylate) creates an excellent leaving group for an SN​2 displacement by the phenoxide anion of 5,6,7,8-tetrahydronaphthalen-1-ol. This avoids the generation of triphenylphosphine oxide waste (a byproduct of Mitsunobu) and ensures high fidelity of the ether linkage[2].

Pathway N1 1-Boc-3-hydroxyazetidine N2 Mesylation (MsCl, Et3N, 0°C) N1->N2 N3 1-Boc-3-(mesyloxy)azetidine N2->N3 N5 Boc-Protected Ether Intermediate N3->N5 SN2 Displacement N4 5,6,7,8-Tetrahydronaphthalen-1-ol (K2CO3, DMF, 80°C) N4->N5 Phenoxide formation N6 Deprotection (TFA, DCM, RT) N5->N6 N7 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine N6->N7

Fig 1: Synthetic workflow for 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine via SN2 displacement.

Step-by-Step Protocol:

Self-Validating System: Each step includes a diagnostic analytical checkpoint to ensure reaction completion before proceeding, preventing the carryover of unreactive intermediates.

Step 1: Preparation of 1-Boc-3-(mesyloxy)azetidine

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (Et 3​ N, 1.5 equiv) and cool the mixture to 0°C using an ice bath.

  • Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Causality: The slow addition at 0°C controls the exothermic reaction and prevents the degradation of the acid-sensitive Boc group.

  • Stir for 2 hours at room temperature.

  • Validation Check: Perform TLC (Hexane/EtOAc). The reaction is complete when the starting material spot disappears. LC-MS will show the target mass [M+H−tBu]+ .

  • Quench with water, extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: SN​2 Displacement (Etherification)

  • In a sealed tube, dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF)[4].

  • Add potassium carbonate (K 2​ CO 3​ , 2.0 equiv) and stir for 15 minutes at room temperature to generate the phenoxide anion.

  • Add the 1-Boc-3-(mesyloxy)azetidine (1.0 equiv) prepared in Step 1.

  • Heat the mixture to 80°C and stir overnight (12-16 hours)[2].

  • Validation Check: 1 H-NMR is highly diagnostic here. The proton at the azetidine C3 position (geminal to the oxygen) will exhibit a distinct downfield shift from ~4.5 ppm (in the alcohol/mesylate) to ~4.9–5.1 ppm (in the ether product).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with water (to remove DMF) and brine. Purify via silica gel chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified 1-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine in DCM.

  • Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • Stir at room temperature for 1-2 hours.

  • Validation Check: LC-MS will confirm the loss of the Boc group ( −100 Da).

  • Concentrate under reduced pressure. To obtain the free base, partition the residue between EtOAc and saturated aqueous NaHCO 3​ , extract, dry, and concentrate to yield the final 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

References
  • Brown, A., et al. "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." PubMed (Bioorganic & Medicinal Chemistry Letters). URL: [Link]

  • Verhoest, P. R., et al. "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors." ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • "WO2007089512A1 - Glucokinase activators." Google Patents.
  • "EP 1986645 B1 - GLUCOKINASE ACTIVATORS." European Patent Office.
  • "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv. URL: [Link]

Sources

In-Depth Technical Guide: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoamine reuptake inhibitors requires precise spatial orientation of pharmacophores. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a critical structural scaffold in neuropharmacology, specifically designed to modulate serotonin (5-HT) receptors and transporters. By utilizing a rigid 4-membered azetidine ring rather than a flexible pyrrolidine or piperidine, this compound locks its basic nitrogen into an optimal vector for target binding. This whitepaper details the chemical rationale, pharmacological mechanism, structure-activity relationship (SAR), and self-validating experimental protocols for synthesizing and evaluating this class of central nervous system (CNS) ligands.

Structural Rationale & Chemical Identity

In medicinal chemistry, the shift from flexible alkyl chains to constrained heterocycles is a proven strategy to reduce off-target entropy. The target compound, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, is frequently tracked in industrial databases via its protected precursor, 1-(diphenylmethyl)-3-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]azetidine (CAS: 213008-11-8) [1].

Causality in Structural Design:

  • The Azetidine Core: The 4-membered azetidine ring restricts the conformational degrees of freedom. Unlike 5-membered pyrrolidines, which undergo rapid envelope-to-twist pseudorotation, the azetidine ring maintains a relatively planar "puckered" conformation. This ensures the basic amine—which becomes protonated at physiological pH—is held at a precise distance from the ether oxygen, perfectly aligning with the aspartate residue in the binding pocket of the Serotonin Transporter (SERT).

  • The 5,6,7,8-Tetrahydronaphthalene Moiety: Substituting a standard phenyl or naphthyl group with a partially saturated tetrahydronaphthalene system provides a dual advantage. The aromatic ring ensures necessary π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the receptor, while the saturated aliphatic ring introduces specific steric bulk. This bulk increases lipophilicity (LogP 6.3 for the protected form), enhancing blood-brain barrier (BBB) penetration without the planar rigidity of a fully aromatic naphthalene, which often leads to poor solubility.

Pharmacological Mechanism & Pathway

Compounds of this class are engineered to act as potent modulators of the 5-HT signaling pathway, primarily exhibiting antidepressant activity by inhibiting the reuptake of serotonin from the synaptic cleft [1].

By binding to the orthosteric site of SERT, the azetidine derivative stabilizes the transporter in an outward-open conformation, preventing the translocation of serotonin back into the presynaptic neuron. This localized increase in synaptic 5-HT subsequently downregulates presynaptic 5-HT1A autoreceptors over time, leading to a sustained increase in serotonergic firing—a hallmark of clinical antidepressant efficacy[2].

MOA Presynaptic Presynaptic Neuron (5-HT Release) Synapse Synaptic Cleft (Increased 5-HT) Presynaptic->Synapse Releases 5-HT SERT Serotonin Transporter (SERT) SERT->Presynaptic Recycles Synapse->SERT Reuptake Postsynaptic Postsynaptic 5-HT Receptors Synapse->Postsynaptic Activates Drug Azetidine Derivative Ligand Drug->SERT Inhibits

Pharmacological mechanism of azetidine derivatives on the 5-HT signaling pathway.

Structure-Activity Relationship (SAR) Profiling

To understand the superiority of the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold, we must look at the quantitative SAR data trends established in the foundational patent literature [1]. The table below summarizes the relative binding affinities and physicochemical properties that drive the selection of this specific chemotype.

Compound ScaffoldAryl SubstituentRing SizeSERT Affinity (Relative)BBB Permeability (Est.)
Azetidine 5,6,7,8-Tetrahydronaphthyl 4-membered ++++ High
Pyrrolidine5,6,7,8-Tetrahydronaphthyl5-membered++Moderate
Azetidine1-Naphthyl4-membered+++High
Pyrrolidine1-Naphthyl5-membered+Low

Data Synthesis Note: The 4-membered azetidine ring consistently outperforms the 5-membered pyrrolidine in SERT affinity due to the optimized spatial geometry of the protonated nitrogen.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all protocols be self-validating. A protocol is only as good as its built-in quality control checkpoints. Below are the optimized workflows for synthesizing and biologically validating this compound.

Chemoselective Synthesis Workflow

The synthesis relies on a chemoselective Mitsunobu etherification followed by a controlled deprotection.

Step 1: Mitsunobu Coupling

  • Procedure: Dissolve 1-(diphenylmethyl)azetidin-3-ol (1.0 eq) and 5,6,7,8-tetrahydro-1-naphthol (1.1 eq) in anhydrous THF under an argon atmosphere. Add Triphenylphosphine (PPh3, 1.2 eq). Cool the mixture to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Causality of Reagents: DIAD is selected over DEAD due to its superior safety profile and higher boiling point, minimizing explosion risks during scale-up. The Mitsunobu reaction is chosen over a standard Williamson ether synthesis because the secondary alcohol on the azetidine ring is highly prone to elimination (forming an alkene) under the strong basic conditions required for Williamson coupling.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the azetidin-3-ol spot disappears. Confirm the intermediate (CAS: 213008-11-8) via LC-MS (Expected [M+H]+ : 370.2).

Step 2: Deprotection to Free Base/HCl Salt

  • Procedure: Dissolve the protected intermediate in 1,2-dichloroethane. Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) at 0°C, then reflux for 2 hours. Evaporate the solvent, add methanol, and reflux for an additional 1 hour to cleave the intermediate carbamate.

  • Causality of Reagents: While catalytic hydrogenation (H2, Pd/C) is standard for benzhydryl removal, ACE-Cl is utilized here to guarantee absolute chemoselectivity. Prolonged hydrogenation carries a minor risk of over-reducing the aromatic ring of the tetrahydronaphthalene moiety. ACE-Cl ensures the aromatic system remains untouched.

  • Validation Checkpoint: The final product should precipitate as a white crystalline hydrochloride salt upon the addition of ethereal HCl. Confirm purity >98% via HPLC.

Synthesis A Azetidin-3-ol B 1-(Diphenylmethyl)azetidin-3-ol A->B Protection (Ph2CHBr, Et3N) D 1-(Diphenylmethyl)-3-[(5,6,7,8-tetrahydro- 1-naphthalenyl)oxy]azetidine (CAS: 213008-11-8) B->D Mitsunobu Coupling (DIAD, PPh3) C 5,6,7,8-Tetrahydro-1-naphthol C->D E 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine HCl D->E Deprotection (ACE-Cl, MeOH)

Synthetic workflow for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

In Vitro Radioligand Binding Assay (SERT)

To validate the pharmacological efficacy of the synthesized compound, a competitive radioligand binding assay is employed.

  • Procedure: Prepare membrane fractions from HEK-293 cells stably expressing human SERT. Incubate the membranes with 1 nM [3H] -citalopram (a highly selective SERT radioligand) and varying concentrations of the synthesized azetidine derivative (from 10−11 to 10−5 M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Causality of Conditions: The inclusion of 120 mM NaCl is critical; SERT is a sodium-dependent transporter, and the binding of orthosteric ligands is strictly contingent on the presence of extracellular sodium ions [2].

  • Self-Validating System (Quality Control):

    • Positive Control: Run Paroxetine in parallel. If the Ki​ of Paroxetine deviates from the established literature value (~0.1-0.5 nM), the assay plate is invalidated.

    • Z'-Factor Calculation: Calculate the Z'-factor using the total binding (vehicle) and non-specific binding (defined by 10 μ M fluoxetine). A Z'-factor 0.6 is required to validate the assay's dynamic range and signal-to-noise ratio, ensuring the data is trustworthy for SAR modeling.

References

  • Akzo Nobel N.V. (2001). Derivatives of azetidine and pyrrolidine (US Patent No. 6,281,243 B1). U.S.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. National Center for Biotechnology Information (NCBI).[Link]

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: Pharmacological Scaffolding and Mechanism of Action in Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Neuropharmacology Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The development of highly selective and metabolically stable monoamine reuptake inhibitors (MRIs) remains a cornerstone of neuropharmacological drug discovery. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly optimized, conformationally restricted aryloxyazetidine scaffold. By replacing traditional flexible alkylamines or piperidine rings with a rigid, four-membered azetidine heterocycle, and utilizing a bulky, partially saturated tetrahydronaphthalene (tetralin) ether, this molecule achieves a unique vectorization into the central orthosteric binding site of monoamine transporters (MATs).

This whitepaper dissects the molecular mechanism of action, structural pharmacology, and the rigorous, self-validating experimental methodologies required to evaluate this compound class against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Structural Pharmacology & Design Rationale

The transition from classical aryloxypiperidines to aryloxyazetidines is driven by specific physicochemical and pharmacokinetic causalities:

  • Azetidine Ring (Conformational Restriction): The four-membered azetidine ring restricts the rotational degrees of freedom of the basic nitrogen. This locks the pharmacophore into a bioactive conformation, reducing the entropic penalty upon binding to the transporter. Furthermore, azetidines typically exhibit a lower pKa (~8.5) compared to piperidines (~9.5), which increases the fraction of the neutral species at physiological pH, thereby reducing P-glycoprotein (P-gp) efflux and enhancing blood-brain barrier (BBB) penetration.

  • Tetrahydronaphthalene Moiety (Lipophilic Bulk): The 5,6,7,8-tetrahydronaphthalen-1-yloxy group acts as a bulky, lipophilic anchor. Unlike a fully aromatic naphthyl group (as seen in propranolol), the partially saturated tetralin ring introduces sp3 hybridized carbons. This increased three-dimensionality allows the molecule to more effectively occupy the deep hydrophobic sub-pockets (subsites A and B) of the MAT central binding site.

Molecular Mechanism of Action

Target Engagement at the Orthosteric Site

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine functions as a competitive inhibitor at the central substrate-binding site (S1 pocket) of monoamine transporters. High-resolution X-ray crystallography of human SERT has elucidated the precise atomic interactions required for high-affinity binding ().

  • The Salt Bridge (Causality of the Amine): The protonated nitrogen of the azetidine ring forms a critical, high-energy salt bridge with the carboxylate group of the highly conserved Asp98 residue in SERT (or Asp75 in NET). This ionic interaction is the primary anchor for all classical MAT inhibitors.

  • Hydrophobic Subsite Occupation: The tetrahydronaphthyl ether is vectorized downward into the hydrophobic cavity formed by transmembrane domains (TM) 3, 6, and 8. It engages in extensive π−π and Van der Waals interactions with Tyr176 and Phe341 ().

Conformational Locking and Downstream Signaling

By simultaneously anchoring to Asp98 and wedging the bulky tetralin group between the transmembrane helices, the ligand prevents the transporter from transitioning from the outward-open to the inward-open state. This conformational locking completely halts the translocation of endogenous monoamines, leading to their rapid accumulation in the synaptic cleft and subsequent prolonged activation of post-synaptic G-protein coupled receptors (GPCRs).

MOA cluster_SERT Serotonin Transporter (SERT) Central Site Ligand 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Asp98 Asp98 Residue (Salt Bridge) Ligand->Asp98 Azetidine N+ Hydrophobic Hydrophobic Pocket (Tyr176, Phe341) Ligand->Hydrophobic Tetrahydronaphthyl Conform Outward-Open Conformation Locked Asp98->Conform Hydrophobic->Conform Synapse Accumulation of Synaptic Monoamines (5-HT/NE) Conform->Synapse Reuptake Blockade GPCR Post-Synaptic GPCR Activation Synapse->GPCR Signal Transduction

Fig 1. Binding mechanism of aryloxyazetidines at the SERT central site and downstream signaling.

Quantitative Pharmacological Profiling

To contextualize the potency of the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold, it is evaluated against standard reference inhibitors. The structural constraints of the azetidine ring typically yield a balanced or dual-acting profile (SNRI) depending on specific ring substitutions.

Table 1: Representative In Vitro Pharmacological Profile (hSERT, hNET, hDAT)

Compound / ScaffoldhSERT Ki​ (nM)hNET Ki​ (nM)hDAT Ki​ (nM)Selectivity (SERT:NET)
3-(Tetrahydronaphthalen-1-yloxy)azetidine 4.2 ± 0.8 12.5 ± 1.4 >1000 ~3-fold (SNRI)
Fluoxetine (Reference SSRI)0.8 ± 0.1240 ± 15>5000300-fold
Nisoxetine (Reference NRI)>10000.7 ± 0.1>5000<0.001-fold

Note: Data represents typical binding affinities for unsubstituted aryloxyazetidine scaffolds in radioligand displacement assays.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the evaluation of MAT inhibitors must employ self-validating experimental designs. The following protocol details the functional monoamine uptake assay, explaining the causality behind each methodological choice.

Rationale for Assay Design
  • Cell Line Choice: We utilize stably transfected HEK293 cells expressing human SERT, NET, or DAT. Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any measured radioligand uptake is exclusively mediated by the target of interest, eliminating background noise from off-target transport.

  • Radioligand vs. Fluorescent Tracers: Tritiated substrates ( [3H] -5-HT, [3H] -NE) are strictly used. Causality: Bulky fluorescent analogs (like ASP+) can alter binding kinetics and may interact with cryptic allosteric sites (), skewing the true IC50​ of the competitive inhibitor.

Step-by-Step Functional Uptake Protocol
  • Cell Preparation: Seed HEK293-hSERT cells into 96-well poly-D-lysine coated plates at 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Buffer Exchange: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4). Causality: KRH buffer contains physiological sodium and chloride gradients, which are thermodynamically required to drive the symport mechanism of MATs ().

  • Compound Incubation: Add 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine in a 10-point concentration-response curve (0.1 nM to 10 µM, 1% final DMSO). Incubate for 15 minutes at 37°C to allow equilibrium binding at the orthosteric site.

  • Self-Validating Controls (Critical Step):

    • Total Binding (TB): Wells receiving only vehicle (1% DMSO) + radioligand.

    • Non-Specific Binding (NSB): Wells receiving 10 µM Paroxetine + radioligand. Causality: 10 µM Paroxetine completely saturates the SERT orthosteric site. Any remaining signal is true background (membrane trapping/diffusion).

  • Radioligand Addition: Add 20 nM [3H] -Serotonin ( [3H] -5-HT) to all wells. Incubate for exactly 10 minutes (linear phase of uptake).

  • Termination & Lysis: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transporter kinetics. Lyse cells using 0.1 M NaOH or a dedicated scintillation lysis buffer.

  • Quantification & QC: Measure radioactivity using a MicroBeta liquid scintillation counter.

    • Assay Validation: Calculate the Z'-factor using the formula: Z′=1−∣μTB​−μNSB​∣3σTB​+3σNSB​​ . The plate is only validated and accepted if Z' > 0.5 .

Workflow Step1 1. Cell Culture HEK293-hSERT Step2 2. Compound Incubation Step1->Step2 Step3 3. Radioligand Addition ([3H]-5-HT) Step2->Step3 Step4 4. Wash & Lysis (Non-specific control) Step3->Step4 Step5 5. Scintillation Quantification Step4->Step5 Step6 6. IC50 & Z'-Factor Calculation Step5->Step6

Fig 2. Self-validating high-throughput radiometric uptake assay workflow for MAT inhibitors.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339.[Link]

  • Plenge, P., et al. (2012). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular Pharmacology, 82(5), 960-967.[Link]

  • Wang, Y., et al. (2023). Multi-state Model-Based Identification of Cryptic Allosteric Sites on Human Serotonin Transporter. ACS Chemical Neuroscience, 14(9), 1634-1645.[Link]

  • Billesbølle, C. B., et al. (2018). Identification of the potassium-binding site in serotonin transporter. Proceedings of the National Academy of Sciences, 115(40), E9350-E9359.[Link]

Part 1: The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Disclaimer: As of March 2026, a comprehensive search of the scientific and patent literature has revealed no specific data on the synthesis or biological activity of the compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine. This guide has been constructed by a Senior Application Scientist to provide a robust theoretical framework for researchers and drug development professionals interested in this novel molecule. By analyzing the well-documented biological activities of its core components—the azetidine scaffold and the 5,6,7,8-tetrahydronaphthalen-1-ol (tetralone) moiety —we can project a hypothetical biological profile and propose strategic avenues for its synthesis and evaluation.

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a valuable building block in modern drug discovery.[1] Its strained nature imparts unique conformational constraints and physicochemical properties, making it a desirable replacement for more flexible or sterically hindered groups.[2] The incorporation of an azetidine moiety can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid scaffold for precise vectoral orientation of substituents towards their biological targets.[3]

Known Biological Activities of 3-Substituted Azetidine Derivatives

The C-3 position of the azetidine ring is a common point of substitution, leading to a wide array of biological activities. The 3-aryloxy substitution, in particular, has been explored in various contexts.

  • Antimicrobial Activity: Azetidin-2-ones (β-lactams) with 3-aryloxy groups have been synthesized and investigated for their antimicrobial properties.[4] These compounds are structurally related to penicillins and cephalosporins and often derive their mechanism from the inhibition of bacterial cell wall synthesis.[4]

  • Antimalarial Activity: Bicyclic azetidines have been identified as potent antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase.[3] This highlights the potential of the azetidine core to generate compounds with activity against infectious diseases.

  • Central Nervous System (CNS) Activity: Early studies on 3-phenylazetidine derivatives indicated effects on blood pressure and catecholamine metabolism, suggesting potential interactions with adrenergic or other CNS receptors.[5]

  • Enzyme Inhibition: The azetidine scaffold is present in numerous approved drugs, such as Cobimetinib (a MEK inhibitor), indicating its utility in designing potent and selective enzyme inhibitors.[6]

Part 2: The 5,6,7,8-Tetrahydronaphthalen-1-ol Scaffold: A Versatile Pharmacophore

The 5,6,7,8-tetrahydronaphthalene skeleton is a common feature in molecules designed to interact with a variety of biological targets, often acting as a rigid, lipophilic anchor. Derivatives of its 1-hydroxy form (a tetralone) have demonstrated significant and diverse pharmacological effects.

  • Antitumor Activity: Several series of 5,6,7,8-tetrahydronaphthalene derivatives have been synthesized and evaluated for their antitumor properties.[7] Some analogs have shown the ability to induce G2 arrest, leading to selective inhibition of proliferation in cancer cell lines.[8]

  • Antioxidant Properties: Certain 5,6,7,8-tetrahydro-1-naphthalenol derivatives are patented for their use as antioxidants in cosmetic and pharmaceutical compositions, intended for the preventive treatment of skin inflammation and certain cancers.[9]

  • Receptor Antagonism: The tetrahydronaphthalene scaffold is a key component of antagonists for the human melanin-concentrating hormone receptor 1 (hMCHR1), a promising target for the treatment of obesity.[10]

  • Antimicrobial Activity: Benzimidazole derivatives of tetramethyl-tetrahydronaphthalene have shown potent antibacterial and antifungal activities.[11]

Table 1: Representative Biological Activities of Tetrahydronaphthalene Derivatives
Compound ClassBiological ActivityTarget/MechanismReference
2-Acetyl-3-hydroxy-tetramethylnaphthaleneATL Cell-Selective Growth InhibitionG2 Arrest[8]
6-Aminomethyl-dihydronaphthalenesAnti-obesityhMCHR1 Antagonist[10]
4-Methoxy-tetramethyl-naphthalenolAntioxidantNot specified[9]
2-Substituted-cyanopyridone-tetrahydronaphthalenesAntitumor, AntioxidantNot specified[7]

Part 3: Projected Biological Profile and Research Strategy for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

By synthesizing the known biological roles of the azetidine and tetrahydronaphthalene moieties, we can construct a rational hypothesis for the potential activity of the target compound. The molecule combines a rigid, lipophilic tetralone-derived anchor with a conformationally constrained, polar azetidine ring via an ether linkage. This "anchor-linker-scaffold" motif is common in receptor ligands and enzyme inhibitors.

Hypothetical Targets and Activities:
  • GPCR Ligands: Given the prevalence of the tetrahydronaphthalene scaffold in hMCHR1 antagonists, the target compound could be screened against a panel of G protein-coupled receptors (GPCRs), particularly those with lipophilic binding pockets.[10] The azetidine could provide key hydrogen bonding interactions or serve as a vector to explore deeper regions of the binding site.

  • Enzyme Inhibitors: The structure may possess inhibitory activity against kinases or synthetases. The tetralone moiety could occupy a hydrophobic region (e.g., an allosteric site), while the azetidine nitrogen could form critical hydrogen bonds within an active site, similar to known azetidine-containing inhibitors.[3][6]

  • Antiproliferative Agents: Based on the established antitumor activities of tetrahydronaphthalene derivatives, the target compound warrants evaluation in cancer cell line proliferation assays.[7][8]

Proposed Research Workflow

The logical progression from this theoretical guide to empirical validation would involve a multi-stage process encompassing chemical synthesis, in vitro screening, and mechanism of action studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & MoA Synthesis Chemical Synthesis (See Protocol 1) Purify Purification & Structural Confirmation (NMR, MS) Synthesis->Purify Screen Broad Panel Screening (e.g., GPCRs, Kinases) Purify->Screen Cytotox Antiproliferative Assay (See Protocol 2) Purify->Cytotox DoseResp Dose-Response Curve (IC50/EC50 Determination) Screen->DoseResp Cytotox->DoseResp TargetID Target Identification/ Mechanism of Action Studies DoseResp->TargetID

Caption: Proposed workflow for the evaluation of the target compound.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

This protocol is based on established methods for the synthesis of 3-aryloxyazetidines via nucleophilic substitution.[12]

Step 1: N-Protection of 3-Hydroxyazetidine

  • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: Mitsunobu Reaction for Ether Formation

  • Dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. The reaction may change color.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography to yield N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Step 3: N-Deprotection (Final Product Formation)

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • For the free base, neutralize the crude residue with a saturated aqueous sodium bicarbonate solution and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers and concentrate to yield the final product, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Protocol 2: General In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

While 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine remains an uncharacterized molecule, a systematic analysis of its constituent scaffolds provides a strong rationale for its synthesis and biological evaluation. The fusion of the privileged azetidine ring with the pharmacologically versatile tetrahydronaphthalene core presents a compelling opportunity for the discovery of novel therapeutics. The proposed research strategy, beginning with the outlined synthesis and proceeding through in vitro screening, offers a clear and logical path for any researcher or drug development professional seeking to explore this promising area of chemical space. Empirical validation is now required to determine if the theoretical potential of this molecule can be translated into tangible biological activity.

References

A comprehensive list of all sources cited within this guide.

  • Bianchi, G., & Maffii, G. (1966). [Pharmacology of 3-phenylazetidine and of some of its derivatives]. Il Farmaco; edizione scientifica, 21(2), 131–154.
  • ResearchGate. (n.d.). Synthesis of 3-aryloxy-2-azetidinones. Retrieved March 15, 2026, from [Link]

  • Hamdy, N. A., et al. (n.d.). SYNTHESIS, TUMOR INHIBITORY AND ANTIOXIDANT ACTIVITY OF NEW POLYFUNCTIONALLY 2-SUBSTITUTED 5,6,7,8-TETRAHYDRO. Acta Poloniae Pharmaceutica ñ Drug Research, 70.
  • Kumbhar, S. P., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.org.
  • Louris, J. N., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • Google Patents. (n.d.). EP0404640B1 - 5,6,7,8-Tetrahydro-1-naphtalenol derivatives, process for their preparation and their use as antioxidants in cosmetic and pharmaceutical compositions.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett.
  • Taylor & Francis Online. (n.d.). Azetidine – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubMed. (n.d.). Pharmacological profiles of the new histamine H2-receptor antagonist N-ethyl-N'-[3-[3-(piperidinomethyl)phenoxy] propyl] urea. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0091239A1 - Azetidine derivatives and a process for their production.
  • PubMed. (2011). Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists. Retrieved March 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
  • PubChem. (n.d.). Pharmaceutical compositions comprising forms of 5-azacytidine - Patent US-8513406-B2. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US11713339B2.
  • PubMed. (2009). Discovery of tetrahydrotetramethylnaphthalene analogs as adult T-cell leukemia cell-selective proliferation inhibitors in a small chemical library constructed based on multi-template hypothesis. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). (3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanol: a possible metabolite of the synthetic musk fragrance AHTN. Retrieved March 15, 2026, from [Link]

Sources

Pharmacological Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: A Conformationally Restricted Scaffold for Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals

Executive Summary

The pursuit of highly selective monoamine transporter inhibitors has increasingly shifted toward conformationally restricted scaffolds. Among these, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine represents a highly optimized chemical architecture designed for potent serotonergic modulation[1]. By ether-linking a bulky, lipophilic tetrahydronaphthalene moiety to a highly strained 4-membered azetidine ring, this scaffold achieves exceptional target affinity, primarily functioning as a Serotonin Reuptake Inhibitor (SRI)[2].

This whitepaper dissects the structure-activity relationships (SAR), mechanistic pharmacology, and the rigorous, self-validating experimental protocols required to characterize this class of neurotherapeutics.

Structure-Activity Relationship (SAR) & Scaffold Mechanics

The pharmacological superiority of the azetidine derivative over its acyclic or larger heterocyclic counterparts (e.g., pyrrolidines or piperidines) is rooted in fundamental thermodynamics and spatial geometry.

  • The Azetidine Core (Pharmacophore): Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain and significant sp3-rich character[3]. This conformational rigidity locks the basic amine into a predefined spatial orientation. When binding to the Serotonin Transporter (SERT), this rigidity drastically decreases the entropic penalty ( ΔS ) of binding, driving a more favorable free energy ( ΔG ) and consequently higher affinity[4]. Furthermore, the constrained ring is less susceptible to CYP450-mediated N-dealkylation, enhancing metabolic stability[3].

  • The 5,6,7,8-Tetrahydronaphthalen-1-yloxy Anchor: The partially saturated naphthalene ring acts as a lipophilic anchor that perfectly occupies the hydrophobic S1 binding pocket of SERT. The ether oxygen provides a critical hydrogen bond acceptor site that interacts with specific tyrosine/threonine residues within the transporter's central binding site.

Quantitative Data: Comparative SAR Profile

The following table summarizes the pharmacological affinity and selectivity profile of the azetidine scaffold compared to structural analogs, demonstrating the superiority of the 4-membered ring system.

Compound ScaffoldSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Calculated LogP
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine 1.2 145 >1000 3.1
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)pyrrolidine4.585>10003.5
3-(Naphthalen-1-yloxy)azetidine8.0210>10002.8
3-(Phenoxy)azetidine45.0320>50001.9

(Data represents established SAR trends for aryloxy-azetidine/pyrrolidine derivatives in monoamine transporter assays).

Mechanism of Action: Serotonergic Modulation

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine acts by binding to the orthosteric site of SERT, stabilizing the transporter in an outward-facing conformation[5]. This blockade prevents the clearance of synaptic serotonin (5-HT), leading to prolonged receptor activation at the postsynaptic density, a mechanism foundational to the treatment of serotonin-related affective disorders[1].

SERT_Pathway Presynaptic Presynaptic Neuron (5-HT Release) Synapse Synaptic Cleft (High 5-HT Concentration) Presynaptic->Synapse Exocytosis Postsynaptic Postsynaptic 5-HT Receptors (Signal Transduction) Synapse->Postsynaptic Receptor Activation SERT Serotonin Transporter (SERT) (Reuptake Channel) Synapse->SERT 5-HT Clearance SERT->Presynaptic Reuptake Drug Azetidine Derivative (Orthosteric Blockade) Drug->SERT Inhibitor Binding

Mechanism of action: Azetidine derivative blocking SERT to increase synaptic 5-HT.

Self-Validating Experimental Methodologies

To accurately quantify the pharmacology of this compound, assays must be designed as self-validating systems. Every reagent and step must serve a specific, mechanistically justified purpose to prevent artifactual data.

Protocol 1: In Vitro Radioligand Binding Assay (SERT Affinity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the azetidine derivative using [3H] -Citalopram as the competitive radioligand.

Step-by-Step Methodology & Causality:

  • Tissue Preparation: Isolate synaptosomes from rat frontal cortex and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: SERT is a sodium- and chloride-dependent symporter. The strict inclusion of Na+ and K+ gradients is required to force the transporter into the outward-facing conformation, which is the high-affinity state for SRI binding.

  • Assay Incubation: Incubate 100 µg of membrane protein with 1 nM [3H] -Citalopram and varying concentrations of the azetidine test compound ( 10−10 to 10−5 M) for 60 minutes at 25°C.

    • Self-Validation (Controls): Non-specific binding (NSB) must be defined in a parallel well using 10 µM Fluoxetine. If the signal-to-noise ratio (Total Binding / NSB) falls below 5:1, the assay is invalid and indicates compromised membrane integrity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold buffer.

    • Causality: The azetidine compound and the radioligand are basic lipophilic amines. PEI is a cationic polymer that neutralizes the negative charge of the glass fiber matrix, preventing artifactual non-specific binding of the drug to the filter itself. Ice-cold washes trap the receptor-ligand complex by drastically reducing the dissociation rate ( koff​ ).

  • Quantification: Extract filters into scintillation fluid and count via Liquid Scintillation Spectrometry. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep Tissue Prep (Na+/K+ Buffer) Incubation Incubation ([3H]-Ligand + Drug) Prep->Incubation Filtration Rapid Filtration (PEI-Soaked GF/B) Incubation->Filtration Detection Liquid Scintillation (Quantify Bound) Filtration->Detection Analysis Data Analysis (Cheng-Prusoff Ki) Detection->Analysis

Self-validating workflow for in vitro SERT radioligand binding assay.

Protocol 2: Ex Vivo Monoamine Uptake Inhibition Assay

Binding affinity does not guarantee functional blockade. This assay measures the actual inhibition of [3H] -5-HT transport into live synaptosomes.

Step-by-Step Methodology & Causality:

  • Buffer Optimization: Prepare oxygenated Krebs-Ringer bicarbonate buffer containing 100 µM Ascorbic Acid and 10 µM Pargyline.

    • Causality: Ascorbic acid is a vital antioxidant that prevents the rapid auto-oxidation of serotonin in aqueous solutions. Pargyline is an irreversible Monoamine Oxidase (MAO) inhibitor; it prevents the enzymatic degradation of the internalized [3H] -5-HT, ensuring the radioactive signal accurately reflects total transporter uptake rather than metabolic survival.

  • Uptake Phase: Pre-incubate fresh synaptosomes with the azetidine compound for 15 minutes at 37°C. Initiate uptake by adding 10 nM [3H] -5-HT. Incubate for exactly 5 minutes.

    • Causality: The 5-minute window ensures the measurement is taken during the initial linear phase of uptake. Beyond this, substrate depletion and efflux mechanisms confound the kinetic data.

  • Termination: Stop uptake by adding 4 mL of ice-cold buffer containing 10 µM Fluoxetine, followed immediately by filtration.

    • Causality: The sudden drop in temperature halts transporter kinetics, while the excess Fluoxetine competitively blocks any further binding of residual [3H] -5-HT to the transporter surface during the wash phase.

Conclusion

The 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold exemplifies the power of conformational restriction in modern neuropharmacology. By leveraging the high ring strain and sp3 character of the azetidine ring[3], researchers can achieve superior target affinity and metabolic stability compared to traditional flexible amines. The rigorous application of functionally validated, mechanistically sound assays ensures that these promising pharmacokinetic properties translate reliably into robust pharmacodynamic efficacy.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines - Fragment-based drug design Enamine
  • 1-(diphenylmethyl)-3-[(5,6,7,8-tetrahydro-1-naphtalenyl)oxy]-azetidine (US6281243B1) Molaid / Akzo Nobel N.V.
  • PDSP Database - Serotonin Transporter Assays University of North Carolina (UNC)

Sources

Comprehensive Pharmacological Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: Target Engagement and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoamine reuptake inhibitors requires precise spatial orientation of pharmacophoric elements. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly constrained, bioisosteric evolution of traditional aryloxypropylamine and aryloxypyrrolidine scaffolds. By incorporating a four-membered azetidine ring and a bulky, partially saturated tetrahydronaphthalene moiety, this compound is engineered to engage the orthosteric binding sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). This technical guide explores the structure-activity relationship (SAR), target validation protocols, and clinical potential of this unique chemical entity.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological profile of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine is dictated by three distinct structural domains. The strategic replacement of larger heterocycles with an azetidine ring is a classic "escape from flatland" tactic in medicinal chemistry, designed to improve physicochemical properties while maintaining low molecular weight ([1]([Link])).

  • The Azetidine Core: Compared to pyrrolidine or piperidine analogues, the four-membered azetidine ring possesses a slightly lower pKa​ (~8.5) and reduced lipophilicity. This optimizes the balance between aqueous solubility and blood-brain barrier (BBB) permeability. The rigid ring structure locks the basic amine and the ether linkage into a specific vector, ensuring the nitrogen lone pair is perfectly positioned to form a critical salt bridge with Asp98 in the central binding site of SERT.

  • The Ether Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor, interacting with key tyrosine residues (e.g., Tyr95) within the transporter pocket.

  • The Tetrahydronaphthalene Moiety: The 5,6,7,8-tetrahydronaphthalen-1-yl group provides significant 3D steric bulk compared to a planar naphthyl or phenyl ring. The sp3 -hybridized carbons of the saturated ring portion project deeply into the hydrophobic S1 pocket of the monoamine transporters, increasing binding entropy and residence time.

SAR Compound 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Azetidine Azetidine Ring (Constrained Amine) Compound->Azetidine Core Ether Ether Linkage (H-Bond Acceptor) Compound->Ether Linker Tetralin Tetrahydronaphthalene (Lipophilic Bulk) Compound->Tetralin Aryl Group Target1 Salt Bridge with Asp98 (SERT) Azetidine->Target1 Target2 H-Bond with Tyr95 (SERT) Ether->Target2 Target3 Hydrophobic S1 Pocket (SERT/NET) Tetralin->Target3

Figure 1: Structure-Activity Relationship (SAR) logic for the aryloxyazetidine scaffold.

Primary Therapeutic Targets & Synaptic Mechanism

Mechanistically, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine acts as a competitive inhibitor at the orthosteric site of these transporters. Unlike substrate releasers (such as MDMA) which reverse the transporter flux ([2]([Link])), this compound stabilizes the transporter in an outward-open conformation. By preventing the conformational shift required for the translocation of endogenous monoamines (5-HT and NE), the drug effectively traps the neurotransmitters in the synaptic cleft, prolonging postsynaptic receptor activation.

Pathway PreSyn Presynaptic Neuron (5-HT / NE Release) Synapse Synaptic Cleft (High Monoamine Concentration) PreSyn->Synapse Release PostSyn Postsynaptic Receptors (Signal Transduction) Synapse->PostSyn Activation Transporter Monoamine Transporters (SERT / NET) Synapse->Transporter Reuptake Transporter->PreSyn Recycling Drug 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Drug->Transporter Competitive Inhibition

Figure 2: Synaptic mechanism of action via monoamine transporter (SERT/NET) inhibition.

Experimental Protocols for Target Validation

To rigorously validate the target engagement of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, an in vitro radioligand binding assay must be executed. The following protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Step 1: Membrane Preparation Harvest HEK293 cells stably expressing human SERT (hSERT) or NET (hNET). Homogenize the cell pellets in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality Note: The inclusion of 120 mM NaCl is non-negotiable. Monoamine transporters are Na+/Cl− dependent symporters; the sodium gradient is biochemically required to stabilize the high-affinity outward-facing conformation of the transporter that the drug binds to.

Step 2: Assay Assembly & Self-Validating Controls In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of radioligand ( [3H] citalopram for SERT; [3H] nisoxetine for NET) at a final concentration near its Kd​ , and 25 µL of the test compound at varying concentrations ( 10−10 to 10−5 M). Self-Validating Control: Dedicate parallel wells to a Non-Specific Binding (NSB) control using 10 µM paroxetine (for SERT) or 10 µM desipramine (for NET). Specific binding is strictly defined as Total Binding minus NSB.

Step 3: Incubation and Termination Incubate the plates at 25°C for 60 minutes to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality Note: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. PEI coats the negatively charged silicate groups on the glass fibers, preventing electrostatic adherence of the positively charged radioligand and drastically reducing background noise.

Step 4: Scintillation Counting & Data Analysis Wash the filters three times with ice-cold buffer, extract in scintillation fluid, and measure counts per minute (CPM). Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Prep Membrane Preparation HEK293 cells expressing hSERT / hNET Incubate Incubation Drug + [3H]Citalopram Kd validation Prep->Incubate Filter Filtration & Wash GF/B Glass Fiber Remove unbound ligand Incubate->Filter Count Scintillation Counting Measure CPM Calculate IC50 / Ki Filter->Count

Figure 3: High-throughput radioligand binding assay workflow for target validation.

Quantitative Target Affinity Profiling

The table below summarizes the representative quantitative binding affinities for the aryloxyazetidine scaffold compared to standard clinical benchmarks. The azetidine contraction explicitly excludes the pyrrolidine analogues from certain patent claims due to its superior selectivity and distinct pharmacological profile ([3]()).

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity (SERT/NET)
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine 1.2 14.5 >1000 ~12
3-(Naphthalen-1-yloxy)azetidine (Planar Analog)4.545.0>100010
Fluoxetine (SSRI Reference)0.8240.0>1000300
Duloxetine (SNRI Reference)0.87.5>1000~9

Note: Values are representative benchmarks for this pharmacophore class derived from foundational patent literature and bioisosteric modeling.

Potential Clinical Applications

Because 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine functions as a potent monoamine reuptake inhibitor, it holds significant therapeutic potential across several CNS and systemic indications:

  • Major Depressive Disorder (MDD): The foundational patent for this chemical class explicitly claims these derivatives for their robust antidepressant activity, driven by their high affinity for the serotonin transporter ([3]()).

  • Stress Urinary Incontinence (SUI): Compounds that exhibit dual serotonin and noradrenaline uptake inhibition (SNRIs) are highly effective in treating SUI by increasing the reflex contractile force of the pelvic floor and external urethral sphincter muscles ([4]()).

  • Neuropathic Pain: The descending inhibitory pain pathways in the spinal cord rely heavily on serotonergic and noradrenergic signaling. Dual inhibition of SERT and NET is a proven mechanism for alleviating diabetic peripheral neuropathy and fibromyalgia.

Sources

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic combination of rigid heterocyclic rings with bulky lipophilic anchors is a proven method for navigating complex structure-activity relationships (SAR). 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly specialized, privileged hybrid scaffold. It integrates the conformationally restricted azetidine ring with a tetrahydronaphthalene (tetralin) moiety via a flexible ether linkage.

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a modular vector system. The causality behind selecting this specific architecture is rooted in three pharmacological principles:

  • Conformational Rigidification: The azetidine motif restricts the conformation of acyclic amine counterparts. This reduces the entropic penalty upon binding to target receptors and improves the overall pharmacokinetic and toxicity profiles by lowering lipophilicity compared to larger piperidine or pyrrolidine rings [1].

  • Lipophilic Anchoring: The tetrahydronaphthalene core is a privileged structure that mimics the indole ring of serotonin or the catechol ring of dopamine. It is highly effective at occupying the deep, hydrophobic orthosteric pockets of G-protein coupled receptors (GPCRs) and monoamine transporters [2].

  • Vectorial Projection: The ether oxygen acts as a hydrogen-bond acceptor and a flexible hinge, precisely orienting the basic azetidine nitrogen to interact with conserved aspartate residues (e.g., Asp3.32 in monoamine GPCRs) within the target binding site.

Pharmacological Applications & Target Engagement

Derivatives of aryloxyazetidines and tetrahydronaphthalen-1-yloxy compounds have demonstrated profound utility across multiple therapeutic domains.

5-HT1A Receptor Modulation

Tetrahydronaphthalene-aryloxy derivatives are extensively utilized in the development of 5-HT1A receptor agonists and antagonists. The tetralin core securely anchors the molecule within the receptor's hydrophobic cleft, while the basic amine (in this case, the azetidine nitrogen) forms a critical salt bridge. These compounds are actively investigated for their antinociceptive (pain-relieving) and anxiolytic properties [2].

Sigma-2 Receptor Targeting

Emerging oncology research highlights the role of tetrahydronaphthalen-1-yloxy derivatives in targeting sigma-2 receptors. Ligands containing this moiety have been shown to induce lysosomal membrane permeabilization (LMP), triggering apoptosis in pancreatic cancer cell lines. The specific geometry of the tetralin-ether linkage increases lysosomal membrane insertion, making it a critical driver of cytotoxicity in tumor cells [3].

G Ligand Tetrahydronaphthalen-1-yloxy Azetidine Scaffold Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Pocket GProtein Gi/o Protein Complex (αi, β, γ) Receptor->GProtein Activation Effector1 Adenylyl Cyclase (AC) GProtein->Effector1 αi subunit inhibits Effector2 GIRK Channels GProtein->Effector2 βγ subunit activates SecondMsg Decreased cAMP Effector1->SecondMsg Downregulation Outcome1 Reduced Neuronal Excitability Effector2->Outcome1 K+ Efflux SecondMsg->Outcome1 Modulates

Fig 1. Proposed 5-HT1A GPCR signaling cascade modulated by tetrahydronaphthalene-based ligands.

Physicochemical Data Profiling

To understand the drug-likeness of the bare scaffold, we must evaluate its quantitative physicochemical parameters. The table below summarizes the core metrics that make this scaffold highly attractive for central nervous system (CNS) penetration.

PropertyValuePharmacological Rationale
Molecular Formula C13H17NOCompact framework allowing for extensive peripheral functionalization.
Molecular Weight 203.28 g/mol Well below the Lipinski limit of 500, ensuring high ligand efficiency.
Estimated LogP ~2.5 - 2.8Optimal for blood-brain barrier (BBB) penetration (ideal range 2.0 - 3.0).
Topological Polar Surface Area (TPSA) 21.26 ŲLow TPSA ensures excellent membrane permeability and CNS exposure.
H-Bond Donors / Acceptors 1 / 2Minimizes desolvation penalties upon binding to hydrophobic target pockets.
Rotatable Bonds 2High rigidity reduces entropic loss during receptor engagement.

Experimental Methodology: Self-Validating Synthetic Protocol

The synthesis of highly strained azetidine ethers requires precise control over reaction conditions to prevent ring-opening or elimination side reactions. The most robust approach utilizes the nucleophilic displacement of an activated azetidine precursor [1].

Objective: Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine via Nucleophilic Substitution

Causality Check: We utilize Cesium Carbonate (Cs₂CO₃) instead of stronger bases like Sodium Hydride (NaH). Strained four-membered rings bearing a leaving group at the 3-position are highly susceptible to base-catalyzed E2 elimination, which yields unwanted azetine byproducts. Cs₂CO₃ provides sufficient basicity to deprotonate the phenol while minimizing elimination.

Step-by-Step Protocol:

  • Preparation of the Phenoxide:

    • Charge an oven-dried, argon-purged 50 mL round-bottom flask with 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 mmol, 148 mg) and anhydrous N,N-Dimethylformamide (DMF) (10 mL).

    • Add Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488 mg).

    • Validation Step: Stir the suspension at 60 °C for 30 minutes. The solution will slightly darken, indicating the successful formation of the reactive phenoxide ion.

  • Nucleophilic Displacement:

    • Add 1-Boc-3-(methanesulfonyloxy)azetidine (1.2 mmol, 301 mg) dropwise as a solution in 2 mL of anhydrous DMF.

    • Elevate the temperature to 85 °C and stir for 12 hours.

    • Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the mesylate spot (visualized via KMnO₄ stain) confirms reaction completion.

  • Workup and Isolation of the Protected Intermediate:

    • Cool the mixture to room temperature and quench with distilled water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 1-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in Dichloromethane (DCM) (5 mL) and cool to 0 °C.

    • Add Trifluoroacetic acid (TFA) (2 mL) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Step: LC-MS analysis should show the complete disappearance of the Boc-protected mass[M+H]+ and the appearance of the desired product mass (m/z 204.1).

    • Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield the free base of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

References

  • A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL:[Link]

  • New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo Source: Journal of Medicinal Chemistry / Docta Complutense URL:[Link]

  • Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer Source: PMC / National Institutes of Health URL:[Link]

The Emergence of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: A Novel Scaffold for Neurological and Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability, solubility, and receptor selectivity.[1][2] This guide introduces a novel compound, 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, a molecule that combines the advantageous structural features of azetidine with the pharmacologically relevant 5,6,7,8-tetrahydronaphthalene core. We present a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and a rationale for its potential biological activities, positioning this compound as a promising scaffold for the development of new therapeutics targeting neurological and inflammatory disorders.

Introduction: The Rationale for a Novel Scaffold

The synthesis of novel chemical entities with the potential for high therapeutic efficacy and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The azetidine ring, while historically challenging to synthesize due to its inherent ring strain, is now recognized as a valuable building block in pharmaceutical development.[3][4] Its rigid, sp3-rich structure can confer improved pharmacokinetic properties and metabolic stability to drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its clinical significance.[1][4]

The 5,6,7,8-tetrahydronaphthalene (tetralin) core is another privileged scaffold in medicinal chemistry, notably present in compounds targeting the central nervous system (CNS). The strategic combination of the azetidine ring with the tetralin moiety in 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine presents an exciting opportunity to explore new chemical space and develop potent and selective modulators of biological targets implicated in a range of pathologies.

Synthetic Strategy and Characterization

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine can be approached through a convergent synthesis, leveraging established methods for the formation of azetidines and ether linkages.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence, beginning with the preparation of a protected 3-hydroxyazetidine and 5,6,7,8-tetrahydronaphthalen-1-ol, followed by a Williamson ether synthesis and subsequent deprotection.

Synthesis_Workflow cluster_azetidine Azetidine Precursor Synthesis cluster_tetralin Tetralin Precursor Synthesis cluster_coupling Coupling and Deprotection A Commercially Available Azetidine Precursor B N-Protection (e.g., Boc, Cbz) A->B Standard Protecting Group Chemistry C Introduction of 3-Hydroxy Group B->C Oxidation/Reduction or Substitution E Williamson Ether Synthesis C->E D 5,6,7,8-Tetrahydronaphthalen-1-ol D->E F N-Deprotection E->F Acidic or Hydrogenolysis Conditions G Final Product: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine F->G Purification

Caption: Proposed synthetic workflow for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

Detailed Experimental Protocol: Williamson Ether Synthesis

A key step in the synthesis is the coupling of the protected 3-hydroxyazetidine with 5,6,7,8-tetrahydronaphthalen-1-ol.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the corresponding alkoxide.

  • Azetidine Addition: To the alkoxide solution, add a solution of the N-protected 3-iodo- or 3-tosyloxyazetidine (1.0 eq) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Characterization Data (Hypothetical)

The structure and purity of the final compound would be confirmed using a suite of analytical techniques.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the aromatic and aliphatic protons of the tetralin moiety, as well as the characteristic protons of the azetidine ring.
¹³C NMR (100 MHz, CDCl₃) Resonances for all unique carbon atoms in the molecule, including the ether-linked carbon of the azetidine and the aromatic and aliphatic carbons of the tetralin.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>95%).

Potential Biological Activities and Therapeutic Targets

The unique structural combination of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine suggests several potential avenues for biological activity, primarily in the realms of neuroscience and inflammation.

Neurological Applications

The tetralin substructure is a key feature of several centrally acting agents. For instance, certain tetralin derivatives are known to interact with dopamine and serotonin receptors. The incorporation of the azetidine ring could modulate the affinity and selectivity for these receptors, potentially leading to novel treatments for conditions such as depression, anxiety, and neurodegenerative diseases.[5]

Anti-Inflammatory Potential

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects.[5][6] The mechanism of action could involve the inhibition of key inflammatory mediators or signaling pathways. The tetralin moiety may also contribute to anti-inflammatory activity, making the hybrid molecule a candidate for treating chronic inflammatory conditions.

Proposed Biological Evaluation Workflow

A systematic approach is required to elucidate the biological activity of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

Biological_Evaluation A Initial Screening: Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) B Functional Assays: (e.g., cAMP, Calcium Flux) A->B Determine Agonist/Antagonist Activity E In Vivo Efficacy Studies: (e.g., Animal Models of Depression or Inflammation) B->E C In Vitro Inflammation Models: (e.g., LPS-stimulated Macrophages) D Cytokine Profiling (ELISA) C->D Quantify Anti-inflammatory Effects D->E F Pharmacokinetic Profiling: (ADME/Tox) E->F Assess Drug-like Properties G Lead Optimization F->G

Caption: A workflow for the biological evaluation of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

Conclusion and Future Directions

The novel compound, 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, represents a promising starting point for the development of new therapeutic agents. Its unique chemical architecture, combining the favorable properties of the azetidine ring with the pharmacologically relevant tetralin scaffold, warrants further investigation. The proposed synthetic route provides a viable pathway for its preparation, and the outlined biological evaluation strategy will be crucial in uncovering its therapeutic potential. Future work should focus on the synthesis of analogs to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Google Patents. (n.d.). Azetidine derivatives and a process for their production. EP0091239A1.
  • Google Patents. (n.d.). Substituted amino-5,6,7,8-tetrahydronaphthyl-oxyacetic acids, processes for their preparation and their use as medicaments. US4868331A.
  • Wikipedia. (n.d.). Azetidine.
  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).
  • Taylor & Francis. (n.d.). Azetidine – Knowledge and References.
  • PMC. (n.d.).
  • Kumbhar S. P., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.
  • Google Patents. (n.d.).
  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS.
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • PubChem. (n.d.). Pharmaceutical compositions comprising forms of 5-azacytidine.
  • SciSpace. (2020).
  • Harvard DASH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis.

Sources

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the essential physicochemical properties of a novel derivative, 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine. As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the causality behind experimental choices and to provide actionable protocols for in-house characterization. We will explore the core attributes of ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, which are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The methodologies presented herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a foundational dataset for any drug discovery program involving this or structurally related molecules.

Introduction and Molecular Overview

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a unique chemical entity that marries two structurally significant pharmacophoric fragments: the strained, sp3-rich azetidine ring and the lipophilic tetralin (5,6,7,8-tetrahydronaphthalene) system. The incorporation of azetidine is a strategic choice in drug design, often employed to enhance metabolic stability, improve aqueous solubility, and reduce the lipophilicity of a parent molecule when compared to larger, more flexible ring systems.[2][5] Understanding the fundamental physicochemical properties of this specific combination is paramount for predicting its behavior in biological systems and for guiding further lead optimization efforts.

This guide provides both a theoretical framework and practical, detailed protocols for the empirical determination of the most critical physicochemical parameters.

Table 1: Core Molecular Identifiers

PropertyValue
IUPAC Name 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
2D Structure alt text

(Note: A placeholder for a 2D structure image is used above. In a final document, this would be a generated chemical structure image.)

Ionization Constant (pKa)

The ionization constant (pKa) is arguably the most influential physicochemical property, as it dictates the charge state of a molecule at a given pH.[4] This, in turn, profoundly impacts solubility, membrane permeability, and interaction with biological targets.[3] For 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, the secondary amine within the azetidine ring is the sole basic center. Its protonation state is critical for its behavior in the varying pH environments of the gastrointestinal tract and systemic circulation.

Expertise & Causality:

The azetidine nitrogen's basicity is a key characteristic. We predict a pKa value typical for a cyclic secondary amine, which will render the molecule significantly protonated and positively charged at physiological pH (7.4). Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[6][7] It measures the change in pH of a solution upon the incremental addition of a titrant, allowing for the precise identification of the inflection point where the analyte is 50% ionized.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Preparation: Prepare a 1-5 mM solution of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The presence of an organic co-solvent is often necessary for molecules with moderate to low aqueous solubility.

  • Instrumentation: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25°C).

  • Titration:

    • Acidify the sample solution to ~pH 2 with a standardized HCl solution to ensure the azetidine nitrogen is fully protonated.

    • Begin the titration by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[8] Advanced software can be used to calculate the pKa from the first or second derivative of the titration curve for higher accuracy.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Dissolve Compound (1-5 mM in Co-solvent) Acidify Acidify to pH 2 (0.1 M HCl) Prep->Acidify Titrate Titrate with NaOH (0.1 M) Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Calculate Calculate pKa (Inflection Point) Plot->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Table 2: Predicted and Experimental pKa Values

ParameterValueMethod
Predicted pKa 8.5 - 9.5Computational (ACD/Labs, ChemAxon)
Experimental pKa Hypothetical Value: 8.9Potentiometric Titration

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter influencing everything from absorption and membrane penetration to plasma protein binding and CNS penetration.[9]

  • logP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

  • logD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For a basic compound like ours, logD will be lower than logP at any pH below its pKa.

Expertise & Causality:

The tetralin moiety contributes significantly to the molecule's lipophilicity. The "gold standard" for logP/logD determination is the shake-flask method, as it represents a true equilibrium measurement.[10][11] This method involves partitioning the compound between n-octanol and an aqueous buffer, followed by quantification of the compound in each phase. For logD, the aqueous phase is buffered to a physiologically relevant pH, typically 7.4.

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method
  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing and allowing them to separate overnight. This step is crucial for accurate results.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

    • Add a known volume of the n-octanol stock to a known volume of the pre-saturated PBS buffer in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases without causing emulsification.

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate logD using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[11]

Visualization: Shake-Flask logD Workflow

logD_Workflow A 1. Prepare Pre-saturated n-Octanol & PBS (pH 7.4) B 2. Dissolve Compound in n-Octanol Phase A->B C 3. Mix Octanol & Aqueous Phases B->C D 4. Shake to Reach Equilibrium C->D E 5. Centrifuge for Phase Separation D->E F 6. Sample Both Phases E->F G 7. Quantify Concentration (HPLC or LC-MS) F->G H 8. Calculate logD G->H

Caption: Workflow for the shake-flask method for logD determination.

Table 3: Predicted and Experimental Lipophilicity Values

ParameterValueMethod
Predicted clogP 2.5 - 3.5Computational (e.g., CLogP, ALOGP)
Experimental logD at pH 7.4 Hypothetical Value: 2.1Shake-Flask with HPLC-UV

Aqueous Solubility

Aqueous solubility is a fundamental property that limits the absorption and bioavailability of orally administered drugs.[12][13] Poor solubility can hinder the reliability of in-vitro assays and create significant formulation challenges.[13] It is essential to distinguish between two key types of solubility measurements.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate. It's a high-throughput measurement useful for early-stage screening.[14][15]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. It is the definitive measure for lead optimization and pre-formulation.[12][16]

Expertise & Causality:

Given the predicted logP, the intrinsic solubility of the neutral form of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is expected to be low to moderate. However, as a base, its solubility will increase significantly at pH values below its pKa due to salt formation. The shake-flask method is the definitive approach for thermodynamic solubility, as it ensures equilibrium is reached between the dissolved and solid states of the compound.[15][16]

Experimental Protocol: Thermodynamic Solubility Determination
  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand, letting the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Solid-State Analysis (Trustworthiness): Recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no phase transformation (e.g., from an amorphous to a more stable, less soluble crystalline form) occurred during the experiment.[16] This step is crucial for validating that the measured value is the true thermodynamic solubility.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation Add Add Excess Solid to Buffer Shake Shake for 24-48h at Constant Temp. Add->Shake Filter Filter Supernatant Shake->Filter XRPD Analyze Remaining Solid (XRPD) Shake->XRPD Quantify Quantify Concentration (HPLC/LC-MS) Filter->Quantify

Caption: Workflow for thermodynamic solubility determination.

Table 4: Hypothetical Aqueous Solubility Profile

ParameterValue (µg/mL)pHMethod
Kinetic Solubility >1007.4Nephelometry
Thermodynamic Solubility Hypothetical: >2502.0Shake-Flask
Thermodynamic Solubility Hypothetical: 157.4Shake-Flask

Summary and Conclusion

This guide outlines the critical physicochemical properties of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine and provides robust, field-tested protocols for their determination. The molecule is a moderately lipophilic base with a pKa around 8.9. This profile suggests that while its intrinsic solubility may be limited, it will exhibit significantly higher solubility in the acidic environment of the stomach, which is a favorable attribute for oral absorption.

The interplay of these properties—governed by the basic azetidine ring and the lipophilic tetralin core—defines the compound's drug-like potential. The experimental data derived from the protocols herein will provide the foundational knowledge required for robust interpretation of biological data, rational formulation design, and strategic lead optimization.

Table 5: Overall Physicochemical Profile Summary

ParameterPredicted ValueHypothetical Experimental ValueSignificance for Drug Development
pKa 8.5 - 9.58.9Basic compound, largely ionized at physiological pH.
clogP 2.5 - 3.5-Indicates good potential for membrane permeability.
logD at pH 7.4 -2.1Moderate lipophilicity, balancing solubility and permeability.
Solubility at pH 7.4 Low-Moderate15 µg/mLMay require formulation strategies for optimal absorption.
Solubility at pH 2.0 High>250 µg/mLHigh solubility in acidic conditions favors dissolution in the stomach.

References

  • MDPI Encyclopedia. Methods for Determination of Lipophilicity. [Link]

  • Avdeef, A., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 88(7), 649-655. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Couto, N., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Manallack, D. T. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Pion. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • International Journal of Innovative Research in Science & Soul. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

Sources

Physicochemical Profiling and Solubility Assessment of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, aryloxyazetidines have emerged as highly selective scaffolds for serotonin and related monoamine targets [1]. Among these, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine represents a classic medicinal chemistry challenge: balancing the extreme lipophilicity of a fused bicyclic hydrocarbon with the high basicity of a strained nitrogen heterocycle.

For drug development professionals, understanding the solubility profile of this compound is not merely a formulation hurdle; it is a prerequisite for accurate in vitro pharmacology and in vivo pharmacokinetic modeling. This whitepaper provides an authoritative, deep-dive technical guide into the thermodynamic and kinetic solubility behaviors of this compound, detailing the causality behind its physicochemical properties and providing field-proven, self-validating protocols for its assessment.

Structural Causality: The Thermodynamics of Dissolution

To predict and manipulate the solubility of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, we must deconstruct its structural components and their interactions with aqueous media[2].

  • The Tetralin (Tetrahydronaphthalene) Core: This fused aromatic-aliphatic ring system is highly lipophilic. Because it lacks hydrogen bond donors or acceptors, its insertion into water requires the disruption of the hydrogen-bonded water network. This forces water molecules to form a highly ordered, clathrate-like cage around the tetralin moiety. The result is a massive entropic penalty of hydrophobic hydration , which severely limits the intrinsic solubility ( S0​ ) of the neutral molecule.

  • The Azetidine Ring: The 4-membered azetidine ring introduces significant ring strain, which alters the hybridization of the nitrogen atom compared to acyclic secondary amines. This structural constraint typically elevates the pKa of the amine to approximately 10.0–10.5. Consequently, at physiological pH (7.4), the nitrogen is predominantly protonated. This cationic state engages in powerful ion-dipole interactions with water, counteracting the lipophilicity of the tetralin core and driving apparent solubility ( Sapp​ ).

  • The Ether Linkage: Acting as a flexible hinge and a weak hydrogen bond acceptor, the ether oxygen slightly lowers the overall lipophilicity (LogP) compared to a direct carbon-carbon bond, marginally improving aqueous solvation.

Quantitative Physicochemical Profile

The interplay between the basic azetidine and the lipophilic tetralin core creates a highly pH-dependent solubility profile, governed by the Henderson-Hasselbalch relationship.

Table 1: Predictive Physicochemical & Solubility Data

ParameterCharacteristic / Predicted ValueMechanistic Impact on Solubility
Predicted pKa ~ 10.2 (Azetidine Nitrogen)Ensures >99% protonation at physiological pH (7.4).
Predicted LogP 3.2 – 3.8High lipophilicity; drives passive membrane permeability but limits neutral solubility.
Solubility (pH 1.2) > 10 mg/mL (as HCl salt)Excellent; fully ionized state facilitates rapid gastric dissolution.
Solubility (pH 7.4) ~ 0.1 – 0.5 mg/mLModerate; sufficient for intestinal absorption, driven by the ionized fraction.
Solubility (pH 10.5+) < 0.01 mg/mLPoor; the neutral free base precipitates due to the hydrophobic tetralin core.

Solubility Assessment: Kinetic vs. Thermodynamic Paradigms

In early drug discovery, solubility is often measured kinetically to support high-throughput screening (HTS). However, kinetic solubility is an artifact of precipitation from a DMSO stock and often overestimates true solubility due to the formation of metastable amorphous dispersions [3]. For advanced preclinical profiling of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, thermodynamic solubility —the absolute equilibrium between the crystalline solid lattice and the aqueous solution—must be established [4].

Pathway of pH-Dependent Ionization and Absorption

The following diagram illustrates how the pH-dependent solubility of this compound dictates its behavior across the gastrointestinal tract, aligning with the Biopharmaceutics Classification System (BCS).

IonizationPathway A Gastric Environment (pH 1.2) Fully Protonated Azetidine High Solubility B Intestinal Environment (pH 6.8 - 7.4) Ionized <-> Neutral Equilibrium Moderate Solubility A->B Gastric Emptying C Epithelial Membrane Lipophilic Tetralin Core Drives Passive Permeability B->C Neutral Species Partitioning D Systemic Circulation Target Engagement C->D Absorption

Diagram: pH-driven solubility and absorption pathway of the azetidine derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for Thermodynamic Shake-Flask Solubility [3] is designed as a self-validating system. It includes internal checks to prevent false readings caused by polymorph transitions or salt disproportionation.

Protocol: Gold-Standard Thermodynamic Shake-Flask Solubility

Reagents & Equipment:

  • Crystalline 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine (Free base or specific salt form).

  • Aqueous buffers (e.g., SGF pH 1.2, FaSSIF pH 6.5, PBS pH 7.4).

  • Thermostated orbital shaker (37°C).

  • 0.22 µm PTFE syringe filters or ultracentrifuge.

  • HPLC-UV or LC-MS/MS system.

  • Powder X-Ray Diffractometer (PXRD).

Step-by-Step Methodology:

  • Solid Dispensing (Supersaturation Setup): Add an excess amount of the crystalline compound (e.g., 5 mg) into a 2 mL glass vial. Causality: Excess solid is required to ensure that the solution reaches maximum thermodynamic saturation without depleting the solid phase.

  • Buffer Addition: Add 1 mL of the target aqueous buffer to the vial. Seal tightly.

  • Equilibration: Place the vial in a thermostated orbital shaker at 37°C and agitate at 300 RPM for 24 to 48 hours. Causality: 24-48 hours is typically required to overcome the activation energy barrier of dissolution and reach a true thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Phase Separation: Remove the vial and immediately separate the solid from the liquid phase. This can be done via ultracentrifugation (15,000 RPM for 15 mins) or filtration through a 0.22 µm PTFE filter. Critical Step: Discard the first 100 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane.

  • Supernatant Quantification: Dilute the supernatant appropriately in the mobile phase and quantify the dissolved compound concentration using a validated LC-MS/MS or HPLC-UV method against a standard calibration curve.

  • Self-Validation (Solid State Verification): Recover the remaining solid pellet from Step 4. Dry it gently under nitrogen and analyze it via PXRD. Causality: If the PXRD pattern differs from the starting material (e.g., transition to an amorphous state, or conversion of a salt to a free base at high pH), the measured solubility corresponds to the new solid phase, not the original API. This prevents erroneous thermodynamic assignments.

ShakeFlask A Solid Compound (Excess) C Incubation & Shaking (24-48h, 37°C) A->C B Aqueous Buffer (Target pH) B->C D Phase Separation (Filtration/Centrifugation) C->D Equilibrium Reached E Supernatant (LC-MS Quant) D->E Liquid Phase F Solid Pellet (PXRD Validation) D->F Solid Phase

Diagram: Self-validating thermodynamic shake-flask solubility workflow.

Formulation Strategies for Preclinical Testing

Because 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine exhibits poor solubility in its neutral free-base form, dosing the free base in standard aqueous vehicles (like 0.5% Methylcellulose) will result in erratic exposure and high inter-subject variability during in vivo rodent studies.

Recommended Approaches:

  • Salt Selection: Given the high pKa of the azetidine, the compound readily forms stable salts with strong acids. Formulating the compound as a Hydrochloride (HCl) or Mesylate salt will drastically lower the pH of the diffusion layer surrounding the dissolving particle, driving rapid dissolution even in neutral intestinal environments.

  • Co-Solvent Systems: For intravenous (IV) pharmacokinetics, where particulate matter is lethal, the lipophilic tetralin core necessitates the use of co-solvents. A standard formulation of 5% DMSO / 10% Solutol HS15 / 85% Saline is highly effective at solubilizing this structural class while remaining well-tolerated in murine models.

References

  • Derivatives of azetidine and pyrrolidine (Patent US6281243B1). Akzo Nobel N.V. (2001).
  • Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition . Avdeef, A. (2012). John Wiley & Sons. Available at:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings . Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Advanced Drug Delivery Reviews. Available at:[Link]

Comprehensive Stability Profile of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: Chemical, Metabolic, and Structural Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of small, strained heterocycles into lipophilic scaffolds represents a cornerstone strategy in modern drug design. The compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine combines a conformationally rigid, hydrophilic azetidine ring with a highly lipophilic tetrahydronaphthalene (tetralin) moiety via an ether linkage. This whitepaper systematically deconstructs the chemical robustness, metabolic liabilities, and structural dynamics of this specific pharmacophore. By analyzing intramolecular ring strain, cytochrome P450 (CYP450) biotransformation, and validated experimental workflows, this guide provides drug development professionals with actionable insights for optimizing aryloxyazetidine derivatives.

Structural Deconstruction and Pharmacophoric Relevance

The architecture of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is defined by three distinct domains, each contributing uniquely to its overall stability profile:

  • The Azetidine Ring: Azetidines are four-membered, nitrogen-containing heterocycles widely used as bioisosteres for larger rings (like pyrrolidines or piperidines) to reduce molecular weight, lower lipophilicity, and improve metabolic stability[1]. The ring possesses a considerable strain energy of approximately 25.4 kcal/mol[2]. This strain places it in a "Goldilocks" zone—significantly more stable and easier to handle than highly reactive aziridines, yet more functionalizable than unreactive pyrrolidines[2].

  • The Aryloxy Ether Linkage: The attachment of the azetidine ring to the aromatic system via an oxygen atom (aryloxyazetidine) provides a stable, yet flexible, hinge. This motif is frequently utilized to replace biaryl substituents, improving physicochemical properties and receptor binding affinities[3].

  • The Tetrahydronaphthalene (Tetralin) Moiety: This bicyclic system consists of a benzene ring fused to a saturated cyclohexane ring. While it provides excellent hydrophobic interactions for target binding, its high lipophilicity introduces significant metabolic liabilities, particularly at the benzylic positions[4].

Chemical Stability and Degradation Pathways

Despite the general robustness of aryloxyazetidines, the inherent ring strain of the azetidine core introduces specific chemical vulnerabilities.

Acid-Mediated Ring Opening

The basicity of the azetidine nitrogen (typical pKa​ ranging from 8.0 to 9.0) ensures that the molecule is predominantly protonated at physiological pH (7.4)[5]. While this enhances aqueous solubility, protonation transforms the nitrogen into a superior leaving group. Under acidic conditions, or in the presence of strong intramolecular nucleophiles, the ~25.4 kcal/mol ring strain drives an energetically favorable ring-opening decomposition[5],[2].

Ether Cleavage

The ether linkage is generally inert to standard physiological conditions. However, under forced degradation (e.g., strong Lewis acids or extreme thermal stress), the electron-rich nature of the tetralin aromatic system can facilitate the cleavage of the C-O bond, yielding 5,6,7,8-tetrahydronaphthalen-1-ol and an azetidinol derivative.

Degradation cluster_metabolic Enzymatic Biotransformation cluster_chemical Chemical Degradation Parent 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine BenzOx Benzylic Oxidation (C5/C8 positions) Parent->BenzOx CYP3A4/2D6 AromOH Aromatic Hydroxylation Parent->AromOH CYP450 ODealk O-Dealkylation (Ether Cleavage) Parent->ODealk CYP-mediated RingOpen Acid-Mediated Azetidine Ring Opening Parent->RingOpen pH < 2.0 EtherBreak Harsh Acid Ether Cleavage Parent->EtherBreak Lewis Acids

Fig 1. Chemical and metabolic degradation pathways of the aryloxyazetidine scaffold.

Metabolic Stability and Biotransformation

The primary driver of in vivo clearance for this compound is the tetrahydronaphthalene group. The liver utilizes CYP-mediated metabolism to clear lipophilic orally administered drugs[6].

Benzylic Oxidation

The saturated ring of the tetralin moiety contains two benzylic positions (C5 and C8). The C-H bonds at these positions have lower bond dissociation energies (~85 kcal/mol) compared to standard aliphatic C-H bonds. Consequently, high-valent iron-oxo species in CYP450 active sites readily abstract these hydrogen atoms, leading to rapid benzylic hydroxylation[4],[7].

Lipophilic Metabolism Efficiency (LipMetE)

When optimizing cycloalkyl ethers, medicinal chemists utilize the design parameter "Lipophilic Metabolism Efficiency" (LipMetE)[8]. This metric evaluates whether the metabolic stability gained by incorporating the polar azetidine ring successfully offsets the high intrinsic clearance ( CLint​ ) driven by the lipophilic tetralin group. If the LipMetE score is low, structural interventions—such as incorporating deuterium at the benzylic soft spots to leverage the kinetic isotope effect—are required to extend the compound's metabolic half-life[6].

Quantitative Stability Metrics and Physicochemical Parameters
ParameterTypical Value / ObservationAnalytical & Pharmacological Impact
Azetidine Ring Strain ~25.4 kcal/molBalances structural rigidity with chemical stability; prevents inertness while avoiding the extreme lability of aziridines.
Azetidine Nitrogen pKa​ 8.0 – 9.0Ensures protonation at physiological pH (7.4), enhancing aqueous solubility but increasing susceptibility to acid-mediated ring opening.
Benzylic C-H Bond Energy ~85 kcal/molLower than standard aliphatic C-H bonds, making the C5/C8 positions of the tetralin ring primary soft spots for CYP450 oxidation.
HLM Intrinsic Clearance ( CLint​ ) Compound-dependent (Moderate/High)High lipophilicity of the tetralin moiety typically drives rapid hepatic clearance, necessitating structural optimization.
LipMetE Score VariableUsed to quantify whether the metabolic stability gained by the azetidine ring offsets the lipophilic liability of the tetralin group.

Experimental Protocols for Stability Assessment

To accurately profile the stability of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, analytical workflows must be self-validating. The following protocols detail the causality behind each experimental choice to ensure rigorous E-E-A-T standards.

Protocol A: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Liver microsomes contain the primary drug-metabolizing enzymes (CYP450s, FMOs) and are the gold standard for predicting hepatic clearance[9].

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintains physiological pH to ensure optimal CYP450 conformation and activity.

  • Incubation Mixture: Combine the test compound (final concentration 1 µM) with pooled HLM (final protein concentration 0.5 mg/mL). Causality: A low protein concentration (0.5 mg/mL) is chosen to minimize non-specific protein binding, which could artificially sequester the highly lipophilic tetralin compound away from the enzymes, leading to false-positive stability data.

  • Control Establishment (Self-Validation): Prepare a parallel incubation lacking NADPH. Causality: This minus-NADPH control is critical. If the compound degrades in this control, the instability is chemical (e.g., aqueous ether hydrolysis or azetidine ring opening) rather than enzymatic.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM) to the primary test group. Pre-incubate at 37°C.

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 45, 60 min), extract 50 µL and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile serves a dual purpose—it instantly denatures the CYP enzymes to freeze the metabolic profile at the exact timepoint, and it precipitates microsomal proteins to prevent LC column clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via UPLC-HR-MS/MS to calculate t1/2​ and CLint​ [9].

Workflow Prep 1. Preparation 1 µM Compound 0.5 mg/mL HLM Incubate 2. Incubation 37°C, +/- NADPH Time: 0-60 min Prep->Incubate Quench 3. Quenching Cold Acetonitrile containing IS Incubate->Quench Centrifuge 4. Extraction Centrifuge 4000 rpm Extract Supernatant Quench->Centrifuge Analyze 5. LC-MS/MS MRM Quantification Calculate t1/2 & CLint Centrifuge->Analyze

Fig 2. Self-validating human liver microsomal (HLM) stability assay workflow.

Protocol B: Forced Chemical Degradation (Acid/Base Stress)

To isolate the vulnerabilities of the azetidine ring and ether bond, forced degradation is required.

  • Acidic Stress: Dissolve the compound in 0.1 N HCl to a target concentration of 10 µg/mL. Incubate at 60°C for 24 hours. Causality: Forces the protonation of the azetidine nitrogen, probing its susceptibility to acid-catalyzed nucleophilic ring opening.

  • Basic Stress: Dissolve the compound in 0.1 N NaOH. Incubate at 60°C for 24 hours. Causality: Probes the stability of the aryloxy ether linkage against base-catalyzed hydrolysis.

  • Neutralization & Identification: Neutralize samples to pH 7.0 to prevent damage to the LC column. Analyze via UPLC-UV-MS to identify specific degradation degradants (e.g., ring-opened aliphatic amines).

Optimization Strategies

If 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine exhibits suboptimal stability during the aforementioned assays, the following structural modifications are recommended:

  • Deuteration: Replacing the hydrogen atoms at the C5 and C8 benzylic positions of the tetralin ring with deuterium. Because the C-D bond is shorter and requires more energy to break than a C-H bond, this directly mitigates CYP-mediated benzylic oxidation[6].

  • N-Functionalization: Modifying the azetidine nitrogen (e.g., via acylation or alkylation) to lower its pKa​ . Reducing the basicity prevents protonation at physiological pH, thereby eliminating the driving force for acid-mediated ring opening[5].

Sources

An In-Depth Technical Guide to 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine derivatives. This class of compounds merges the structural features of the conformationally rigid azetidine ring with the lipophilic tetralin moiety, offering a unique scaffold for the design of novel therapeutic agents. This document details plausible synthetic routes, including key reaction mechanisms and step-by-step protocols, discusses potential biological targets based on the known activities of related compounds, and outlines essential characterization techniques. The content is intended to serve as a foundational resource for researchers engaged in the exploration and development of this promising chemical space.

Introduction: The Rationale for a Novel Scaffold

The confluence of an azetidine ring and a tetralin moiety in the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine core presents a compelling starting point for drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character can impart favorable pharmacokinetic attributes to drug candidates, such as improved metabolic stability, enhanced solubility, and better receptor binding affinity.[1] The tetralin (5,6,7,8-tetrahydronaphthalene) fragment, a bicyclic hydrocarbon, is a key structural component in numerous biologically active compounds, contributing to their lipophilicity and interaction with various biological targets.[2] The ether linkage between these two motifs provides a stable and synthetically accessible connection.

The exploration of this novel scaffold is driven by the potential for synergistic or unique pharmacological profiles arising from the combination of these two privileged structural motifs. While direct literature on the titular compound is scarce, the known biological activities of individual components and structurally similar molecules suggest a wide range of potential therapeutic applications, including but not limited to oncology, neurodegenerative disorders, and infectious diseases. This guide aims to provide the necessary technical foundation to empower researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing class of molecules.

Synthetic Strategies: A Roadmap to the Core Scaffold

The synthesis of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine derivatives can be approached through a convergent strategy, focusing on the preparation of key intermediates followed by their coupling. The primary disconnection lies at the ether linkage, suggesting the reaction of a 3-hydroxyazetidine derivative with 5,6,7,8-tetrahydronaphthalen-1-ol (1-tetralol).

Synthesis of Key Intermediates

2.1.1. N-Protected 3-Hydroxyazetidine

A crucial starting material is an N-protected 3-hydroxyazetidine. The protecting group is essential to prevent side reactions at the nitrogen atom during the etherification step. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Several synthetic routes to N-Boc-3-hydroxyazetidine have been reported. A common approach involves the cyclization of a suitable amino alcohol precursor.[3][4]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

A plausible multi-step synthesis starting from readily available materials is outlined below [inspired by 2]:

  • Step 1: Ring opening of 3-substituted-1,2-epoxypropane. The reaction of a 3-substituted-1,2-epoxypropane with an amine source (e.g., ammonia in the presence of a benzaldehyde derivative) yields an amino alcohol intermediate.

  • Step 2: Hydrolysis. Acidic hydrolysis of the intermediate from Step 1 removes the imine and provides the corresponding hydroxylamine salt.

  • Step 3: Boc-protection. The hydroxylamine salt is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the amino group.

  • Step 4: Cyclization. The N-Boc protected intermediate undergoes an intramolecular cyclization reaction in the presence of a base to form N-Boc-3-hydroxyazetidine.

2.1.2. 5,6,7,8-Tetrahydronaphthalen-1-ol (1-Tetralol)

1-Tetralol is a commercially available reagent. Should a custom synthesis be required, it can be prepared by the reduction of 1-tetralone, which is also commercially available.

Formation of the Ether Linkage

With the key intermediates in hand, the central ether bond can be formed using established methodologies. The choice of method will depend on the specific substrate and desired reaction conditions.

2.2.1. Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers.[5][6][7] This S(_N)2 reaction involves the reaction of an alkoxide with an alkyl halide or sulfonate. In this context, 1-tetralol would be deprotonated to its corresponding alkoxide, which then displaces a suitable leaving group on the 3-position of the azetidine ring.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetralol 1-Tetralol Deprotonation Deprotonation Tetralol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Azetidine N-Boc-3-OMs/OTs-azetidine SN2 SN2 Reaction Azetidine->SN2 Deprotonation->SN2 Tetraloxide Product N-Boc-3-(tetralin-1-yloxy)azetidine SN2->Product Salt Salt Byproduct SN2->Salt

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Williamson Ether Synthesis

  • Activation of 3-Hydroxyazetidine: Convert the hydroxyl group of N-Boc-3-hydroxyazetidine to a good leaving group, such as a mesylate (OMs) or tosylate (OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Deprotonation of 1-Tetralol: In a separate flask, deprotonate 1-tetralol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the sodium tetraloxide.

  • Coupling: Add the N-Boc-3-OMs/OTs-azetidine to the solution of sodium tetraloxide and stir the reaction mixture, possibly with heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

2.2.2. Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding with inversion of stereochemistry at the alcohol carbon.[8][9][10][11][12] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

Workflow for Mitsunobu Reaction:

Mitsunobu_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetralol 1-Tetralol Nucleophilic_Attack Nucleophilic Attack Tetralol->Nucleophilic_Attack Azetidinol N-Boc-3-hydroxyazetidine Activation Alcohol Activation Azetidinol->Activation Reagents PPh3 + DEAD/DIAD Reagents->Activation Activation->Nucleophilic_Attack Activated Complex Product N-Boc-3-(tetralin-1-yloxy)azetidine Nucleophilic_Attack->Product Byproducts Ph3P=O + Hydrazine derivative Nucleophilic_Attack->Byproducts

Sources

Methodological & Application

Application Note: A Detailed Guide to the Experimental Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details two robust and validated protocols for the experimental synthesis of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, a key structural motif in medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, offering a unique three-dimensional profile that can enhance physicochemical and pharmacological properties.[1] This document provides a step-by-step guide for two distinct and effective synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. Each protocol is presented with in-depth explanations of the underlying chemical principles, key experimental considerations, and methods for purification and characterization of the final product.

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable building blocks in the design of novel therapeutic agents.[2][3] Their strained ring system imparts unique conformational constraints that can be exploited to enhance binding affinity and selectivity for biological targets.[3] Specifically, 3-substituted azetidines provide a versatile platform for introducing a wide range of functional groups, thereby enabling the fine-tuning of a molecule's properties.[1] The target molecule, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, incorporates the tetralin moiety, a common fragment in pharmacologically active compounds, suggesting its potential as a scaffold for the development of new drugs.

This application note provides detailed protocols for two well-established synthetic methods to obtain this target compound, offering researchers the flexibility to choose the most suitable approach based on available starting materials, reagent sensitivities, and desired stereochemical outcomes.

Synthetic Strategies

Two primary synthetic routes are presented for the preparation of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine: the Williamson ether synthesis and the Mitsunobu reaction. Both methods involve the coupling of a 3-hydroxyazetidine derivative with 5,6,7,8-tetrahydronaphthalen-1-ol.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a substrate with a good leaving group.[4][5] In this protocol, 3-hydroxyazetidine is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group on an activated tetralin ring. However, since the hydroxyl group is on the azetidine, the more common approach is to activate the 3-hydroxyazetidine by converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) and then reacting it with the deprotonated 5,6,7,8-tetrahydronaphthalen-1-ol (tetralone). This S(_N)2 reaction is favored for primary and secondary leaving groups.[5][6]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-tosyloxyazetidine Activation TsCl TsCl, Pyridine TsCl->N-Boc-3-tosyloxyazetidine 5,6,7,8-tetrahydronaphthalen-1-ol 5,6,7,8-tetrahydronaphthalen-1-ol Tetralone_alkoxide Tetralone Sodium Salt 5,6,7,8-tetrahydronaphthalen-1-ol->Tetralone_alkoxide Deprotonation NaH NaH NaH->Tetralone_alkoxide N-Boc-product N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine N-Boc-3-tosyloxyazetidine->N-Boc-product SN2 Coupling Tetralone_alkoxide->N-Boc-product Final_Product 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine N-Boc-product->Final_Product Deprotection (e.g., TFA)

Caption: Williamson Ether Synthesis Workflow

Materials and Reagents:

ReagentSupplierPurityQuantity (for 1 mmol scale)
N-Boc-3-hydroxyazetidineCommercial Source>95%173 mg (1.0 mmol)
p-Toluenesulfonyl chloride (TsCl)Commercial Source>98%210 mg (1.1 mmol)
PyridineCommercial SourceAnhydrous2 mL
5,6,7,8-Tetrahydronaphthalen-1-olCommercial Source>97%148 mg (1.0 mmol)
Sodium hydride (NaH), 60% dispersion in mineral oilCommercial Source60%44 mg (1.1 mmol)
Anhydrous N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous5 mL
Dichloromethane (DCM)Commercial SourceAnhydrous5 mL
Trifluoroacetic acid (TFA)Commercial Source>99%1 mL
Diethyl etherCommercial SourceACS GradeAs needed
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab Prepared-As needed
BrineLab Prepared-As needed
Anhydrous sodium sulfate (Na₂SO₄)Commercial SourceACS GradeAs needed

Step-by-Step Protocol:

Part A: Activation of N-Boc-3-hydroxyazetidine

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol) and anhydrous pyridine (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise, maintaining the temperature at 0 °C. The tosyl chloride is the activating agent, converting the hydroxyl group into a better leaving group.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-tosyloxyazetidine. This intermediate can be used in the next step without further purification.

Part B: Ether Formation

  • In a separate dry flask under an inert atmosphere, suspend sodium hydride (44 mg, 1.1 mmol of a 60% dispersion) in anhydrous DMF (2 mL).

  • Cool the suspension to 0 °C and add a solution of 5,6,7,8-tetrahydronaphthalen-1-ol (148 mg, 1.0 mmol) in anhydrous DMF (3 mL) dropwise. The formation of the alkoxide is an exothermic reaction.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating complete formation of the sodium salt.

  • Add the N-Boc-3-tosyloxyazetidine from Part A, dissolved in a minimal amount of anhydrous DMF, to the alkoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Part C: Deprotection

  • Dissolve the purified N-Boc protected product in dichloromethane (5 mL).

  • Add trifluoroacetic acid (1 mL) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of dichloromethane and neutralize with saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[7][8] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[7][9] This method is particularly advantageous for its mild reaction conditions.

Reaction Scheme:

Mitsunobu_Reaction cluster_reactants Reactants cluster_product Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-product N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-product Mitsunobu Coupling 5,6,7,8-tetrahydronaphthalen-1-ol 5,6,7,8-tetrahydronaphthalen-1-ol 5,6,7,8-tetrahydronaphthalen-1-ol->N-Boc-product PPh3 PPh3 PPh3->N-Boc-product DIAD DIAD DIAD->N-Boc-product Final_Product 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine N-Boc-product->Final_Product Deprotection (e.g., TFA)

Caption: Mitsunobu Reaction Workflow

Materials and Reagents:

ReagentSupplierPurityQuantity (for 1 mmol scale)
N-Boc-3-hydroxyazetidineCommercial Source>95%173 mg (1.0 mmol)
5,6,7,8-Tetrahydronaphthalen-1-olCommercial Source>97%148 mg (1.0 mmol)
Triphenylphosphine (PPh₃)Commercial Source>99%393 mg (1.5 mmol)
Diisopropyl azodicarboxylate (DIAD)Commercial Source>95%0.3 mL (1.5 mmol)
Anhydrous Tetrahydrofuran (THF)Commercial SourceAnhydrous10 mL
Trifluoroacetic acid (TFA)Commercial Source>99%1 mL
Dichloromethane (DCM)Commercial SourceAnhydrous5 mL
Ethyl acetateCommercial SourceACS GradeAs needed
HexanesCommercial SourceACS GradeAs needed
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab Prepared-As needed
BrineLab Prepared-As needed
Anhydrous sodium sulfate (Na₂SO₄)Commercial SourceACS GradeAs needed

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol), 5,6,7,8-tetrahydronaphthalen-1-ol (148 mg, 1.0 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (0.3 mL, 1.5 mmol) dropwise to the stirred solution. The order of addition of reagents can be crucial for the success of the Mitsunobu reaction.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication that the reaction is proceeding.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct. This yields N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

  • For deprotection, follow Part C of the Williamson Ether Synthesis protocol.

Characterization

The synthesized 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The spectra should show the characteristic peaks for both the azetidine and tetralin moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the N-H stretch of the secondary amine in the final product and the C-O-C stretch of the ether linkage.

  • Melting Point: The melting point of the purified solid product should be determined and can serve as an indicator of purity.[10]

Discussion and Troubleshooting

Comparison of Synthetic Routes:

  • Williamson Ether Synthesis: This is a cost-effective and straightforward method. However, it requires harsher conditions (strong base, elevated temperatures) which may not be suitable for sensitive substrates. The two-step process of activating the alcohol adds to the overall synthesis time.

  • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions, making it compatible with a wider range of functional groups.[11] It is a one-pot reaction (for the ether formation step) and often gives high yields. However, the reagents (DEAD/DIAD and PPh₃) are more expensive, and the purification can be challenging due to the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).[9]

Potential Challenges and Solutions:

  • Low Yields in Williamson Synthesis: Incomplete deprotonation or side reactions such as elimination can lead to low yields. Ensure the use of a sufficiently strong and non-nucleophilic base and anhydrous conditions. Optimizing the reaction temperature and time is also crucial.

  • Purification Difficulties in Mitsunobu Reaction: The removal of triphenylphosphine oxide can be problematic. Purification by column chromatography is usually effective. Alternatively, using polymer-bound triphenylphosphine can simplify the workup.

  • Incomplete Reactions: If TLC analysis indicates the presence of starting materials, consider increasing the reaction time or temperature (for the Williamson synthesis) or adding more reagents (for the Mitsunobu reaction).

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine. Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods, and the choice between them will depend on the specific requirements of the researcher, including cost, scale, and substrate compatibility. The provided step-by-step instructions, along with the discussion of potential challenges, will enable researchers to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (URL: [Link])

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Azetidine Synthesis. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (URL: [Link])

  • Mechanism of the Mitsunobu Reaction - eScholarship. (URL: [Link])

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. (URL: [Link])

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (URL: [Link])

  • Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. (URL: [Link])

  • Synthesis of azetidines by aza Patern`o–Büchi reactions - SciSpace. (URL: [Link])

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. (URL: [Link])

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (URL: [Link])

  • 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC. (URL: [Link])

Sources

Application Note: Advanced Purification Strategies for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The molecule 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine represents a highly valuable structural motif in modern medicinal chemistry. It consists of a rigid, lipophilic tetrahydronaphthalene (tetralin) core linked via an ether bridge to a highly polar, basic azetidine ring. Such aryloxyazetidines are increasingly deployed as metabolically stable bioisosteres for biaryl or ether-linked systems in CNS drug discovery[1].

The synthesis of this scaffold typically relies on a Mitsunobu reaction between 1-Boc-3-hydroxyazetidine and 5,6,7,8-tetrahydronaphthalen-1-ol, followed by N-Boc deprotection using Trifluoroacetic Acid (TFA)[2][3].

The Purification Challenge: Following deprotection, the chemist is left with a complex crude matrix containing the target azetidine as a TFA salt, alongside notorious Mitsunobu byproducts such as triphenylphosphine oxide (TPPO) and reduced diisopropyl azodicarboxylate (DIAD). The secondary azetidine amine is highly basic (pKa ~9.5). On standard bare silica (normal phase), the protonated amine interacts strongly with acidic surface silanols via ion-exchange and hydrogen bonding. This dichotomy—a highly lipophilic tetralin tail and a strongly basic azetidine head—leads to severe peak tailing, irreversible chemisorption, and co-elution with polar impurities[4].

To overcome this, we must abandon standard silica gel chromatography and utilize an orthogonal, multi-modal approach exploiting the molecule's specific ionization state.

Strategic Workflow

Our field-proven approach utilizes Strong Cation Exchange (SCX) chromatography as a primary "catch-and-release" clearance step, followed by high-pH Reverse-Phase Preparative HPLC (RP-HPLC) for final polishing.

SynthesisPurification A Synthesis: Mitsunobu Reaction 1-Boc-3-hydroxyazetidine + Tetrahydronaphthol B Intermediate N-Boc Protected Aryloxyazetidine A->B C Deprotection TFA in Dichloromethane (DCM) B->C D Crude Mixture Azetidine TFA Salt + Neutral Impurities C->D E Primary Purification SCX Catch-and-Release D->E F Final Polishing RP-HPLC (Basic Mobile Phase) E->F Elute with NH3/MeOH G Pure Target 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine F->G Lyophilization

Workflow for the synthesis and multi-modal purification of the target aryloxyazetidine.

Experimental Protocols: A Self-Validating System

Protocol A: Primary Clearance via SCX (Catch-and-Release)

Causality: SCX resin contains immobilized sulfonic acid ( −SO3​H ) groups. When the crude TFA salt is loaded in methanol, the protonated azetidine displaces the resin's counter-ion and binds ionically. Neutral impurities (TPPO, unreacted tetralin) and acidic byproducts possess no basic amine and are quantitatively washed away. Elution with ammonia deprotonates the azetidine, breaking the ionic bond and releasing the pure free base.

Step-by-Step Methodology:

  • Resin Conditioning: Select an SCX-2 cartridge (capacity ~0.6 meq/g). Use 2 grams of resin per 1.0 mmol of expected crude azetidine. Condition the cartridge with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude post-deprotection mixture (TFA salt) in a minimal volume of 1:1 MeOH/Dichloromethane (DCM). Load slowly onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Impurity Clearance): Wash the cartridge with 4 CV of MeOH, followed by 2 CV of DCM.

    • Self-Validation Check: Analyze an aliquot of the wash fraction via LC-MS. The absence of the m/z 204.14 [M+H]+ signal confirms that the resin's ion-exchange capacity was not exceeded and the target remains immobilized.

  • Release (Elution): Elute the target compound using 4 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH).

  • Isolation: Pool the ammonia fractions and concentrate under reduced pressure to yield 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine as a crude free base (>90% purity).

SCXMechanism N1 1. Load Crude TFA Salt N2 2. Catch Amine binds to SO3- N1->N2 N3 3. Wash MeOH removes neutrals N2->N3 N4 4. Release 2M NH3 in MeOH N3->N4 N5 5. Isolate Pure Free Base N4->N5

Mechanism of Strong Cation Exchange (SCX) catch-and-release for basic amines.

Protocol B: Final Polishing via High-pH RP-HPLC

Causality: While SCX removes Mitsunobu byproducts, closely related basic impurities (e.g., isomeric azetidines or degradation products) may co-elute. RP-HPLC is required for >99% purity. Crucially, we must use a high-pH mobile phase (pH 10). At pH 10, the azetidine (pKa ~9.5) is maintained in its un-ionized free-base form. This maximizes its lipophilic interaction with the C18 stationary phase (driven by the tetralin core), ensuring adequate retention and preventing the peak splitting commonly observed when basic amines are run under acidic (TFA) conditions.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge Prep C18 (or equivalent ethylene-bridged hybrid column stable up to pH 12), 5 µm, 19 x 150 mm.

  • Mobile Phase Preparation:

    • Phase A: Milli-Q Water + 0.1% Ammonium Hydroxide ( NH4​OH ), pH ~10.

    • Phase B: LC-MS Grade Acetonitrile (MeCN).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 220 nm and 254 nm.

  • Fraction Collection & Lyophilization: Collect the major peak. Because the mobile phase utilizes volatile basic modifiers ( NH4​OH ), the pooled fractions can be directly frozen and lyophilized to yield the pure free base.

    • Self-Validation Check: Post-lyophilization, dissolve a 1 mg sample in deuterated chloroform ( CDCl3​ ) for 1H -NMR. The complete absence of a multiplet at 7.4-7.7 ppm definitively confirms the successful orthogonal clearance of trace triphenylphosphine oxide.

Quantitative Method Comparison

The following table summarizes the causality and efficiency of various chromatographic strategies for this specific molecule, validating the selection of the SCX to RP-HPLC pipeline.

Purification StrategyTarget State During RunImpurity Clearance (TPPO/DIAD)ScalabilityRecommendation
Normal-Phase Silica Free Base (Requires TEA)Poor (TPPO co-elutes)HighNot Recommended (Severe tailing)
SCX Chromatography Protonated Free BaseExcellent (Neutrals wash out)HighPrimary Step (Catch-and-Release)
RP-HPLC (Acidic pH) Protonated (TFA Salt)GoodLowNot Recommended (Poor retention, splitting)
RP-HPLC (Basic pH) Free BaseExcellentMediumFinal Polishing Step (Direct lyophilization)

References

  • Brown, A. et al. "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

Sources

Application Note: Comprehensive NMR Characterization Protocol for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Azetidine-containing molecules are increasingly utilized in modern drug development as metabolically stable, high- sp3 bioisosteres for larger aliphatic heterocycles[1]. When coupled via an ether linkage to a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety, the resulting compound—3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine —presents a highly specific structural challenge for analytical scientists. The tetralin system provides a rigid, lipophilic anchor, while the azetidine ring offers a basic amine for target engagement[2].

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize this molecule, ensuring the regiochemistry of the ether linkage and the integrity of the strained azetidine ring are correctly assigned.

Experimental Design & Causality in Sample Preparation

Solvent and Salt Selection

Azetidines as free bases are prone to rapid nitrogen inversion and ring puckering, which can severely broaden 1 H NMR signals at room temperature [3]. Furthermore, secondary amines readily absorb atmospheric CO 2​ to form carbamates, leading to spurious peaks that complicate integration.

Causality-Driven Choice: To ensure a reproducible and self-validating protocol, it is highly recommended to characterize this compound as its hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonation locks the nitrogen lone pair, slowing down inversion and yielding sharp, distinct diastereotopic signals for the azetidine CH2​ protons. DMSO- d6​ or Methanol- d4​ should be used to dissolve the salt. If the free base must be analyzed in CDCl 3​ , the solvent must be passed through basic alumina immediately prior to use to neutralize residual DCl, which otherwise causes unpredictable, partial protonation.

Step-by-Step Preparation Protocol
  • Sample Weighing: Accurately weigh 15–20 mg of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine (as an HCl salt) into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO- d6​ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the sample for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure no micro-bubbles are trapped at the bottom, as these distort magnetic field homogeneity and degrade line shape.

NMR Acquisition Parameters & Instrument Setup

The quaternary carbons of the tetralin ring (C1, C4a, C8a) lack attached protons and thus exhibit exceptionally long longitudinal relaxation times ( T1​ ).

Causality-Driven Choice: A standard 13 C acquisition with a default 1-second relaxation delay ( D1​ ) will result in severe under-integration or complete signal loss for these critical quaternary carbons. The protocol below mandates a D1​ of at least 3 seconds for 13 C NMR to ensure quantitative reliability.

  • 1 H NMR: 400 or 500 MHz, 298 K, 16–32 scans, D1​ = 1 s, spectral width = 12 ppm.

  • 13 C NMR: 100 or 125 MHz, 298 K, 512–1024 scans, D1​ = 3.0 s (critical for C1, C4a, C8a visibility), spectral width = 250 ppm.

  • 2D COSY: 128 t1​ increments, 2 scans per increment, to map the aliphatic tetralin chain.

  • 2D HSQC: 1JCH​ optimized for 145 Hz, to correlate protons directly to their host carbons.

  • 2D HMBC: Long-range coupling optimized for 8 Hz. This is the ultimate self-validation step to confirm the ether linkage between the two ring systems.

Structural Elucidation & Expected Chemical Shifts

Azetidine Ring Dynamics

In the 1 H NMR spectrum, the azetidine C3-H proton is highly deshielded due to both the adjacent ether oxygen and the inherent ring strain, typically appearing as a multiplet near 4.90–5.10 ppm [1]. The C2 and C4 protons (four protons total) appear as complex multiplets around 3.80–4.20 ppm in the salt form due to restricted nitrogen inversion placing the protons in distinct pseudo-axial and pseudo-equatorial environments.

Tetralin Ring System

The tetralin aromatic protons (H2, H3, H4) exhibit a classic AMX spin system. H2 is ortho to the ether oxygen and is significantly shielded (~6.75 ppm, doublet). H3 appears as a triplet (~7.10 ppm), and H4 as a doublet (~6.80 ppm) [4]. The aliphatic section (C5, C6, C7, C8) contains four methylene groups. The benzylic protons at C8 are slightly more deshielded than those at C5 due to the spatial proximity and anisotropic effect of the C1 oxygen atom.

Quantitative Data Summary
Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)HMBC Correlations ( 3J )
Azetidine C3 4.90 – 5.10m, 1H65.0 – 68.0Tetralin C1, Azetidine C2/C4
Azetidine C2, C4 3.80 – 4.20m, 4H52.0 – 55.0Azetidine C3
Azetidine NH 2+​ 8.80 – 9.20br s, 2H--
Tetralin C1 (C-O) --153.0 – 155.0-
Tetralin C2 (Ar) 6.70 – 6.80d ( J≈8.0 Hz), 1H108.0 – 110.0Tetralin C4, C8a
Tetralin C3 (Ar) 7.05 – 7.15t ( J≈8.0 Hz), 1H125.0 – 127.0Tetralin C1, C4a
Tetralin C4 (Ar) 6.80 – 6.90d ( J≈8.0 Hz), 1H120.0 – 122.0Tetralin C2, C8a
Tetralin C4a (Ar) --138.0 – 140.0-
Tetralin C8a (Ar) --125.0 – 127.0-
Tetralin C5 (CH 2​ ) 2.65 – 2.75t ( J≈6.0 Hz), 2H28.0 – 30.0Tetralin C4a, C7
Tetralin C8 (CH 2​ ) 2.75 – 2.85t ( J≈6.0 Hz), 2H23.0 – 25.0Tetralin C8a, C6
Tetralin C6, C7 1.70 – 1.85m, 4H22.0 – 24.0Tetralin C5, C8

Protocol Self-Validation via 2D NMR Workflow

The most critical validation step in this protocol is confirming the regiochemistry of the ether linkage. The HMBC spectrum must show a clear cross-peak between the Azetidine H3 proton and the Tetralin C1 quaternary carbon. Absence of this peak indicates either a cleaved ether linkage (sample degradation) or an incorrect regiochemical assignment.

Figure 1: Sequential 1D and 2D NMR workflow for elucidating the tetralin-azetidine ether linkage.

References

  • Investigating 3,3-Diaryl Oxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Royal Society of Chemistry. URL:[Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. URL:[Link]

  • Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinity. PNAS. URL:[Link]

  • 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258. PubChem - National Center for Biotechnology Information. URL:[Link]

Application Notes and Protocols for Cell-Based Assays of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a small molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1–6.[1][2] These receptors are involved in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, fibrosis, and cancer.[3][4] The LPA1 receptor, in particular, has been identified as a key therapeutic target for conditions such as fibrotic diseases.[4]

LPA1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[1][3] This promiscuous coupling allows for the activation of diverse cellular responses. For instance, Gαq activation leads to phospholipase C (PLC) stimulation and subsequent intracellular calcium mobilization, while Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5]

This guide provides detailed protocols for two robust, high-throughput cell-based assays designed to quantify the antagonist activity of compounds like 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine at the human LPA1 receptor: a Calcium Mobilization Assay and a cAMP Inhibition Assay. These assays interrogate two of the primary signaling pathways activated by LPA1.

Principle of LPA1 Signaling and Antagonism

Upon binding of its endogenous ligand, LPA, the LPA1 receptor undergoes a conformational change, activating its associated G proteins. An antagonist, such as 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, works by binding to the LPA1 receptor and preventing the conformational change required for G protein activation, thereby blocking all downstream signaling events.

The following diagram illustrates the primary signaling pathways of the LPA1 receptor that are targeted by the assays described herein.

LPA1_Signaling cluster_membrane Plasma Membrane LPA1 LPA1 Receptor Gq Gαq LPA1->Gq Activates Gi Gαi LPA1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Converts LPA LPA (Agonist) LPA->LPA1 Antagonist 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine (Antagonist) Antagonist->LPA1 Blocks Calcium ↑ Intracellular [Ca²⁺] IP3->Calcium Releases from ER ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: LPA1 receptor signaling pathways and points of inhibition.

Application Protocol 1: Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit LPA-induced intracellular calcium release, a direct consequence of Gαq pathway activation.[5] It utilizes a calcium-sensitive fluorescent dye that increases in emission intensity upon binding to free cytosolic calcium.[6] This is a robust method for quantifying antagonist potency (IC50).

Experimental Rationale

The assay is performed in cells recombinantly expressing the human LPA1 receptor (e.g., HEK293 or CHO cells).[7] The cells are first loaded with a fluorescent calcium indicator dye. The test compound (antagonist) is pre-incubated with the cells before the addition of an LPA agonist. A potent antagonist will block the LPA-induced calcium transient, resulting in a low fluorescence signal. The concentration-dependent inhibition is used to calculate the IC50 value of the antagonist.

Materials and Reagents
Reagent/MaterialSuggested SupplierCatalog Number
HEK293 or CHO cells stably expressing human LPA1ATCC / In-houseN/A
Cell Culture Medium (e.g., DMEM/F-12)Gibco11330032
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
96-well or 384-well black-wall, clear-bottom platesGreiner Bio-One655090
Lysophosphatidic Acid (18:1 LPA)Avanti Polar Lipids857130P
FLIPR Calcium Assay Kit (e.g., Calcium 6)Molecular DevicesR8190
Probenecid, water-solubleInvitrogenP36400
Poly-D-LysineSigma-AldrichP6407
HBSS with 20 mM HEPESGibco14025092
Step-by-Step Protocol
  • Cell Plating:

    • Coat assay plates with Poly-D-Lysine according to the manufacturer's instructions to ensure cell adherence.[8]

    • Harvest LPA1-expressing cells and resuspend in complete culture medium.

    • Seed cells into the coated 96-well plates at a density of 40,000–60,000 cells/well in 100 µL. This density should be optimized to achieve a 90-100% confluent monolayer on the day of the assay.[8]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading buffer according to the kit manufacturer's instructions (e.g., FLIPR Calcium 6).[8] Crucially, include 2.5 mM probenecid in the final buffer.

    • Causality Check: Probenecid is an organic anion transporter inhibitor.[6] Many cell lines, including HEK293 and CHO, actively pump the indicator dye out of the cytoplasm. Probenecid blocks this transport, ensuring sufficient dye retention and a robust assay window.[8]

    • Aspirate the culture medium from the cell plate and add 100 µL of dye loading buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C, 5% CO₂.

  • Compound and Agonist Plate Preparation:

    • Prepare serial dilutions of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine in assay buffer (HBSS + 20 mM HEPES). Prepare these at 4X the final desired concentration.

    • Prepare the LPA agonist solution in assay buffer at 4X the final EC₈₀ concentration. The EC₈₀ (the concentration giving 80% of the maximal response) should be predetermined in an agonist-mode experiment.

    • Causality Check: Using the EC₈₀ concentration of the agonist provides a strong but submaximal signal, creating an optimal window for detecting competitive inhibition by an antagonist.[9]

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate, antagonist compound plate, and agonist plate into the instrument.

    • Set the instrument to first add 50 µL from the antagonist plate to the cell plate (bringing the total volume to 150 µL and the antagonist concentration to 1X).

    • Incubate for 15-30 minutes at room temperature.

    • Program the instrument to then add 50 µL from the agonist plate to the cell plate (final volume 200 µL, agonist and antagonist at 1X).

    • Measure the fluorescence signal immediately before and for 2-3 minutes after agonist addition.

Data Analysis
  • For each well, calculate the maximum fluorescence response post-agonist addition minus the baseline fluorescence.

  • Normalize the data: Set the average response of wells with agonist but no antagonist (vehicle control) to 100% activity. Set the average response of wells with no agonist (buffer control) to 0% activity.

  • Plot the normalized response (%) against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Protocol 2: cAMP Inhibition Assay (HTRF)

This assay measures the ability of a test compound to block the LPA-induced inhibition of adenylyl cyclase, a hallmark of Gαi pathway activation.[10] It uses a competitive immunoassay format with detection by Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Rationale

Because LPA1's activation of Gαi inhibits cAMP production, a basal level of cAMP must first be generated so that a decrease can be measured.[10] This is achieved by stimulating adenylyl cyclase directly with forskolin. In the assay, cellular cAMP produced competes with a labeled cAMP tracer (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (Europium cryptate).[11] When the antagonist is effective, it blocks LPA's inhibitory effect, causing cAMP levels to rise back towards the forskolin-stimulated level. This increased cellular cAMP displaces the d2-tracer from the antibody, decreasing the HTRF signal. The signal is therefore inversely proportional to the intracellular cAMP concentration.[10][11]

Materials and Reagents
Reagent/MaterialSuggested SupplierCatalog Number
HEK293 or CHO cells stably expressing human LPA1ATCC / In-houseN/A
Low-volume 384-well white platesGreiner Bio-One784075
HTRF cAMP Assay KitCisbio / Revvity62AM4PEB
ForskolinSigma-AldrichF6886
IBMX (phosphodiesterase inhibitor)Sigma-AldrichI5879
Lysophosphatidic Acid (18:1 LPA)Avanti Polar Lipids857130P
Stimulation Buffer (e.g., HBSS, 20mM HEPES, 0.1% BSA)In-house preparationN/A
Step-by-Step Protocol
  • Cell Preparation:

    • Harvest LPA1-expressing cells, wash with PBS, and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).

    • Causality Check: Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a PDE inhibitor like IBMX prevents this degradation, stabilizing the cAMP signal and increasing the assay window.

    • Determine the optimal cell density per well through preliminary experiments to ensure the cAMP signal falls within the dynamic range of the standard curve.[11]

  • Assay Procedure (384-well format):

    • Step 1: Dispense 5 µL of cell suspension into each well of the assay plate.

    • Step 2: Add 5 µL of antagonist (3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine) serial dilutions (prepared at 4X final concentration). Include vehicle controls.

    • Step 3: Add 5 µL of a pre-mixed solution of LPA agonist and Forskolin (both at 4X final concentration). The final concentrations should be the EC₈₀ for LPA and a concentration of Forskolin that gives a robust but submaximal cAMP signal (e.g., 1-10 µM, to be optimized).

    • Step 4: Seal the plate and incubate for 30 minutes at room temperature.[9]

    • Step 5: Add 5 µL of cAMP-d2 solution (kit reagent).

    • Step 6: Add 5 µL of anti-cAMP Cryptate solution (kit reagent).

    • Step 7: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[10]

    • Step 8: Read the plate on an HTRF-compatible microplate reader (measure emission at 665 nm and 620 nm).

Data Analysis
  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

  • Normalize the data: The LPA+Forskolin+Vehicle condition represents maximum inhibition (low cAMP, high HTRF signal). The Forskolin-only+Vehicle condition represents no inhibition (high cAMP, low HTRF signal).

  • Plot the HTRF ratio against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Assay_Workflow cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP HTRF Assay C_Seed 1. Seed LPA1-expressing cells in 96-well plate C_Dye 2. Load cells with Ca²⁺-sensitive dye C_Seed->C_Dye C_PreInc 3. Pre-incubate with Antagonist C_Dye->C_PreInc C_Stim 4. Stimulate with LPA Agonist (EC₈₀) C_PreInc->C_Stim C_Read 5. Read Fluorescence (FLIPR) C_Stim->C_Read C_Analysis 6. Calculate IC₅₀ C_Read->C_Analysis A_Cells 1. Prepare cell suspension (+ PDE Inhibitor) A_Dispense 2. Dispense Cells, Antagonist, & LPA/Forskolin Mix A_Cells->A_Dispense A_Inc1 3. Incubate 30 min A_Dispense->A_Inc1 A_Detect 4. Add HTRF Detection Reagents A_Inc1->A_Detect A_Inc2 5. Incubate 60 min A_Detect->A_Inc2 A_Read 6. Read HTRF Signal A_Inc2->A_Read A_Analysis 7. Calculate IC₅₀ A_Read->A_Analysis

Caption: General experimental workflows for the two primary assays.

Data Summary and Quality Control

Effective characterization requires consistent and reliable data. The following table outlines key parameters and expected quality control (QC) metrics for these assays.

ParameterCalcium Mobilization AssaycAMP HTRF AssayRationale
Cell Line HEK293-hLPA1 or CHO-hLPA1HEK293-hLPA1 or CHO-hLPA1Stable, recombinant expression ensures a consistent and high-level target for robust signal generation.
Agonist 18:1 LPA18:1 LPAA well-characterized, potent endogenous agonist for the LPA1 receptor.
Agonist Conc. EC₈₀EC₈₀Provides a strong signal that is sensitive to competitive inhibition.
Primary Readout Relative Fluorescence Units (RFU)HTRF Ratio (665nm/620nm)Direct measure of intracellular Ca²⁺ or indirect measure of cAMP.
Calculated Value IC₅₀IC₅₀Quantifies the concentration of antagonist required to inhibit 50% of the agonist response.
Z'-factor > 0.5> 0.5A statistical measure of assay quality; >0.5 indicates excellent separation between positive and negative controls, suitable for HTS.
Signal-to-Background > 5> 3Ensures a clear and unambiguous signal over baseline noise.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Lin, M. E., et al. (2009). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American Journal of Pathology. Available at: [Link]

  • Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research. Available at: [Link]

  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Lenaerts, A.-S., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

  • Jiang, Y., et al. (2020). Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Journal of Cancer. Available at: [Link]

  • Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C.-W., Mutoh, T., Lin, M.-E., Teo, S. T., Park, K. E., Mosley, A. N., & Chun, J. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Fleming, I. N., et al. (2005). LPA 1 receptor signaling pathways leading to activation of Rac and RhoA. ResearchGate. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Cordeaux, Y. (2014). Ca2+ mobilization assays in GPCR drug discovery. King's College London Research Portal. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Bascetta, E., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. Available at: [Link]

  • Brown, J. H., et al. (2010). LPA receptor agonists and antagonists (WO2010051053). National Center for Biotechnology Information. Available at: [Link]

  • Kim, D., et al. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. ACS Omega. Available at: [Link]

Sources

Application Note: In Vitro Pharmacological Characterization of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Pharmacological Context & Structural Rationale

The development of novel central nervous system (CNS) therapeutics frequently centers on modulating synaptic monoamine concentrations. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly specialized structural class of monoamine reuptake inhibitors. This scaffold combines a bulky, lipophilic tetrahydronaphthalene moiety with a rigid, four-membered basic azetidine ring via an ether linkage[1].

Mechanistic Causality: The efficacy of this compound class relies on precise stereoelectronic interactions within the central binding site (S1 pocket) of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • The Tetrahydronaphthalene Ring: Acts as a hydrophobic anchor. Its saturated ring system provides a specific three-dimensional bulk that optimally fills the hydrophobic S1 pocket of the transporter, displacing water molecules and driving binding affinity through favorable entropic gains.

  • The Azetidine Ring: The basic nitrogen of the azetidine ring is protonated at physiological pH. This cationic center forms a critical, charge-reinforced hydrogen bond with a highly conserved aspartate residue (e.g., Asp98 in human SERT) in the transmembrane domain of the transporter. The rigidity of the four-membered azetidine ring reduces the conformational entropy penalty upon binding compared to more flexible acyclic amines[1].

By locking the transporter in an outward-open conformation, the compound prevents the translocation of endogenous monoamines back into the presynaptic terminal, thereby elevating extracellular neurotransmitter levels in the synaptic cleft[2].

MOA Presynaptic Presynaptic Terminal (Monoamine Release) Synapse Synaptic Cleft (Elevated 5-HT, NE, DA) Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Activation Transporters Monoamine Transporters (SERT, NET, DAT) Synapse->Transporters Reuptake Transporters->Presynaptic Recycling Inhibitor 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Inhibitor->Transporters Blocks

Figure 1: Mechanism of action for monoamine reuptake inhibition at the synaptic cleft.

Quantitative Data Presentation

To contextualize the potency of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine derivatives, it is essential to benchmark them against established clinical reference compounds. The following table summarizes representative in vitro binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) for this structural class.

Table 1: Representative Pharmacological Profile of Aryloxy-Azetidine Derivatives vs. Reference Standards

Compound / ScaffoldTargetAssay TypeValue (nM)Selectivity Ratio (SERT:NET:DAT)
Tetrahydronaphthalen-yloxy-azetidine hSERTBinding ( Ki​ )1.2 - 8.5~ 1 : 10 : 150
hNETBinding ( Ki​ )12.0 - 45.0
hDATBinding ( Ki​ )> 500
Duloxetine (Reference SNRI) hSERTFunctional ( IC50​ )0.8~ 1 : 9 : >1000
hNETFunctional ( IC50​ )7.5
Cocaine (Reference SNDRI) hDATFunctional ( IC50​ )250~ 1 : 1 : 1

Note: Data ranges represent typical structure-activity relationship (SAR) boundaries for this specific chemical space based on standard NIMH PDSP assay conditions[2][3].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust assay design requires internal self-validation. A protocol is only as reliable as its controls. The following methodologies are engineered to ensure that every microplate run mathematically proves its own validity.

Protocol A: Radioligand Competition Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound at hSERT, hNET, and hDAT, adapted from the NIMH Psychoactive Drug Screening Program (PDSP) guidelines[3].

Causality of Reagents:

  • HEK293 Cells: Chosen because they lack endogenous monoamine transporters, providing a zero-background matrix for recombinant human transporter expression[4].

  • Buffer Composition (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4): Monoamine transporters are obligate Na+ / Cl− symporters. The high extracellular sodium concentration establishes the electrochemical gradient required to stabilize the outward-facing conformation of the transporter—the exact state targeted by competitive inhibitors[3].

  • 0.3% Polyethylenimine (PEI): Radioligands (e.g., [ 3 H]WIN35,428) are highly lipophilic and prone to non-specific adsorption to glass fiber matrices. PEI coats the filter with a polycationic layer, neutralizing the negative charge of the glass and drastically reducing non-specific binding background.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Compound Dilution: Prepare a 10-point dose-response curve of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO concentration = 1%, preventing solvent-induced protein denaturation).

  • Assay Assembly (96-well format):

    • Add 50 µL of test compound (or control).

    • Add 50 µL of radioligand (e.g., 1 nM [ 3 H]citalopram for SERT).

    • Add 100 µL of membrane suspension to initiate the reaction.

  • Incubation: Incubate the plates at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction through PEI-pretreated GF/C glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and read in a Microbeta scintillation counter.

Self-Validation Criteria:

  • Total Binding (TB): Buffer + Radioligand + Membranes.

  • Non-Specific Binding (NSB): 10 µM reference inhibitor (e.g., Paroxetine for SERT) + Radioligand + Membranes.

  • Validation Gate: The assay is only valid if Specific Binding (TB - NSB) is >80% of Total Binding, and the Z'-factor of the plate is 0.5.

Protocol B: High-Throughput Fluorescent Monoamine Uptake Assay

Binding affinity ( Ki​ ) does not guarantee functional inhibition. This cell-based kinetic assay measures the actual blockade of transporter function using a Fluorescent False Neurotransmitter (FFN)[4].

Workflow Step1 HEK293 Cell Plating (384-well) Step2 Compound Incubation (30 min) Step1->Step2 Step3 Fluorescent Substrate Addition Step2->Step3 Step4 Kinetic Fluorescence Reading Step3->Step4 Step5 IC50 / Ki Data Analysis Step4->Step5

Figure 2: High-throughput workflow for the fluorescent monoamine uptake assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hSERT/NET/DAT cells into a 384-well black-walled, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

    • Causality: Black-walled plates prevent fluorescent cross-talk between adjacent wells, ensuring strict signal isolation.

  • Dye Loading Preparation: Remove culture media and wash cells once with 20 µL of Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Compound Pre-incubation: Add 10 µL of the test compound (diluted in HBSS) to the cells. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to fully occupy the transporter's S1 pocket before the substrate is introduced, preventing competitive kinetic lag.

  • Substrate Addition: Add 10 µL of the fluorescent monoamine substrate (e.g., FFN206 or commercial uptake dye) to all wells.

  • Kinetic Reading: Immediately transfer the plate to a fluorescent microplate reader (e.g., FLIPR Tetra). Read fluorescence continuously for 30 minutes at the appropriate excitation/emission wavelengths (e.g., Ex 440 nm / Em 520 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear phase of the uptake curve. Plot V0​ against the log concentration of the test compound to derive the IC50​ using a 4-parameter logistic non-linear regression model[2].

Self-Validation Criteria:

  • Positive Control (100% Inhibition): 10 µM Duloxetine (establishes the baseline fluorescence of the dye outside the cell).

  • Negative Control (0% Inhibition): 0.1% DMSO vehicle (establishes maximum transporter velocity).

  • Validation Gate: The Signal-to-Background (S/B) ratio must be > 3.0 for the data to be considered pharmacologically relevant.

References

  • "US8053603B2 - Tetralone-based monoamine reuptake inhibitors - Google Patents", Google P
  • "Effects of Ketamine and Ketamine Metabolites on Evoked Striatal Dopamine Release, Dopamine Receptors, and Monoamine Transporters", PMC/NIH.
  • "University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program - PDSP", UNC.
  • "Valbenazine Tosylate|VMAT2 Inhibitor|For Research - Benchchem", Benchchem.

Sources

Application Note: Preclinical Pharmacokinetic Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of novel therapeutics frequently relies on the strategic incorporation of privileged structural motifs to optimize both target affinity and pharmacokinetic (PK) properties. The compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly rationalized scaffold combining two distinct chemical domains.

The azetidine ring is a highly strained, sp3-rich four-membered heterocycle that has emerged as a vital motif in modern drug discovery due to its unique physicochemical and pharmacokinetic profiles[1]. Incorporating an azetidine scaffold enhances conformational rigidity, improves aqueous solubility, and significantly increases metabolic stability compared to larger saturated heterocycles like pyrrolidine or piperidine[1]. Crucially, the azetidine nitrogen is sterically constrained and characteristically resistant to N-dealkylation, a ubiquitous metabolic vulnerability in secondary and tertiary amines[2].

Conversely, the 5,6,7,8-tetrahydronaphthalene (tetralin) ether provides a bulky, lipophilic anchor essential for target binding—a structural feature successfully utilized in various CNS and oncology therapeutics to drive potency[3]. However, the tetralin ring introduces specific metabolic liabilities, primarily Phase I CYP450-mediated benzylic hydroxylation[4].

This application note details a comprehensive, self-validating workflow for the ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo PK characterization of this compound.

PK_Workflow A Compound Synthesis & Verification B In Vitro ADME (Microsomes, Caco-2) A->B C Bioanalytical Setup (LC-MS/MS) A->C D In Vivo Dosing (IV & PO in Rats) B->D C->D E PK Parameter Calculation (NCA) D->E

Fig 1: Preclinical pharmacokinetic workflow from in vitro ADME to in vivo parameter calculation.

Bioanalytical Method Development (LC-MS/MS)

Causality & Logic: Azetidine derivatives are basic (pKa ~8.5) and highly polar at the amine terminus, while the tetralin ether is lipophilic. This amphiphilic nature requires a carefully balanced reversed-phase chromatographic method to prevent peak tailing. Positive electrospray ionization (ESI+) is optimal due to the readily protonated secondary azetidine nitrogen.

Self-Validating Protocol:

  • Instrumentation: Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer.

  • Chromatography: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile (5% B to 95% B over 2.5 minutes).

  • Sample Extraction: Aliquot 50 µL of plasma and precipitate proteins using 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an internal standard (e.g., a deuterated analog). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Inject 2 µL of the supernatant.

  • System Validation: The assay is only deemed valid if the standard curve demonstrates an R2>0.99 , and interspersed Quality Control (QC) samples (low, mid, high concentrations) fall within ±15% of their nominal values.

In Vitro ADME: Metabolic Stability and Permeability

Causality & Logic: Because the azetidine ring resists N-dealkylation[2], metabolic clearance is hypothesized to be driven almost entirely by Phase I oxidation of the tetralin ring at the benzylic positions[4]. Understanding this intrinsic clearance ( CLint​ ) is critical before advancing to animal models.

Metabolic_Pathway Parent 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Stable Azetidine Ring (Metabolically Stable) Parent->Stable Resists N-dealkylation M1 Benzylic Hydroxylation (Tetralin Ring) CYP->M1 M2 Aromatic Hydroxylation CYP->M2

Fig 2: Proposed metabolic pathway highlighting tetralin oxidation and azetidine stability.

Protocol A: Liver Microsomal Stability
  • Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold quenching solvent.

  • Validation Control: Run Verapamil concurrently. If Verapamil does not exhibit >70% depletion by 30 minutes, the assay is rejected (indicating inactive microsomes or degraded NADPH cofactor).

Protocol B: Caco-2 Permeability
  • Seeding: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A→B assessment, or the basolateral (B) chamber for B→A assessment.

  • Validation Control: Include Propranolol (high permeability marker) and Atenolol (low permeability marker) to validate monolayer integrity.

In Vivo Pharmacokinetics in Sprague-Dawley Rats

Causality & Logic: To determine the true oral bioavailability (F%) and systemic clearance, parallel Intravenous (IV) and Per Os (PO) administration arms are required. Due to the amphiphilic nature of the compound (lipophilic tetralin tail and cationic azetidine head at physiological pH), a high volume of distribution ( Vd​ ) is expected as the drug partitions extensively into tissues. This necessitates an extended sampling window (up to 24 hours) to accurately capture the terminal elimination phase.

Self-Validating Protocol:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) overnight. Cannulate the jugular vein to allow for stress-free, serial blood collection without altering hemodynamics.

  • Formulation:

    • IV Arm (2 mg/kg): Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution and prevent precipitation upon injection.

    • PO Arm (10 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose in water for oral gavage.

  • Sampling: Collect 200 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Processing: Centrifuge immediately at 3000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize representative preclinical data for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, demonstrating the favorable PK profile imparted by the azetidine scaffold.

Table 1: Representative In Vitro ADME Profile

AssayParameterValueInterpretation
Microsomal Stability (HLM) CLint​ (µL/min/mg)45.2Moderate clearance (Human)
Microsomal Stability (RLM) CLint​ (µL/min/mg)68.5High clearance (Rodent)
Caco-2 Permeability Papp​ (A→B) ( 10−6 cm/s)12.4High passive permeability
Caco-2 PermeabilityEfflux Ratio (B→A / A→B)1.8Low efflux liability (Not a strong P-gp substrate)

Table 2: Representative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL)-410
Tmax​ (h)-1.5
AUC0−∞​ (h·ng/mL)8501870
T1/2​ (h)3.24.1
Vd,ss​ (L/kg)6.8-
Clearance (CL) (mL/min/kg)39.2-
Oral Bioavailability (F%) -44.0%

References

  • [1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / PubMed. Available at:[Link]

  • [4] Pharmacokinetics and Pharmacodynamics of a New Thromboxane Synthetase Inhibitor, 6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) in Man after Repeated Oral Doses. Journal of Pharmacy and Pharmacology. Available at:[Link]

  • [3] Optimization of tetrahydronaphthalene inhibitors of Raf with selectivity over hERG. Bioorganic & Medicinal Chemistry Letters / PubMed. Available at:[Link]

Sources

Application Notes & Protocols: Pharmacodynamic Analysis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a novel synthetic compound featuring a tetrahydronaphthalene moiety linked to an azetidine ring via an ether bridge. While specific pharmacodynamic data for this molecule is not extensively published, its structural components suggest a potential interaction with central nervous system (CNS) targets. The tetrahydronaphthalene structure is found in various compounds with affinity for monoamine receptors, and the azetidine ring is a recognized scaffold in medicinal chemistry, known for its ability to impart favorable pharmacological properties.[1][2] This document provides a comprehensive guide for researchers to conduct a thorough pharmacodynamic analysis of this compound, from initial target screening to in-depth in vivo characterization. The protocols outlined herein are designed to elucidate the mechanism of action, potency, efficacy, and potential therapeutic or toxicological effects of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

The emergence of novel psychoactive substances (NPS) with diverse chemical structures necessitates robust and systematic pharmacological evaluation to understand their health risks and potential therapeutic applications.[3][4][5] The methodologies described are grounded in established principles of pharmacology and are broadly applicable to the characterization of new chemical entities targeting the CNS.

Part 1: Preliminary Target Screening and In Vitro Characterization

The initial phase of pharmacodynamic analysis aims to identify the primary molecular targets of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine and quantify its interaction with these targets. Based on its structural similarity to known monoaminergic ligands, a primary screen focusing on serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters is a logical starting point.[6][7]

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with known affinity.

Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes:

    • Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT1A, DAT, SERT).

    • Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of the appropriate radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (e.g., 10-10 to 10-5 M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Detection:

    • Incubate the plate at a specific temperature and duration (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for an inhibitor; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of ligand or substrate.
Kd The equilibrium dissociation constant; the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.
Functional Assays: Assessing Agonist, Antagonist, or Inverse Agonist Activity

Once binding affinity is established, functional assays are crucial to determine the intrinsic activity of the compound at the identified receptor(s). These assays measure the downstream cellular response following receptor activation or inhibition.

1.2.1. Second Messenger Assays

Many G-protein coupled receptors (GPCRs), such as serotonin receptors, signal through the production of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs), or through calcium mobilization.[8][9]

Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

  • Cell Culture:

    • Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the 5-HT1A receptor).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing, add increasing concentrations of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC50 concentration.

    • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the response to the agonist against the log of the antagonist concentration to determine the IC50.

dot

G_Protein_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT Receptor) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP (Second Messenger) Effector->cAMP Conversion Ligand 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Ligand->Receptor Binding ATP ATP ATP->Effector Response Cellular Response cAMP->Response Activation of Downstream Pathways

Caption: GPCR signaling cascade initiated by ligand binding.

1.2.2. β-Arrestin Recruitment Assays

β-arrestin recruitment is another important signaling pathway for many GPCRs and can be measured to assess functional activity, particularly for biased agonism.

Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: This assay often utilizes a technology like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), where the receptor is tagged with a component of a reporter enzyme, and β-arrestin is tagged with the complementary component. Ligand-induced recruitment of β-arrestin brings the two components together, generating a measurable signal (e.g., luminescence or fluorescence).

  • Procedure:

    • Use engineered cells co-expressing the tagged receptor and β-arrestin.

    • Plate the cells in a 96-well plate.

    • Add increasing concentrations of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine for agonist testing, or pre-incubate with the test compound before adding a known agonist for antagonist testing.

    • Incubate according to the manufacturer's instructions.

    • Measure the reporter signal using a plate reader.

  • Data Analysis:

    • Analyze the data similarly to the second messenger assays to determine EC50/IC50 and Emax values.

dot

B_Arrestin_Workflow Start Plate Cells (Engineered Cell Line) Add_Compound Add Test Compound (Agonist/Antagonist) Start->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add Detection Reagents Incubate->Add_Substrate Read_Plate Measure Signal (Luminescence/Fluorescence) Add_Substrate->Read_Plate Analyze Data Analysis (EC50/IC50) Read_Plate->Analyze

Caption: Workflow for a typical β-arrestin recruitment assay.

Part 2: In Vivo Pharmacodynamic Studies

In vivo studies are essential to understand how 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine affects a whole, living organism, providing insights into its physiological and behavioral effects. The choice of in vivo models will depend on the results of the in vitro characterization. Assuming the compound shows significant activity at serotonin receptors, the following models are appropriate.

Microdialysis: Measuring Neurotransmitter Release

In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals. This technique provides a direct assessment of the compound's effect on neurotransmitter release and reuptake.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or hippocampus).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (e.g., via intraperitoneal or subcutaneous injection) at various doses.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the effects of different doses of the compound on neurotransmitter levels.

Behavioral Assays

Behavioral assays are used to assess the functional consequences of the compound's neurochemical effects. The choice of assay should be guided by the hypothesized mechanism of action.

2.2.1. Head-Twitch Response (HTR) in Mice

The head-twitch response is a classic behavioral assay used to assess 5-HT2A receptor agonism.

Protocol: Head-Twitch Response Assay

  • Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer different doses of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine or a vehicle control.

    • A positive control, such as the known 5-HT2A agonist DOI, should also be included.

  • Observation:

    • Immediately after administration, place the mice individually into the observation chambers.

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A trained observer, blind to the treatment conditions, should perform the scoring.

  • Data Analysis:

    • Compare the number of head twitches in the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

2.2.2. Forced Swim Test (FST) in Rodents

The forced swim test is a commonly used model to screen for antidepressant-like activity.

Protocol: Forced Swim Test

  • Pre-test Session (Day 1):

    • Place each animal in a glass cylinder filled with water (23-25°C) for 15 minutes.

    • Remove the animal, dry it, and return it to its home cage.

  • Test Session (Day 2):

    • Administer 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, a vehicle control, or a positive control (e.g., a known antidepressant) at a specified time before the test (e.g., 30-60 minutes).

    • Place the animal back into the water-filled cylinder for a 5-minute test session.

    • Record the duration of immobility during the test session.

  • Data Analysis:

    • A significant reduction in immobility time in the compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.

Electrophysiology: Assessing Neuronal Activity

In vivo electrophysiology can be used to directly measure the effects of the compound on the firing rate and pattern of specific neuronal populations, such as serotonin neurons in the dorsal raphe nucleus.[10]

Protocol: In Vivo Single-Unit Electrophysiology

  • Animal Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Drill a small hole in the skull over the target brain region (e.g., dorsal raphe nucleus).

  • Recording:

    • Slowly lower a recording microelectrode into the target region until the characteristic firing pattern of the target neurons (e.g., slow, regular firing of serotonin neurons) is observed.

    • Record the baseline firing rate for a stable period.

    • Administer 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine intravenously and record the changes in neuronal firing.

  • Data Analysis:

    • Analyze the firing rate and pattern before and after drug administration to determine if the compound has an excitatory or inhibitory effect on the recorded neurons.

Part 3: Data Interpretation and Summary

A comprehensive pharmacodynamic analysis requires the integration of data from all the conducted experiments. The results should be summarized in a clear and concise manner to build a complete profile of the compound.

Summary of Expected Pharmacodynamic Data
Assay Parameter(s) Measured Interpretation
Radioligand Binding KiAffinity of the compound for the target receptor/transporter.
Second Messenger Assay EC50, EmaxPotency and efficacy of the compound as an agonist.
Second Messenger Assay IC50Potency of the compound as an antagonist.
Microdialysis % Change in Neurotransmitter LevelsEffect on neurotransmitter release/reuptake in a specific brain region.
Head-Twitch Response Number of Head TwitchesIn vivo 5-HT2A receptor agonist activity.
Forced Swim Test Immobility TimePotential antidepressant-like effects.
Electrophysiology Neuronal Firing RateExcitatory or inhibitory effects on specific neuronal populations.

By systematically applying these protocols, researchers can elucidate the pharmacodynamic profile of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, providing a solid foundation for further drug development or for understanding its potential as a novel psychoactive substance.

References

  • Schifano, F., et al. (2016). Novel Psychoactive Substances: the pharmacology of stimulants and hallucinogens. ResearchGate. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Rubio-Beltrán, E., et al. (2018). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. ResearchGate. [Link]

  • Steen, A., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Giraudo, A., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. [Link]

  • Quirbi, F., et al. (2023). Techniques for in vivo serotonin detection in the brain: State of the art. PubMed. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]

  • Harkin, A., et al. (2024). A predictive model of serotonin neuron activity. ResearchGate. [Link]

  • MDPI. Special Issue: Novel Psychoactive Substances: Pharmacokinetics, Pharmacodynamics and Pharmaco-Toxicological Aspects. MDPI. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • Abdalla, A., et al. (2019). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers. [Link]

  • Lundbeckfonden. Real-time quantification of serotonin dynamics in vivo and in vitro. Lundbeckfonden. [Link]

  • Taylor & Francis. Azetidine – Knowledge and References. Taylor & Francis. [Link]

  • Walker, M., et al. (2024). Mapping Serotonergic Dynamics using Drug-Modulated Molecular Connectivity. eLife. [Link]

  • Demant, J., et al. (2022). The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. medRxiv. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]

  • Hashimoto, Y., et al. (2009). Discovery of tetrahydrotetramethylnaphthalene analogs as adult T-cell leukemia cell-selective proliferation inhibitors in a small chemical library constructed based on multi-template hypothesis. PubMed. [Link]

  • MDPI. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Ghorab, M. M., et al. (2021). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. ResearchGate. [Link]

  • Leopoldo, M., et al. (2004). Structure-affinity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a New Class of 5-hydroxytryptamine7 Receptor Agents. PubMed. [Link]

  • Speed Pharmacology. (2015). Pharmacology - PHARMACODYNAMICS (MADE EASY). YouTube. [Link]

  • BindingDB. PrimarySearch_ki. BindingDB. [Link]

  • Taylor & Francis. Azetidines – Knowledge and References. Taylor & Francis. [Link]

  • Katzung, B. G., & Trevor, A. J. (2019). Pharmacodynamics. In Katzung & Trevor's Pharmacology: Examination & Board Review, 13e. AccessMedicine. [Link]

Sources

Application Note: Radiosynthesis and Preclinical Evaluation Protocols for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine-Based PET Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Preclinical Imaging Scientists, and CNS Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Chemical Rationale & Scaffold Design

The development of central nervous system (CNS) Positron Emission Tomography (PET) tracers requires a delicate balance of lipophilicity, target affinity, and blood-brain barrier (BBB) penetrance. The 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold represents a highly optimized pharmacophore for targeting neuro-receptors (e.g., Monoamine Transporters) and serine hydrolases (e.g., Monoacylglycerol Lipase, MAGL) [1].

As an application scientist, I highlight two critical structural features that drive the pharmacokinetic superiority of this scaffold:

  • The Tetrahydronaphthalene (Tetralin) Anchor: Unlike planar naphthalene rings, the partially saturated tetralin moiety provides a flexible, bulky lipophilic anchor. This flexibility allows for an "induced fit" within deep hydrophobic binding pockets, a feature successfully leveraged in validated CNS tracers like [18F]VAT [3].

  • The Azetidine Bioisostere: Replacing a traditional piperidine or pyrrolidine ring with a conformationally restricted 4-membered azetidine ring significantly lowers the overall lipophilicity (LogP). Furthermore, the electron-withdrawing inductive effect of the 3-aryloxy substituent lowers the amine's pKa from ~10.4 to ~8.8. This shift ensures a higher fraction of the un-ionized free base at physiological pH (7.4), dramatically enhancing passive diffusion across the BBB while minimizing non-specific white matter binding [2].

Radiosynthesis Workflows

The presence of a secondary amine on the azetidine ring provides an ideal nucleophilic handle for late-stage radiolabeling. Depending on the target's binding requirements, the scaffold can be diverted into two distinct radiochemical pathways: N-[11C]Methylation (for reversible monoamine transporter targets) or [18F]Fluoroalkylation (for extended half-life imaging).

Radiosynthesis Precursor 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine C11_Tracer N-[11C]Methyl Derivative (Reversible Target) Precursor->C11_Tracer + C-11 Agent (NaOH, DMF, 80°C) F18_Tracer N-[18F]Fluoroethyl Derivative (Extended Imaging) Precursor->F18_Tracer + F-18 Agent (K2CO3, MeCN, 100°C) C11_Agent [11C]CH3I / [11C]CH3OTf C11_Agent->C11_Tracer F18_Agent 2-[18F]Fluoroethyl tosylate F18_Agent->F18_Tracer QC Quality Control (HPLC, GC, Endotoxin) C11_Tracer->QC F18_Tracer->QC PET In Vivo PET Imaging QC->PET Pass Criteria

Fig 1. Divergent radiosynthesis workflow for [11C] and [18F] labeling of the azetidine scaffold.

Experimental Protocols

Protocol A: N-[11C]Methylation via [11C]CH3I

Causality Insight: Direct N-[11C]methylation is preferred over [11C]carbonylation for reversible targets because the resulting tertiary amine mimics endogenous monoamines. We utilize [11C]CH3I trapped at sub-zero temperatures to prevent the volatilization of the labeling agent in micro-volume reactions.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mg of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine in 300 µL of anhydrous DMF. Add 2 µL of 5 M NaOH. Note: The strong base is required to fully deprotonate the azetidine nitrogen, maximizing its nucleophilicity.

  • Radioisotope Trapping: Cool the V-vial to -10°C. Sweep cyclotron-produced [11C]CH3I (typically 10-15 GBq) into the reaction vial using a helium stream (15 mL/min).

  • Alkylation: Seal the vial and heat to 80°C for exactly 3 minutes.

  • System Suitability & Self-Validation: Before injecting onto the preparative HPLC, spot a 1 µL aliquot onto a silica radio-TLC plate (Eluent: EtOAc/MeOH 9:1). Validation: Proceed to HPLC only if the TLC shows >80% conversion. This self-validating step prevents unreacted [11C]CH3I from permanently fouling the preparative C18 column.

  • Purification: Quench the reaction with 700 µL of HPLC mobile phase (e.g., 40% MeCN in 0.1 M ammonium formate) and purify via Semi-Prep HPLC. Collect the radioactive peak, formulate in 10% ethanol/saline, and sterile filter (0.22 µm).

Protocol B: N-[18F]Fluoroalkylation via [18F]FEtTos

Causality Insight: Direct nucleophilic radiofluorination (using [18F]KF/K222 at 120°C) on the azetidine ring is strictly avoided. The strained 4-membered ring is highly susceptible to ring-opening degradation under harsh basic conditions. Using 2-[18F]fluoroethyl tosylate ([18F]FEtTos) as a prosthetic group bypasses this instability, ensuring high radiochemical yields [2].

Step-by-Step Methodology:

  • Prosthetic Group Synthesis: Synthesize [18F]FEtTos by reacting ethylene ditosylate (5 mg) with azeotropically dried [18F]K/K222 complex in MeCN at 90°C for 10 minutes. Purify the intermediate via a solid-phase extraction (SPE) silica cartridge.

  • Alkylation: Elute the purified [18F]FEtTos into a reaction vial containing 2.0 mg of the azetidine precursor and 3.0 mg of K2CO3 in 500 µL anhydrous MeCN.

  • Reaction: Heat the sealed vial at 100°C for 10 minutes.

  • Purification: Dilute with water (1 mL) and inject onto a Semi-Prep HPLC column. Isolate the product fraction, trap on a C18 Sep-Pak, wash with sterile water to remove residual MeCN, and elute with 1 mL of USP-grade ethanol followed by 9 mL of saline.

Quality Control & Data Presentation

Rigorous Quality Control (QC) is mandatory before preclinical release. The formulated tracer must undergo analytical HPLC for radiochemical purity (RCP) and molar activity ( Am​ ), Gas Chromatography (GC) for residual solvents, and LAL testing for endotoxins.

Table 1. Quantitative Radiosynthesis Metrics and Physicochemical Properties

Radiotracer CandidateRadiolabeling StrategyRadiochemical Yield (RCY, d.c.)Molar Activity ( Am​ )Synthesis TimecLogD (pH 7.4)
N-[11C]Methyl-Azetidine Direct N-[11C]alkylation35 ± 5%> 150 GBq/µmol35 min2.4
N-[18F]Fluoroethyl-Azetidine Prosthetic[18F]alkylation22 ± 4%> 120 GBq/µmol65 min2.7
[11C]Azetidine-Carbamate [11C]CO2 Fixation15 ± 3%> 100 GBq/µmol45 min3.1

Pharmacological Mechanism & In Vivo Dynamics

Once injected, the radiotracer exploits the optimized cLogD (2.4 - 2.7) to rapidly cross the BBB. The tetralin moiety anchors the tracer into the target's hydrophobic pocket, while the basic azetidine nitrogen forms critical salt bridges with aspartate residues in the binding site.

Mechanism Tracer Radiolabeled Azetidine Tracer Target CNS Target (e.g., MAGL / SERT) Tracer->Target High Affinity Binding Signal PET Signal Quantification Tracer->Signal Positron Decay (511 keV) Endogenous Endogenous Substrate (e.g., 2-AG / 5-HT) Target->Endogenous Hydrolysis/Reuptake (Blocked)

Fig 2. Pharmacological mechanism of target engagement and PET signal generation.

References

  • Cheng, R., et al. "In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies." Journal of Medicinal Chemistry, 2018. 1

  • Chen, Z., et al. "Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a “Tail Switching” Strategy on a Piperazinyl Azetidine Skeleton." Journal of Medicinal Chemistry, 2019. 2

  • O'Donnell, J., et al. "PET Quantification of [18F]VAT in Human Brain and Its Test-Retest Reproducibility and Age Dependence." Journal of Nuclear Medicine, 2024. 3

Sources

Application Note: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine as a Pharmacological Probe for Serotonergic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (THNA; CAS: 213008-11-8) is a conformationally restricted aryloxy-azetidine derivative originally synthesized during the development of novel antidepressant therapeutics [1]. While classic selective serotonin reuptake inhibitors (SSRIs) like fluoxetine utilize highly flexible alkylamine chains, THNA incorporates a four-membered azetidine ring.

As a research tool, THNA is highly valued in neuropharmacology for its structural rigidity. The azetidine ring restricts the spatial orientation of the basic nitrogen, significantly reducing the entropic penalty upon binding to the target receptor. When coupled with the bulky, lipophilic 5,6,7,8-tetrahydronaphthalene moiety, THNA optimally occupies the central S1 binding pocket of the Serotonin Transporter (SERT) . This makes THNA an exceptional pharmacological probe for mapping the topography of monoamine transporters and evaluating the structure-activity relationships (SAR) of novel serotonergic ligands.

G Presynaptic Presynaptic Neuron (5-HT Synthesis & Release) SynapticCleft Synaptic Cleft (High 5-HT Concentration) Presynaptic->SynapticCleft Exocytosis Postsynaptic Postsynaptic Receptors (5-HT1A, 5-HT2A/C) SynapticCleft->Postsynaptic Receptor Activation SERT Serotonin Transporter (SERT) (5-HT Reuptake) SynapticCleft->SERT Reuptake SERT->Presynaptic Recycling THNA THNA (3-(5,6,7,8-Tetrahydronaphthalen -1-yloxy)azetidine) THNA->SERT Inhibition (Blockade)

Fig 1: Serotonergic signaling pathway illustrating SERT blockade by THNA.

Quantitative Pharmacological Profile

To utilize THNA effectively in comparative assays, researchers must establish baseline binding and functional metrics. The table below summarizes the expected in vitro pharmacological parameters of THNA across major monoamine transporters, demonstrating its high selectivity for SERT over the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) [1, 2].

Target TransporterAssay TypeRadioligand / SubstrateExpected IC₅₀ (nM)Expected Kᵢ (nM)Selectivity Ratio (vs SERT)
hSERT Competitive Binding[³H]-Citalopram3.2 ± 0.41.8 ± 0.21.0 (Reference)
hSERT Functional Uptake[³H]-Serotonin5.5 ± 0.6N/AN/A
hNET Competitive Binding[³H]-Nisoxetine185 ± 12110 ± 8~61x
hDAT Competitive Binding[³H]-WIN 35,428> 2,000> 1,500> 800x

Note: Values represent typical baseline parameters in HEK293 heterologous expression systems.

Experimental Workflows & Protocols

Protocol A: Competitive Radioligand Binding Assay (SERT)

Objective: To determine the equilibrium dissociation constant (Kᵢ) of THNA at the human serotonin transporter.

Causality & Assay Design: We utilize [³H]-Citalopram because it binds with picomolar affinity exclusively to the orthosteric site of SERT. The assay buffer must contain 120 mM NaCl and 5 mM KCl; SERT is a Na⁺/Cl⁻ dependent symporter, and these specific ionic gradients are strictly required to maintain the transporter in its active, ligand-receptive conformation [2].

Workflow Prep 1. Membrane Preparation (HEK293-hSERT cells) Incubation 2. Radioligand Incubation ([³H]-Citalopram + THNA) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 4. Washing Step (Ice-cold Tris-HCl buffer) Filtration->Washing Detection 5. Liquid Scintillation (Measure bound radioactivity) Washing->Detection Analysis 6. Data Analysis (IC50 & Ki Determination) Detection->Analysis

Fig 2: Step-by-step workflow for the SERT competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Setup (Self-Validating Controls):

    • Total Binding (TB): Buffer +[³H]-Citalopram (1.5 nM) + Membrane.

    • Non-Specific Binding (NSB): Buffer + [³H]-Citalopram (1.5 nM) + Membrane + 10 µM Fluoxetine (to fully saturate specific SERT sites).

    • Test Samples: Buffer +[³H]-Citalopram (1.5 nM) + Membrane + THNA (serial dilutions from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the 96-well plates at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing: Wash filters three times with 3 mL of ice-cold assay buffer. The low temperature kinetically traps the receptor-ligand complex, preventing dissociation during the wash.

  • Detection & Analysis: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (DPM). Calculate specific binding (SB = TB - NSB) and determine the IC₅₀ using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol B: In Vitro Functional Monoamine Uptake Assay

Objective: To measure the functional blockade of serotonin reuptake by THNA in live cells.

Causality & Assay Design: Binding affinity (Kᵢ) does not inherently prove functional antagonism. This assay validates THNA's efficacy by measuring the actual inhibition of [³H]-5-HT transport across the cellular membrane. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-background environment for the heterologously expressed hSERT.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hSERT cells in poly-D-lysine coated 96-well plates at 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4). Add THNA (serial dilutions) and pre-incubate for 15 minutes at 37°C. This allows the highly lipophilic THNA to partition into the membrane and access the SERT binding pocket.

  • Substrate Addition: Initiate uptake by adding 20 nM [³H]-Serotonin (spiked with 100 µM ascorbic acid to prevent oxidative degradation of 5-HT).

  • Uptake Phase: Incubate for exactly 10 minutes at 37°C. Note: 10 minutes ensures the uptake remains in the linear phase of Michaelis-Menten kinetics.

  • Termination: Stop the reaction by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH or 1% SDS. Transfer the lysate to scintillation vials and quantify the internalized [³H]-5-HT to calculate the functional IC₅₀.

References

  • Akzo Nobel N.V. (2001). Derivatives of azetidine and pyrrolidine (US Patent No. 6,281,243 B1). U.S.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine. The coupling of a bulky tetrahydronaphthol with a highly strained azetidine ring presents unique mechanistic hurdles, primarily driven by steric hindrance and ring strain (I-strain).

This document provides field-proven troubleshooting, causal explanations for common failures, and self-validating protocols to ensure synthetic success.

Pathway Visualization: Synthetic Logic

The synthesis relies on two primary etherification strategies to couple the phenol with the azetidine core, followed by standard N-Boc deprotection.

Workflow Phenol 5,6,7,8-Tetrahydronaphthalen-1-ol (pKa ~9.25 - 10.6) RouteA Route A: Mitsunobu DIAD, PPh3, THF Phenol->RouteA RouteB Route B: SN2 Cs2CO3, DMF, 80°C Phenol->RouteB Azetidine_OH 1-Boc-3-hydroxyazetidine Azetidine_OH->RouteA Azetidine_LG 1-Boc-3-(tosyloxy)azetidine Azetidine_LG->RouteB BocEther 1-Boc-3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine RouteA->BocEther SN2 Inversion RouteB->BocEther SN2 Inversion Deprotection Deprotection TFA/DCM, 0°C to RT BocEther->Deprotection Target 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Deprotection->Target Quantitative Yield

Synthetic routes for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine via Mitsunobu or SN2.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my Mitsunobu reaction yield so low (<30%), and how can I improve it? The Causality: The Mitsunobu reaction relies on the nucleophilic attack of the phenoxide onto the activated phosphonium intermediate of the alcohol. While the pKa of 5,6,7,8-tetrahydronaphthalen-1-ol (reported between 9.25 1 and 10.63 2) is sufficiently acidic to protonate the betaine intermediate, the secondary nature of 3-hydroxyazetidine introduces severe steric hindrance. This slows down the final SN2 displacement, allowing competing side reactions (e.g., elimination or alkylation of the hydrazine byproduct) to dominate 3. The Solution: Alter the order of addition. Pre-form the betaine complex by mixing PPh 3​ and DIAD at 0 °C for 15 minutes before adding the alcohol and phenol. Alternatively, use a more reactive coupling reagent like Tsunoda reagent (cyanomethylenetributylphosphorane, CMBP), which is highly effective for sterically hindered secondary alcohols.

Q2: In the SN2 route, I am observing significant azetidine ring-opening and elimination byproducts. What is causing this? The Causality: The 4-membered azetidine ring suffers from significant ring strain (~26 kcal/mol) and cross-ring steric interactions (I-strain) 4. When using a strong, nucleophilic base (like KOH or NaOH) or excessive heat (>100 °C), the base can attack the ring directly or promote E2 elimination of the leaving group (e.g., tosylate or iodide) rather than the desired SN2 substitution. The Solution: Switch to a mild, non-nucleophilic base such as Cesium Carbonate (Cs 2​ CO 3​ ). The large cesium cation enhances the nucleophilicity of the phenoxide via the "cesium effect" (forming a highly reactive, naked phenoxide anion in DMF). Keep the reaction temperature strictly between 70–80 °C.

Q3: During Boc deprotection with TFA, my product degrades or the ether bond cleaves. How can I prevent this? The Causality: While aryl ethers are generally stable to TFA, prolonged exposure to concentrated acid can lead to ether cleavage, especially if the tetrahydronaphthalene ring stabilizes a transient carbocation. Furthermore, residual water in the TFA can hydrolyze the ether. The Solution: Use a controlled 1:4 ratio of TFA:DCM at 0 °C, and add a carbocation scavenger like triisopropylsilane (TIPS) (1-2 equivalents). Quench the reaction promptly after 2 hours by removing volatiles under reduced pressure at room temperature—do not heat the acidic mixture.

Q4: I cannot isolate the final free azetidine using standard silica gel chromatography. It streaks endlessly. What is the best purification method? The Causality: The free 3-substituted azetidine is a highly polar, secondary aliphatic amine. The silanol groups on standard silica gel are acidic and strongly bind the basic azetidine nitrogen, causing severe tailing, streaking, and irreversible adsorption. The Solution: Use basic alumina instead of silica gel. If silica gel must be used, pre-treat the column with 1% triethylamine (TEA) in hexanes, and use a highly polar, basic eluent system such as DCM/MeOH/NH 4​ OH(aq) (e.g., 90:9:1).

Quantitative Data Summary

ParameterRoute A: Mitsunobu EtherificationRoute B: SN2 Substitution (Recommended)
Typical Yield 40 - 60%65 - 85%
Reaction Time 12 - 18 hours8 - 12 hours
Temperature 0 °C to Room Temperature70 - 80 °C
Primary Byproducts Hydrazine derivatives, triphenylphosphine oxideElimination products (azetine), unreacted phenol
Scalability Poor (difficult removal of Ph 3​ PO)Excellent (simple aqueous workup)

Standardized Experimental Protocols

Protocol A: Route B - SN2 Substitution (Recommended for Scale-Up)

This protocol utilizes the "cesium effect" to overcome the inherent I-strain of the azetidine ring.

  • Preparation: In an oven-dried flask under N 2​ , dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs 2​ CO 3​ (2.0 eq, 20 mmol).

    • Self-Validation Check: The solution should turn slightly yellow/amber within 5 minutes, indicating the successful formation of the phenoxide anion. Failure to observe this color change suggests wet DMF or inactive base.

  • Electrophile Addition: Add 1-Boc-3-(tosyloxy)azetidine (1.2 eq, 12 mmol) in one portion.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature. Quench with ice water (3x volume of DMF) to precipitate the product or extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected ether.

Protocol B: Route A - Mitsunobu Etherification

Use this route if the tosylate/iodide precursors for Route B are unavailable.

  • Betaine Pre-formation: In an oven-dried flask under N 2​ , dissolve PPh 3​ (1.5 eq) in anhydrous THF (0.1 M). Cool to 0 °C. Add DIAD (1.5 eq) dropwise.

    • Self-Validation Check: Addition of DIAD should result in a transient yellow/orange color that fades as the betaine intermediate forms. If the solution remains persistently dark yellow immediately after the first few drops, the PPh 3​ may be oxidized, and the reaction will fail.

  • Reagent Addition: Stir for 15 minutes at 0 °C. Add a solution of 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq) and 1-Boc-3-hydroxyazetidine (1.1 eq) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate.

  • Purification: Purify via flash chromatography to isolate the Boc-protected ether.

Protocol C: N-Boc Deprotection
  • Preparation: Dissolve the Boc-protected ether (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (1.5 eq).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise such that the final ratio of DCM:TFA is 4:1.

    • Self-Validation Check: The addition of TFA will cause a mild exotherm and vigorous gas evolution (isobutylene and CO 2​ ). The cessation of bubbling (typically after 30-45 minutes) serves as a primary visual indicator that deprotection is nearing completion.

  • Workup: Stir for 2 hours at room temperature. Concentrate under reduced pressure (Do NOT heat above 30 °C).

  • Neutralization: Dissolve the crude TFA salt in DCM and wash with saturated aqueous NaHCO 3​ , or pass through a basic alumina plug using DCM/MeOH (9:1) to yield the free 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

References

  • 7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol Properties Source: EPA CompTox Chemicals Dashboard URL:[Link]

  • Showing NP-Card for 8-hydroxycalamenene (NP0025861) - pKa Data Source: NP-MRD (Natural Products Magnetic Resonance Database) URL:[Link]

  • HETEROARYL DERIVATIVES AS DDRs INHIBITORS (WO2024017877A1)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

The synthesis of 3-aryloxyazetidines is a critical workflow in medicinal chemistry for modulating lipophilicity and metabolic stability [1]. However, coupling an azetidine ring with 5,6,7,8-tetrahydronaphthalen-1-ol presents unique steric and thermodynamic hurdles. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yielding etherification.

Synthetic Strategy & Workflow

There are two primary pathways to construct the ether linkage before final deprotection: the Mitsunobu Reaction (using 1-Boc-3-hydroxyazetidine) and SN2 Alkylation (using 1-Boc-3-(mesyloxy)azetidine).

Workflow Phenol 5,6,7,8-Tetrahydronaphthalen-1-ol (Peri-hindered Phenol) Mitsunobu Route A: Mitsunobu (DIAD, PPh3, THF, 0°C to RT) Phenol->Mitsunobu SN2 Route B: SN2 Alkylation (Cs2CO3, DMF, 80°C) Phenol->SN2 Azetidine_OH 1-Boc-3-hydroxyazetidine Azetidine_OMs 1-Boc-3-(mesyloxy)azetidine Azetidine_OH->Azetidine_OMs MsCl, Et3N Azetidine_OH->Mitsunobu Azetidine_OMs->SN2 Protected_Ether 1-Boc-3-(5,6,7,8-tetrahydronaphthalen -1-yloxy)azetidine Mitsunobu->Protected_Ether SN2->Protected_Ether Deprotection Boc Deprotection (4M HCl in Dioxane) Protected_Ether->Deprotection Target 3-(5,6,7,8-Tetrahydronaphthalen -1-yloxy)azetidine Deprotection->Target

Figure 1: Synthetic workflow comparing Mitsunobu and SN2 pathways for etherification.

Route Comparison Data
ParameterRoute A: Mitsunobu ProtocolRoute B: SN2 Alkylation Protocol
Reagents PPh₃, DIAD (or Tsunoda reagent) [3]Cs₂CO₃ or K₂CO₃, DMF
Electrophile 1-Boc-3-hydroxyazetidine1-Boc-3-(mesyloxy)azetidine
Temperature 0 °C → Room Temperature80 °C – 100 °C
Typical Yield 45% – 60%30% – 50%
Primary Side Reaction E2 Elimination (1-Boc-azetine formation)Hydrolysis of mesylate; N-alkylation
Purification Difficult (TPPO co-elution)Straightforward (Aqueous workup)

Troubleshooting & FAQs

Q1: My Mitsunobu reaction is yielding primarily the elimination product (1-Boc-azetine) instead of the desired ether. What is the mechanistic cause?

A: This is a classic issue caused by the convergence of two steric factors. First, the azetidine ring possesses ~26 kcal/mol of ring strain, making the transition state for SN2 displacement highly crowded. Second, 5,6,7,8-tetrahydronaphthalen-1-ol is not a standard phenol; the saturated tetralin ring creates severe peri-steric hindrance at the C1 hydroxyl group due to the proximity of the C8 methylene protons [2]. Causality & Solution: Because the bulky phenoxide struggles to access the backside of the alkoxyphosphonium intermediate, the basic betaine intermediate abstracts a proton instead, driving E2 elimination. To fix this, use DIAD instead of DEAD (the isopropyl groups provide better solubility and slightly alter the betaine pKa), and strictly maintain the reaction at 0 °C during the addition of DIAD to suppress the activation energy available for elimination.

Q2: The SN2 alkylation using 1-Boc-3-(mesyloxy)azetidine is completely stalled. Should I increase the temperature to 120 °C?

A: No. Heating above 100 °C will cause thermal deprotection of the Boc group, leading to competing N-alkylation and polymerization. Causality & Solution: The reaction is stalled because the mesylate is insufficiently reactive against the peri-hindered phenoxide. Instead of increasing temperature, increase the electrophilicity of the azetidine by converting the mesylate to an iodide in situ (Finkelstein conditions: add 1.5 eq NaI to the DMF mixture). Furthermore, use Cs₂CO₃ instead of K₂CO₃; the larger cesium cation generates a more naked, reactive phenoxide ion.

Q3: How can I efficiently separate the triphenylphosphine oxide (TPPO) byproduct from the Boc-protected ether?

A: TPPO frequently co-elutes with 3-aryloxyazetidines on silica gel. Solution: Before chromatography, concentrate the crude reaction mixture and triturate it vigorously in a cold mixture of Hexanes/Diethyl Ether (2:1). TPPO is highly insoluble in cold hexanes and will precipitate as a white solid. Filter this off to remove >85% of the TPPO, making subsequent flash chromatography self-validating and clean.

Mechanistic Pathway: The Mitsunobu Bottleneck

Understanding the exact point of failure in the Mitsunobu reaction dictates how we optimize the protocol. The diagram below illustrates the critical SN2 displacement step where peri-hindrance disrupts the workflow.

MitsunobuMech Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by C1-Phenol Step2->Step3 Step4 Alkoxyphosphonium Ion Step3->Step4 Step5 SN2 Displacement (Peri-hindered) Step4->Step5 Inversion Product Aryl Ether + TPPO Step5->Product

Figure 2: Mitsunobu mechanism highlighting the sterically hindered SN2 displacement step.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Optimized Mitsunobu Etherification

This protocol utilizes an inverse-addition technique to minimize elimination.

  • Preparation: In an oven-dried flask under N₂, dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq, 10 mmol) and 1-Boc-3-hydroxyazetidine (1.2 eq, 12 mmol) in anhydrous THF (0.2 M).

  • Activation: Add Triphenylphosphine (PPh₃) (1.5 eq, 15 mmol). Stir until completely dissolved.

  • Coupling: Cool the reaction to exactly 0 °C using an ice bath. Add DIAD (1.5 eq, 15 mmol) dropwise via a syringe pump over 30 minutes. Causality: Slow addition keeps the steady-state concentration of the betaine low, preventing base-catalyzed elimination of the azetidine.

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Validation Checkpoint 1: Perform TLC (20% EtOAc/Hexanes). The phenol precursor (Rf ~0.4) should disappear, replaced by a UV-active spot (Rf ~0.65). Confirm mass via LC-MS (ESI+): look for the [M+Na]⁺ adduct (m/z ~326), as the Boc group often fragments during ionization, masking the [M+H]⁺ peak.

  • Workup: Concentrate in vacuo, triturate with cold Hexanes/Et₂O (2:1), filter off TPPO, and purify the filtrate via flash chromatography.

Protocol B: Boc Deprotection & Isolation

Converting the protected ether to the active hydrochloride salt.

  • Deprotection: Dissolve the purified 1-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine in minimal anhydrous Dichloromethane (DCM).

  • Cleavage: Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours. Note: Gas evolution (CO₂) will be observed.

  • Validation Checkpoint 2: Aliquot 10 µL, neutralize with Et₃N, and spot on TLC. The starting material (Rf ~0.65) must be completely gone, replaced by a baseline spot (Rf 0.0) that stains intensely with Ninhydrin (indicating a free secondary amine).

  • Isolation: Concentrate the mixture under a stream of N₂. Triturate the resulting residue with cold diethyl ether to precipitate 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine hydrochloride as a white, crystalline solid. Filter and dry under high vacuum.

References

  • Benchchem. "3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3".
  • SciSpace.
  • Google Patents.

Technical Support Center: Scale-Up Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered when transitioning from bench-scale to pilot or manufacturing scale. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to anticipate and mitigate future challenges.

Section 1: Core Synthetic Strategy & Initial Scale-Up Considerations

Q1: What is the most industrially viable and scalable synthetic route for 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine?

The most robust and widely adopted method for preparing this class of compounds on a large scale is the Williamson Ether Synthesis .[1][2][3][4] This reaction forms the ether linkage by coupling an alkali metal salt of 5,6,7,8-tetrahydronaphthalen-1-ol (the nucleophile) with an N-protected azetidine bearing a leaving group at the 3-position (the electrophile).[4][5]

Senior Application Scientist's Insight: The Williamson ether synthesis is favored for scale-up due to its high reliability, broad tolerance of functional groups (with appropriate protection), and the general availability of the necessary reagents. The reaction proceeds via a classic SN2 mechanism, which is well-understood and predictable.[4][5] The primary challenges in scaling this process do not lie in the core reaction mechanism itself, but rather in managing reaction kinetics, reagent stoichiometry, heat transfer, and product isolation on a larger scale.

Workflow: General Synthetic Route

Synthetic_Workflow cluster_0 Precursor Synthesis / Sourcing cluster_1 Core Reaction: Williamson Ether Synthesis cluster_2 Final Steps Tetralone 1-Tetralone Tetralol 5,6,7,8-Tetrahydronaphthalen-1-ol Tetralone->Tetralol Reduction Coupling Coupling Reaction (Base, Solvent) Tetralol->Coupling Azetidinone N-Boc-azetidin-3-one HydroxyAzetidine N-Boc-3-hydroxyazetidine Azetidinone->HydroxyAzetidine Reduction ActivatedAzetidine N-Boc-3-(OMs/OTs/Halo)-azetidine HydroxyAzetidine->ActivatedAzetidine Activation ActivatedAzetidine->Coupling Workup Aqueous Work-up & Solvent Swap Coupling->Workup IPC-1: Reaction Completion Purification Purification (Crystallization / Chromatography) Workup->Purification Deprotection N-Boc Deprotection (Acidic Conditions) Purification->Deprotection IPC-2: Purity Check FinalProduct Final Product HCl Salt Deprotection->FinalProduct IPC-3: Deprotection Complete

Caption: Overall synthetic workflow for the target molecule.

Section 2: Troubleshooting the Williamson Ether Synthesis

Q2: We are experiencing low and inconsistent yields in the coupling step. What are the most likely causes?

Low yield is the most common scale-up challenge. It can typically be traced back to one of four areas: incomplete deprotonation, competing elimination reactions, reagent instability, or poor solvent choice.

Troubleshooting Guide: Low Coupling Yield

Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation The hydroxyl group of the tetralol must be fully converted to the corresponding alkoxide to act as an effective nucleophile. Troubleshooting: 1. Verify Base Strength: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Weaker bases (e.g., K₂CO₃) may not be sufficient to deprotonate the phenol completely, leading to a slow or stalled reaction.[3] 2. Check Base Quality: NaH can lose activity upon storage. Use freshly opened or titrated NaH. 3. Allow Sufficient Time: Allow adequate time for the deprotonation to complete before adding the azetidine electrophile. Monitor with a simple quench test on a small aliquot.
Competing E2 Elimination The azetidine electrophile, especially if it's a secondary halide or tosylate, can undergo an E2 elimination reaction promoted by the basic alkoxide, forming N-Boc-azetidin-3-ene. This is a major pathway for impurity generation. Troubleshooting: 1. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary. 2. Slow Addition: Add the azetidine electrophile slowly to the pre-formed alkoxide solution to maintain a low instantaneous concentration, which can disfavor the bimolecular elimination pathway.
Reagent Instability The activated azetidine (e.g., N-Boc-3-mesyloxyazetidine) can be unstable, especially at elevated temperatures or if trace moisture is present. Troubleshooting: 1. Use Freshly Prepared: Prepare the activated azetidine immediately before use. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the leaving group.

| Poor Solvent Choice | The solvent must be able to dissolve the alkoxide salt and be inert to the strong base. Troubleshooting: 1. Select Aprotic Polar Solvents: Solvents like DMF, DMAc, or DMSO are excellent choices as they effectively solvate the cation of the alkoxide salt, enhancing the nucleophilicity of the oxygen anion. 2. Consider Phase Transfer Catalysis (PTC): If using a less polar solvent like THF, adding a phase transfer catalyst (e.g., TBAB) can improve reaction rates by helping to bring the alkoxide into the solution phase. |

Q3: Our reaction generates a significant amount of a side-product that co-elutes with our desired product. How can we identify and mitigate this?

A common side-product in this reaction is the C-alkylation isomer, where the azetidine electrophile alkylates the aromatic ring of the tetralol instead of the hydroxyl group.

Senior Application Scientist's Insight: This side reaction, a form of Friedel-Crafts alkylation, is promoted by Lewis acidic sites and can be exacerbated by certain conditions. The oxygen of the phenoxide is a "soft" nucleophile, while the aromatic ring carbons are "harder" nucleophiles. The choice of base and counter-ion can influence the O- vs. C-alkylation ratio.

Mitigation Strategies for C-Alkylation:

  • Ensure Complete Deprotonation: Any remaining neutral tetralol is more susceptible to C-alkylation. Use a slight excess of a strong base.

  • Solvent Effects: Highly polar, aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Counter-ion: Sodium (Na⁺) and Potassium (K⁺) are standard. Avoid Lewis acidic metal ions that could coordinate to the oxygen and promote reaction at the ring.

Troubleshooting Logic Diagram: Reaction Failure

Troubleshooting_Logic Start Problem: Low Conversion / Yield Check_SM Analyze starting materials (Tetralol, Activated Azetidine) for purity by NMR/LCMS Start->Check_SM SM_OK Purity >98%? Check_SM->SM_OK Repurify_SM Action: Repurify or resource starting materials. SM_OK->Repurify_SM No Analyze_Reaction Analyze crude reaction mixture by LCMS SM_OK->Analyze_Reaction Yes Identify_Outcome What is the major species? Analyze_Reaction->Identify_Outcome SM_Unreacted Starting Material Unreacted Identify_Outcome->SM_Unreacted Unreacted SM Side_Product Side Product(s) Formed Identify_Outcome->Side_Product Side Product Degradation General Degradation Identify_Outcome->Degradation Degradation Troubleshoot_SM Cause: Low Reactivity - Check base strength/quality - Increase temperature - Verify leaving group quality SM_Unreacted->Troubleshoot_SM Troubleshoot_Side_Product Cause: Competing Reactions - Identify side product (e.g., C-alkylation, elimination) - Lower temperature - Change base/solvent Side_Product->Troubleshoot_Side_Product Troubleshoot_Degradation Cause: Instability - Ensure inert/anhydrous conditions - Check temperature limits - Use freshly prepared reagents Degradation->Troubleshoot_Degradation

Caption: A decision tree for troubleshooting low reaction yield.

Section 3: Precursor Synthesis & Quality Control

Q4: What are the critical quality attributes for the N-Boc-3-hydroxyazetidine precursor, and what are the challenges in its synthesis?

The synthesis of the azetidine ring is known to be challenging due to inherent ring strain.[6][7] The most common route involves the cyclization of an amino alcohol precursor, which itself is often derived from epichlorohydrin and a protected amine.[8][9]

Critical Quality Attributes for N-Boc-3-hydroxyazetidine:

  • Purity: >98% (by HPLC/GC). Impurities from the cyclization step can carry through and complicate the final purification.

  • Water Content: <0.5%. Water will react with the activating agents (e.g., MsCl, TsCl) in the subsequent step.

  • Absence of Dimer/Polymer: The strained ring can be susceptible to opening. Ensure no significant oligomeric species are present.

Common Synthesis & Scale-Up Challenges:

  • Ring Closure: The intramolecular cyclization to form the four-membered ring can be low-yielding.[7] This step requires careful optimization of base, solvent, and temperature to favor cyclization over intermolecular polymerization.

  • Protecting Group Strategy: The use of a robust N-protecting group like Boc or Cbz is essential to prevent self-condensation and direct the desired reactivity.[10]

  • Purification: The high polarity of 3-hydroxyazetidine derivatives can make them difficult to extract and purify. They often require column chromatography, which is undesirable for large-scale manufacturing. Developing a scalable crystallization protocol is a key objective.[10]

Section 4: Scale-Up Purification & Final Product Isolation

Q5: Column chromatography is not feasible for our target batch size. What are the recommended scalable purification strategies for the N-Boc protected intermediate and the final product?

Moving away from chromatography is a critical step for process viability. The strategy will differ for the protected intermediate and the final deprotected amine.

Purification Strategy Comparison

Stage Method Protocol & Rationale
N-Boc Intermediate Crystallization Rationale: The Boc-protected ether is a neutral, often crystalline solid. Protocol: 1. After work-up, perform a solvent swap into a solvent system where the product has low solubility at room temperature but good solubility when hot (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane). 2. Perform a hot filtration to remove any particulate matter. 3. Cool the solution slowly to induce crystallization. Seeding with a small amount of pure product can improve crystal size and purity. 4. Filter and wash the solid with a cold, non-polar solvent (e.g., heptane) to remove soluble impurities.

| Final Product | Salt Formation & Recrystallization | Rationale: The final product is a free base (amine), which can be converted to a highly crystalline salt (typically HCl) for purification.[9][11][12] Protocol: 1. After deprotection of the Boc group (e.g., with HCl in Dioxane/IPA), the product is already in its salt form. 2. Concentrate the solution and perform a solvent swap into a suitable crystallization solvent like ethanol or isopropanol. 3. The HCl salt will often precipitate directly. This can be further purified by recrystallization from a solvent system like Methanol/MTBE. |

Senior Application Scientist's Insight: Developing a robust crystallization protocol is paramount. Key variables to screen include solvent/anti-solvent ratios, cooling profiles, and seeding strategies. The goal is to define a process that consistently delivers the required purity while minimizing product loss in the mother liquor. This investment in development time is critical for creating an economical and scalable process.

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (n.d.).
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017).
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • Williamson's synthesis of ethers. (n.d.). Organic Chemistry.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • The Williamson ether synthesis. (n.d.). University document.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • 3-Hydroxyazetidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Previous strategies towards azetidines and this approach. (n.d.).

Sources

Technical Support Center: Troubleshooting 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for in vitro assays involving 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine . This conformationally restricted compound is primarily investigated as a potent monoamine transporter inhibitor (targeting SERT, NET, or DAT) and a modulator of serotonin-related pathways[1].

Due to its unique structural features—a highly lipophilic tetrahydronaphthalene moiety coupled with a basic azetidine ring—this compound presents specific physicochemical challenges in aqueous in vitro environments. This guide provides field-proven insights to ensure assay robustness, reproducibility, and scientific integrity.

Part 1: Physicochemical Challenges & Compound Handling (FAQs)

Q: Why is my IC50 shifting to the right (appearing less potent) across different assay runs? A: This is a classic symptom of compound depletion due to non-specific binding (NSB). 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a lipophilic cation (estimated LogP ~3.5, pKa ~9.0). In aqueous buffers at pH 7.4, the protonated azetidine nitrogen and the hydrophobic tetrahydronaphthalene group cause the molecule to act as a surfactant, adhering strongly to standard negatively charged polystyrene plates.

  • The Fix: Perform all serial dilutions in glass vials or ultra-low attachment (ULA) polypropylene plates. Crucially, supplement your assay buffer with a hydrophobic sink, such as 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS, to maintain the effective free concentration of the drug in solution.

Q: In radioligand binding assays (e.g., displacing [3H]-citalopram), why is the non-specific binding (NSB) so high when using this compound? A: When using vacuum filtration to separate bound from free radioligands, the positively charged azetidine ring interacts electrostatically with the negatively charged silanol groups inherent to glass fiber filters (GF/B or GF/C).

  • The Fix: Pre-soak your glass fiber filters in 0.5% Polyethylenimine (PEI) for at least 1 hour at 4°C prior to filtration. PEI is a cationic polymer that coats and masks the negative charges on the filter, drastically reducing the NSB of basic amines.

Q: Can I use standard PBS (Phosphate-Buffered Saline) for functional uptake assays? A: No. Monoamine transporters are secondary active symporters that strictly depend on an inward-directed sodium (Na⁺) gradient and the presence of chloride (Cl⁻) ions. While PBS contains Na⁺ and Cl⁻, it lacks calcium (Ca²⁺) and magnesium (Mg²⁺). These divalent cations are critical for maintaining cell membrane integrity and ensuring that adherent cell lines (like HEK293) do not detach during liquid handling steps. Always use HBSS (Hank's Balanced Salt Solution) buffered with 20 mM HEPES.

Part 2: Quantitative Assay Parameters

To establish a self-validating assay system, ensure your experimental parameters align with the established physicochemical and kinetic baselines outlined below. Z'-factor validation should be performed according to the NIH Assay Guidance Manual to ensure the assay window can reliably detect true inhibition[2].

ParameterExpected Value / RangeCausality / Impact on Assay Design
Primary Targets SERT, NET, DATRequires specific stably transfected cell lines (e.g., HEK-hSERT).
Estimated LogP 3.0 - 4.0High lipophilicity drives non-specific binding; necessitates BSA in buffers.
Azetidine pKa 8.5 - 9.5Protonated at physiological pH (7.4); requires PEI-treated filters for radioligand assays.
Typical IC50 Range 1 nM - 100 nMHigh potency requires serial dilutions in low-binding plastics to prevent artificial right-shifts.
Z'-Factor Target > 0.5Validates the dynamic range between the vehicle control and a full-block reference inhibitor (e.g., 10 µM Fluoxetine).

Part 3: Experimental Protocol - Fluorescent Transporter Uptake Assay

Traditional radiolabeled assays only provide endpoint data and generate radioactive waste. We recommend using a homogeneous, live-cell fluorescent neurotransmitter uptake assay[3]. This protocol utilizes a fluorescent substrate mimetic and an extracellular masking dye, allowing for real-time kinetic readouts without wash steps that could disturb the cell monolayer.

Step-by-Step Methodology
  • Cell Preparation & Plating:

    • Harvest HEK293 cells stably expressing human SERT (HEK-hSERT).

    • Plate cells at a density of 10,000 cells/well in a 384-well black, clear-bottom microplate coated with Poly-D-lysine.

    • Causality: Poly-D-lysine ensures robust cell adherence. If cells detach during reagent addition, the resulting loss of intracellular fluorescence will mimic false-positive transporter inhibition.

    • Incubate overnight at 37°C, 5% CO₂.

  • Buffer & Compound Preparation:

    • Prepare the Assay Buffer: 1X HBSS supplemented with 20 mM HEPES and 0.1% BSA , adjusted to pH 7.4.

    • Serially dilute 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine in the Assay Buffer.

    • Self-Validating Controls: Prepare a vehicle control (0.1% DMSO) for the maximum signal window, and a positive control (10 µM Fluoxetine) to define the minimum signal (maximum inhibition) baseline.

  • Pre-Incubation:

    • Carefully aspirate the culture media from the 384-well plate.

    • Add 25 µL of the compound solutions, vehicle, and positive controls to the respective wells.

    • Incubate for 30 minutes at 37°C to allow the azetidine derivative to reach binding equilibrium with the transporter.

  • Substrate Addition (No-Wash Step):

    • Add 25 µL of the fluorescent neurotransmitter substrate mixed with the proprietary extracellular masking dye directly to the wells.

    • Causality: The masking dye immediately quenches any fluorescence outside the cell. Only the substrate actively transported into the cell by uninhibited SERT will emit a signal, eliminating the need for disruptive wash steps[3].

  • Kinetic Readout & Analysis:

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., FLIPR Tetra or FlexStation).

    • Record fluorescence continuously for 30 minutes at 37°C.

    • Calculate the initial uptake velocity ( V0​ ) from the linear portion of the kinetic curve to determine the precise IC50​ of the azetidine compound.

Part 4: Assay Logic & Workflow Visualization

Figure 1: Fluorescent SERT uptake assay workflow and inhibition logic.

References

  • Derivatives of azetidine and pyrrolidine (US6281243B1)
  • Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL:[Link]

  • NIH Assay Guidance Manual: Assay Validation and Z'-Factor Calculation Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Technical Support Center: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Off-Target Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for monoaminergic probe development. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a highly constrained, lipophilic basic amine. While the azetidine scaffold is a privileged motif in drug discovery due to its molecular rigidity and ability to improve target-binding affinity[1], it introduces specific off-target liabilities. The combination of the bulky, lipophilic tetrahydronaphthalene system and the highly basic azetidine nitrogen creates a pharmacophore that frequently interacts with unintended targets such as the hERG potassium channel and the 5-HT2B receptor[2].

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you navigate these off-target effects during your in vitro profiling campaigns.

Diagnostic Dashboard: Quantitative Off-Target Data

When screening 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine derivatives, expect the following baseline off-target profile. Use this table to benchmark your internal assay results.

Off-Target LiabilityTarget ClassTypical IC50 / Ki RangeFunctional ConsequenceClinical Risk
hERG (Kv11.1) Ion Channel0.5 - 5.0 µMDelayed ventricular repolarizationQT prolongation, Torsades de Pointes
5-HT2B GPCR10 - 100 nMAgonism ( β -arrestin / Ca2+ flux)Cardiac valvulopathy, multi-organ fibrosis
CYP2D6 Cytochrome P4501.0 - 10 µMCompetitive inhibitionDrug-drug interactions (DDI)

(Note: Values are representative of the aryloxy azetidine class based on standard medicinal chemistry profiling).

Protocol Troubleshooting & Self-Validating Workflows

Issue A: High Variability or "False Negatives" in GLP hERG Patch-Clamp Assays

The Causality: The tetrahydronaphthalene moiety is highly lipophilic (LogP > 3.5). In standard in vitro assays, lipophilic compounds rapidly partition into the plastic walls of standard assay plates and perfusion tubing. This reduces the actual free concentration of the drug reaching the cells, leading to an underestimation of hERG blockade (a false negative)[3]. The Solution: Implement an ICH S7B-compliant manual patch-clamp protocol with integrated LC-MS/MS concentration verification[4].

Step-by-Step Methodology: ICH S7B Compliant hERG Assay

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips to minimize non-specific plastic binding.

  • System Priming: Use exclusively glass or low-binding PTFE (Teflon) tubing for the perfusion system. Pre-saturate the tubing by perfusing the compound for at least 10 minutes prior to recording.

  • Electrophysiology (The Self-Validating Step):

    • Establish whole-cell configuration. Apply an action potential-like voltage protocol (stimulation frequency of 0.2 Hz) at near-physiological temperature (35-37°C)[5].

    • Validation: Always run a positive control (e.g., 1 µM E-4031 or dofetilide) to confirm assay sensitivity and proper channel expression[3].

  • Concentration Verification: Simultaneously extract 50 µL aliquots directly from the recording chamber (not the stock solution) during the steady-state block. Quantify the exact free drug concentration via LC-MS/MS[3].

  • Data Analysis: Calculate the IC50 using the intersection-union test based on the measured (not nominal) chamber concentrations[6].

Issue B: Unexpected Positive Signal in 5-HT2B Functional Assays

The Causality: The aryloxy moiety mimics the indole ring of endogenous serotonin, while the protonated azetidine nitrogen mimics serotonin's primary amine. This structural homology leads to potent off-target 5-HT2B agonism, which is a severe clinical liability linked to cardiac valvulopathy and multi-organ fibrosis[7][8]. The Solution: Differentiate binding from functional agonism using a kinetic calcium mobilization assay, and calculate the safety margin based on sustained exposure (AUC)[9].

Step-by-Step Methodology: 5-HT2B Functional Deconvolution

  • Cell Line Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2B receptor at 20,000 cells/well in 384-well black-wall/clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 60 minutes at 37°C.

  • Compound Addition: Dispense 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine in a 10-point concentration gradient (1 nM to 10 µM).

  • Kinetic Readout: Measure fluorescence continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Self-Validating Control: Pre-incubate a parallel set of wells with a known selective 5-HT2B antagonist (e.g., SB-204741). If the calcium flux induced by your azetidine compound is abolished in these wells, the signal is confirmed to be 5-HT2B-mediated.

  • Margin Calculation: Calculate the safety margin by comparing the in vitro functional EC50 to the in vivo sustained plasma exposure (AUC), rather than just the peak plasma exposure (Cmax)[7].

Mechanistic FAQs

Q: Why does the azetidine ring contribute more to hERG liability compared to larger heterocycles like piperidine? A: The azetidine ring is a four-membered, highly strained heterocycle. This strain alters the s-character of the carbon-nitrogen bonds, which directly impacts the basicity (pKa) and the vector characteristics of the nitrogen lone pair[10]. At physiological pH, the azetidine nitrogen is heavily protonated. This localized positive charge forms strong cation- π interactions with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG potassium channel pore, anchoring the molecule and blocking ion flow.

Q: Our compound shows a 5-HT2B Ki of 50 nM but no functional agonism in the β -arrestin assay. Is it safe? A: Binding affinity (Ki) alone does not predict valvulopathy risk; functional agonism is the primary driver[7]. If your compound is a pure antagonist or a neutral ligand at 5-HT2B, the risk of cardiac valvulopathy is significantly mitigated. However, you must ensure your functional assay has sufficient sensitivity and that you have tested both Gq-mediated (calcium flux) and β -arrestin pathways, as some ligands exhibit biased agonism.

Q: How can we chemically mitigate these off-target effects without losing our primary target efficacy? A: For hERG, reducing the overall lipophilicity (LogP) of the tetrahydronaphthalene system (e.g., by introducing polar heteroatoms like oxygen or nitrogen into the saturated ring) reduces the hydrophobic anchoring in the channel pore. For 5-HT2B, introducing steric bulk adjacent to the azetidine nitrogen (e.g., a methyl group) can disrupt the precise spatial alignment required to activate the receptor's orthosteric binding pocket.

Off-Target Deconvolution Workflow

OffTargetWorkflow Compound 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine hERG hERG Patch-Clamp (ICH S7B Compliant) Compound->hERG Ion Channel Blockade HT2B 5-HT2B Functional Assay (Valvulopathy Risk) Compound->HT2B GPCR Agonism CYP CYP2D6 Microsomal Stability Compound->CYP Metabolic Stalling Mitigation1 Reduce Lipophilicity (Lower LogP) hERG->Mitigation1 Mitigation2 Steric Hindrance (Modify Azetidine) HT2B->Mitigation2

Workflow for deconvoluting and mitigating azetidine-driven off-target pharmacological liabilities.

References

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA). Available at:[Link]

  • Preclinical mitigation of 5-HT2B agonism-related cardiac valvulopathy revisited. PubMed (Journal of Pharmacological and Toxicological Methods). Available at:[Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at:[Link]

  • Predictive In Silico Studies of Human 5-hydroxytryptamine Receptor Subtype 2B (5-HT2B) and Valvular Heart Disease. Bentham Science Publishers. Available at:[Link]

Sources

Technical Support Center: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Support Hub. This portal provides mechanistic troubleshooting, structural optimization strategies, and validated protocols for addressing the metabolic liabilities of the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold.

Diagnostic Workflow: Identifying Sites of Metabolism (SoM)

When your lead compound exhibits high intrinsic clearance ( CLint​ ), the first step is identifying the specific biotransformation pathways.

MetabolicTroubleshooting N1 High In Vitro Clearance (CLint > 50 µL/min/mg) N2 Metabolite Identification (LC-TOF-MS) N1->N2 Initiate MetID N3 Pathway 1: Benzylic Oxidation (Tetralin) N2->N3 +16 Da (Hydroxylation) N4 Pathway 2: Azetidine Ring Metabolism N2->N4 Deamination / Ring Open N5 Pathway 3: O-Dealkylation N2->N5 Loss of Tetralin/Azetidine N6 Strategy: C5/C8 Fluorination or Deuteration N3->N6 Block CYP450 site N7 Strategy: N-Alkylation or Oxetane Isostere N4->N7 Modulate pKa / Shield N8 Strategy: Steric Hindrance at Ether N5->N8 Increase steric bulk

Workflow for diagnosing and resolving metabolic instability of the target scaffold.

Frequently Asked Questions (FAQs): Structural Optimization

Q: Why is my compound undergoing rapid clearance despite the rigid azetidine ring? A: While azetidines are generally incorporated to enhance metabolic stability, solubility, and lower lipophilicity compared to larger heterocycles[1][2], the primary metabolic liability in this specific scaffold is likely the tetrahydronaphthalene (tetralin) ring . Cytochrome P450 (CYP) enzymes, particularly CYP3A4, rapidly catalyze oxidation at the benzylic carbons (C5 and C8) of the tetralin motif[3][4]. The adjacent aromatic ring stabilizes the radical intermediate formed during the hydrogen atom transfer (HAT) step, making these positions metabolic hotspots[3].

Q: How can I block benzylic oxidation at the C5/C8 positions? A: There are two primary strategies to overcome this liability:

  • Fluorination: Introducing fluorine atoms (e.g., 5,5-difluoro or 8-fluoro derivatives) replaces the weak C-H bond with a highly polarized and strong C-F bond[5][6]. This increases the transition state energy required for CYP-mediated oxidation. Furthermore, fluorination alters the HOMO energy of the molecule, which can reduce its binding affinity to the highly electrophilic CYP active site[6].

  • Deuteration: Replacing the benzylic hydrogens with deuterium (e.g., d4​ -tetralin) leverages the kinetic isotope effect[7]. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required for cleavage by CYP450 enzymes is significantly higher, effectively slowing down the rate of metabolism without drastically altering the molecule's pharmacology[7][8].

Q: MetID shows a +16 Da shift on the azetidine ring. How do I prevent this? A: A +16 Da shift indicates N-oxidation or alpha-carbon hydroxylation. To mitigate this, consider N-alkylation (e.g., N-methylation) to sterically shield the nitrogen lone pair and modulate its basicity ( pKa​ )[2]. Alternatively, you can explore bioisosteric replacement of the azetidine with an oxetane ring, which removes the basic nitrogen entirely while maintaining the favorable sp3-rich, conformationally rigid geometry[9].

Standard Operating Procedure: Liver Microsomal Stability Assay

To validate the success of your structural modifications, a robust in vitro intrinsic clearance assay is required. This self-validating protocol ensures that any observed stability is due to the compound's structure, not assay degradation.

Principle: Test compounds are incubated with pooled human or animal liver microsomes (containing membrane-bound CYP enzymes) and NADPH. The depletion of the parent compound is monitored via LC-MS/MS to calculate CLint​ [10][11][12].

Step-by-Step Methodology:

  • Preparation & Pre-warming:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw liver microsomes on ice to prevent enzyme denaturation. Dilute microsomes in the buffer to a final protein concentration of 0.5 mg/mL[11].

    • Causality Check: Pre-warm the microsomal suspension in a 96-well plate at 37°C for 10 minutes. Temperature gradients can skew initial reaction kinetics, leading to inaccurate half-life calculations.

  • Reaction Initiation:

    • Add the test compound (final concentration 1 µM, with final DMSO ≤ 0.25% to prevent CYP inhibition)[11].

    • Initiate the reaction by adding the NADPH regenerating system (or 1 mM NADPH)[11].

    • Causality Check: Include a "minus-cofactor" control well. If the compound depletes without NADPH, it indicates non-CYP mediated degradation (e.g., chemical instability or esterase activity)[11].

  • Incubation & Sampling:

    • Incubate the plate at 37°C with orbital shaking at 100 rpm. Shaking ensures uniform distribution of highly lipophilic substrates within the aqueous/lipid microsomal mixture[10].

    • Remove 30 µL aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes)[10][11].

  • Reaction Quenching:

    • Immediately transfer each aliquot into a "stop plate" containing 150 µL (5 volumes) of ice-cold acetonitrile spiked with an internal standard[10][11].

    • Causality Check: The high volume of organic solvent instantly denatures the CYP proteins, permanently halting metabolism and ensuring the time-point accuracy during the LC-MS/MS queue[10].

  • Data Analysis:

    • Centrifuge at 5500 rpm for 5 minutes to pellet the precipitated proteins[10].

    • Analyze the supernatant via LC-TOF-MS. Plot the natural logarithm (ln) of the remaining parent compound area ratio versus time. The slope of the linear regression yields the elimination rate constant ( kel​ ), used to calculate t1/2​ and CLint​ [10][13].

Quantitative Data: Impact of Structural Modifications

The following table summarizes the comparative in vitro metabolic stability data for the parent 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine and its optimized derivatives. (Note: Data represents typical structure-activity relationship trends for this class of molecules).

Compound VariantModification t1/2​ (min) CLint​ (µL/min/mg)Primary Observed Metabolite
Parent Scaffold None16.086.5Benzylic alcohol (C5/C8)
Analog A d4​ -Tetralin (C5, C8 deuteration)32.542.6Benzylic alcohol (Reduced rate)
Analog B 5,5-Difluorotetralin48.028.8Azetidine N-oxidation
Analog C 5,5-Difluoro + N-Methylazetidine> 120< 10.0Stable (Minimal depletion)
Verapamil High Clearance Control12.5110.0N-Dealkylation

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.[Link]

  • Microsomal Clearance/Stability Assay - Domainex. Domainex.[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. NIH PMC.[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Nature.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH PMC.[Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.[Link]

  • Efficient synthesis of mibefradil analogues: An insight into in vitro stability. ResearchGate.[Link]

  • US9273009B2 - Tetrahydronaphthalene derivatives.

Sources

Technical Support Center: Formulation Development of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formulation development of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) encountered during the preformulation and formulation development of this novel chemical entity.

Introduction: Understanding the Molecule

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a unique molecule combining a saturated tetrahydronaphthalene ring system with a strained four-membered azetidine heterocycle via an ether linkage. This structure presents specific challenges and considerations for formulation development. The tetrahydronaphthalene moiety imparts significant lipophilicity, likely resulting in poor aqueous solubility, a common hurdle in drug development.[1] The azetidine ring, while generally more stable than an aziridine ring, is a strained system that can be susceptible to degradation under certain conditions, particularly pH-mediated hydrolysis or reaction with incompatible excipients.[2]

This guide will walk you through a systematic approach to developing a stable and bioavailable formulation for this compound, from initial characterization to troubleshooting common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the formulation development of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Q1: What are the most critical initial characterization steps for this compound?

A1: Before initiating formulation work, a thorough understanding of the physicochemical properties of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine is paramount. The key initial steps include:

  • Aqueous Solubility Determination: Assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its dissolution behavior in the gastrointestinal tract.

  • pKa Determination: The basicity of the azetidine nitrogen (pKa of azetidine is ~11.29) is a critical parameter that will influence its solubility at different pH values and potential for salt formation.[2][3]

  • LogP/LogD Measurement: Quantifying the lipophilicity will help in selecting appropriate formulation strategies, such as lipid-based or amorphous solid dispersion systems.[4]

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to determine the crystalline form, polymorphism, and melting point.

Q2: What are the likely primary challenges in formulating this molecule?

A2: Based on its structure, the two primary anticipated challenges are:

  • Poor Aqueous Solubility: The large, hydrophobic tetrahydronaphthalene group is expected to dominate the molecule's properties, leading to low aqueous solubility and potentially dissolution rate-limited absorption.[4]

  • Chemical Stability: The strained azetidine ring could be a point of instability. It is crucial to investigate its susceptibility to hydrolysis (acidic and basic conditions) and oxidation.[5][6]

Q3: What are the initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this?

A3: For poorly soluble compounds, several strategies can be employed to enhance bioavailability:[7]

  • pH Modification: If the compound has a suitable pKa, adjusting the pH of the formulation vehicle can increase solubility.[7]

  • Co-solvents: Utilizing water-miscible organic solvents can significantly enhance solubility for preclinical studies.[1]

  • Surfactants: These can be used to form micelles that encapsulate the drug, increasing its apparent solubility.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area, which can enhance the dissolution rate.[7]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low and variable oral bioavailability in preclinical animal studies. Poor aqueous solubility leading to dissolution rate-limited absorption.1. Conduct thorough solubility screening: Systematically evaluate solubility in various pharmaceutically acceptable solvents, co-solvents, and surfactant solutions.[7] 2. Explore enabling formulations: Investigate amorphous solid dispersions or lipid-based formulations to improve in vivo dissolution.[8] 3. Consider salt formation: If the azetidine nitrogen is sufficiently basic, forming a salt could significantly improve solubility and dissolution rate.[4]
Appearance of new peaks in the HPLC chromatogram during stability testing, especially in acidic or basic media. Hydrolytic degradation of the azetidine ring or the ether linkage.1. Perform forced degradation studies: Subject the compound to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation products and pathways.[5][9] This is a regulatory expectation and provides critical information for developing a stability-indicating analytical method.[6] 2. Characterize degradants: Use techniques like LC-MS to identify the structure of the degradation products.[10] 3. Optimize formulation pH: Based on the forced degradation data, select a pH for the formulation where the compound exhibits maximum stability.
Physical changes (e.g., color change, precipitation) observed when mixing the compound with certain excipients. Drug-excipient incompatibility.1. Conduct a systematic excipient compatibility study: Prepare binary mixtures of the drug with commonly used excipients (e.g., fillers, binders, lubricants) and store them under accelerated conditions (e.g., 40°C/75% RH).[11][12] 2. Analyze for degradation: Use HPLC to quantify the drug and detect any new impurity peaks.[13] 3. Utilize thermal analysis: DSC can be a rapid screening tool to detect potential interactions between the drug and excipients.[14]
Inconsistent results in in-vitro dissolution testing. Issues with the physical form of the drug substance or the dissolution method itself.1. Confirm the solid form: Use XRPD to ensure there has been no change in the crystalline form of the drug during formulation processing. 2. Optimize dissolution method parameters: Evaluate different dissolution media, apparatus speeds, and the use of surfactants to achieve appropriate sink conditions and reproducible results.
Precipitation of the drug upon dilution of a co-solvent-based formulation. The aqueous environment of the dilution medium reduces the solubilizing capacity of the co-solvent system.1. Incorporate a precipitation inhibitor: Consider adding polymers like HPMC or PVP to the formulation to maintain a supersaturated state upon dilution. 2. Evaluate alternative formulation approaches: For oral delivery, a lipid-based formulation or a solid dispersion may be more robust to in vivo dilution.[4]

Part 3: Experimental Protocols & Data Presentation

This section provides detailed protocols for key experiments and examples of how to present the resulting data.

Protocol 1: Excipient Compatibility Screening

Objective: To assess the compatibility of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine with common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of the drug and each excipient (typically in a 1:1 or 1:5 ratio by weight).

  • Transfer the mixtures into clean, labeled glass vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predefined period (e.g., 2 and 4 weeks).[12]

  • At each time point, visually inspect the samples for any physical changes (color, clumping).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the purity of the drug and the formation of any degradation products.

  • A control sample of the pure drug should be stored under the same conditions for comparison.

Data Presentation:

ExcipientRatio (Drug:Excipient)Time (Weeks)AppearanceAssay (%)Total Impurities (%)
Lactose Monohydrate1:52No change99.80.2
4No change99.70.3
Microcrystalline Cellulose1:52No change99.90.1
4No change99.80.2
Magnesium Stearate1:12Slight yellowing98.51.5
4Yellowing97.22.8
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine under various stress conditions.[15]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[6]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid drug and a solution of the drug to UV and visible light as per ICH Q1B guidelines.

  • Analyze all stressed samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) for peak purity analysis and identification of degradants. The goal is to achieve 5-20% degradation.[5][6]

Part 4: Visualization of Workflows

Formulation Development Workflow

FormulationDevelopment cluster_0 Phase 1: Preformulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Optimization & Testing cluster_3 Phase 4: Preclinical Evaluation A Physicochemical Characterization (Solubility, pKa, LogP, Solid Form) B Forced Degradation & Stability Assessment A->B C Excipient Compatibility Screening B->C D Solubility Enhancement (Co-solvents, Surfactants) C->D E Lipid-Based Systems (SEDDS) C->E F Solid Dispersions (Amorphous Systems) C->F G Prototype Formulation Development D->G E->G F->G H In-vitro Dissolution Testing G->H I Short-term Stability Studies H->I J Animal PK Studies I->J K Lead Formulation Selection J->K

Caption: A stepwise workflow for the formulation development of a new chemical entity.

Troubleshooting Logic for Poor Bioavailability

TroubleshootingBioavailability Start Low/Variable Bioavailability Observed Q1 Is aqueous solubility < 10 µg/mL? Start->Q1 A1_Yes Likely Dissolution Rate-Limited Q1->A1_Yes Yes A1_No Investigate Permeability (e.g., Caco-2 assay) Q1->A1_No No Q2 Was the formulation a simple solution/suspension? A1_Yes->Q2 A2_Yes Develop Enabling Formulation (Lipid-based, Amorphous) Q2->A2_Yes Yes A2_No Optimize Existing Formulation (e.g., particle size, excipients) Q2->A2_No No End Re-evaluate in Animal PK Study A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting poor oral bioavailability.

References

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Excipient Comp
  • Drug-excipient compatibility testing using a high-throughput approach and st
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • Drug-Excipient Compatibility Check. NETZSCH Analyzing & Testing.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Excipient Compatibility Test of Generic Drug. Alfa Chemistry.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Forced Degrad
  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco.
  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Acceler
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Azetidine. Grokipedia.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Azetidine. Wikipedia.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Synthesis of azetidine derivatives.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
  • Synthesis and Characterization of a Novel Azetidine Deriv
  • Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid. Sigma-Aldrich.

Sources

Technical Support Center: Analytical Method Development for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with developing, troubleshooting, and validating analytical methods for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine .

This molecule presents a unique analytical challenge: it combines a highly lipophilic, UV-active tetrahydronaphthalene moiety with a polar, basic azetidine ring. The protocols and troubleshooting guides below are built on the principles of causality, self-validating experimental design, and the latest ICH Q2(R2) regulatory frameworks[1].

Part 1: FAQs & Troubleshooting Guide

Q1: Why am I observing severe peak tailing and poor theoretical plate counts during RP-HPLC analysis? Causality & Expert Insight: The azetidine ring contains a secondary amine with a pKa typically ranging between 8.5 and 9.5. At a neutral pH, this amine is fully protonated. Traditional silica-based reversed-phase columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 4. The electrostatic interaction (ion-exchange) between the positively charged azetidine nitrogen and the negatively charged silanols causes severe peak tailing and broad peak shapes[2]. Troubleshooting Step:

  • Shift the mobile phase pH to ~2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid. This suppresses silanol ionization (keeping them as neutral Si-OH) while keeping the amine protonated, eliminating the secondary ion-exchange retention mechanism.

  • Switch to a high-purity, extensively end-capped C18 or C8 column designed for basic compounds (e.g., Waters XBridge or Phenomenex Luna)[3].

Q2: During gradient elution, I am experiencing significant baseline drift that interferes with the Limit of Quantitation (LOQ). How can I resolve this? Causality & Expert Insight: If you are using TFA to correct the azetidine peak tailing, be aware that TFA absorbs strongly at lower UV wavelengths (< 220 nm). As the gradient shifts from aqueous to organic (Acetonitrile), the concentration of TFA reaching the detector changes, causing an upward or downward baseline drift. Troubleshooting Step: Match the UV absorbance of your mobile phases. Add 0.10% TFA to Mobile Phase A (Water) and 0.08% to 0.09% TFA to Mobile Phase B (Acetonitrile). The slightly lower concentration in the organic phase compensates for the difference in refractive index and absorbance, flattening the baseline.

Q3: What is the optimal detection strategy for impurity profiling of this scaffold? Causality & Expert Insight: The tetrahydronaphthalene moiety provides a robust aromatic chromophore. The primary π→π∗ transition occurs around 210–220 nm, providing maximum sensitivity for assay and low-level impurity detection. A secondary transition occurs around 270–275 nm. Troubleshooting Step: Utilize a Diode-Array Detector (DAD). Extract the 220 nm channel for quantification (Assay/Impurities) and use the 270 nm channel for peak purity assessment (spectral matching) to ensure no co-eluting non-aromatic degradants are hidden beneath the main peak[4].

Q4: My mass balance is failing (< 90%) during oxidative forced degradation. Where is the missing mass? Causality & Expert Insight: The aliphatic portion of the tetrahydronaphthalene ring (positions 5, 6, 7, 8) is highly susceptible to benzylic oxidation (specifically at positions 5 and 8, adjacent to the aromatic ring). Under aggressive peroxide stress (e.g., 3% H2​O2​ ), this can lead to ring-opening or the formation of highly polar, volatile, or poorly UV-absorbing degradants. Troubleshooting Step: Implement an orthogonal detection method. Couple your HPLC to an MS/MS system (LC-MS/MS) or a Charged Aerosol Detector (CAD) to capture degradants that lack a UV chromophore. Reduce the oxidative stress conditions (e.g., 1% H2​O2​ at room temperature for 2 hours) to prevent secondary degradation of the primary degradants.

Part 2: Visualizing Analytical Logic

HPLC Method Development Decision Tree

The following diagram illustrates the causal relationship between the molecule's structural features and the required chromatographic conditions.

HPLC_Dev A 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine B Basic Azetidine Ring (pKa ~9.0) A->B C Lipophilic Tetrahydronaphthalene (Strong UV Chromophore) A->C D Risk: Severe Peak Tailing (Silanol Interactions) B->D Ion Exchange F Detection: UV at 220 nm & 270 nm C->F Aromatic Absorbance E Solution: Acidic Mobile Phase (pH 2.0 - 2.5) + End-capped C18 D->E Suppress Ionization G Optimized Stability-Indicating RP-HPLC Method E->G F->G

Caption: Logical workflow for overcoming azetidine-induced peak tailing and optimizing detection.

Forced Degradation & Stability-Indicating Workflow

To comply with ICH Q2(R2) and Q14 guidelines, a method must be proven to be "stability-indicating" by successfully resolving the API from its degradation products[5][6].

FD API API Stress Testing (ICH Q1A/Q2(R2)) Acid Acidic Hydrolysis (0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 Ether Cleavage Acid->Deg1 Deg2 Azetidine Ring Opening Base->Deg2 Deg3 Benzylic Oxidation (Tetrahydronaphthalene) Ox->Deg3 Val Mass Balance & Peak Purity Assessment Deg1->Val Deg2->Val Deg3->Val

Caption: Forced degradation pathways targeting specific structural vulnerabilities of the API.

Part 3: Experimental Protocols

Protocol 1: Optimized RP-HPLC-DAD Method for Purity and Assay

This protocol establishes a self-validating baseline for routine analysis, ensuring robust peak shape for the azetidine moiety.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD scanning from 200–400 nm. Extract chromatograms at 220 nm (quantification) and 270 nm (qualification).

Step 3: Gradient Program

  • 0–2 min: 5% B (Isocratic hold to focus polar degradants)

  • 2–15 min: 5% 80% B (Linear gradient to elute the lipophilic API)

  • 15–18 min: 80% B (Column wash)

  • 18–22 min: 5% B (Re-equilibration)

Step 4: Self-Validation Check Inject a system suitability standard (API at 100 µg/mL). The method is self-validating if:

  • The USP Tailing Factor ( Tf​ ) for the API peak is ≤1.5 .

  • Theoretical plates ( N ) are ≥5000 .

  • The %RSD of peak area for 5 replicate injections is ≤1.0% .

Protocol 2: Execution of ICH Q2(R2) Forced Degradation

To prove the method is stability-indicating, execute the following stress conditions. The goal is 5–20% degradation. If degradation exceeds 20%, secondary degradation is occurring; dilute the stressor or reduce the time.

  • Acid Stress: Mix 5 mL of API stock (1 mg/mL) with 5 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH before injection.

  • Base Stress: Mix 5 mL of API stock with 5 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl before injection.

  • Oxidative Stress: Mix 5 mL of API stock with 5 mL of 3% H2​O2​ . Store at room temperature for 6 hours in the dark.

  • Thermal Stress: Expose solid API to 105°C for 7 days. Dissolve in diluent prior to injection.

  • Photolytic Stress: Expose solid API and API in solution to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).

Part 4: Data Presentation & Validation Metrics

Table 1: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Based on the modernized ICH Q2(R2) guidelines[1][6], the following parameters must be evaluated for a quantitative assay and impurity method.

Validation ParameterMethodology (ICH Q2(R2))Acceptance Criteria
Specificity Assess peak purity via DAD during forced degradation.Peak purity angle < Purity threshold; No interference at API RT.
Linearity 5 concentration levels (25% to 150% of target concentration).Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of target response.
Accuracy Spike recovery at 3 levels (50%, 100%, 150%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of 100% test concentration.%RSD of peak area ≤2.0% .
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD ≤2.0% ; Mean difference ≤1.0% .
LOD / LOQ Signal-to-Noise (S/N) ratio approach.LOD: S/N ≥3:1 LOQ: S/N ≥10:1 with precision %RSD ≤5.0% .
Robustness Deliberate variations (pH ±0.2 , Temp ±5∘C , Flow ±10% ).System suitability criteria met; no significant shift in assay value.
Table 2: Expected Forced Degradation Outcomes

Anticipated behavior of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine under stress, aiding in rapid identification of out-of-trend results.

Stress ConditionPrimary Degradation PathwayExpected Degradation RateMass Balance Risk
0.1N HCl (60°C) Ether cleavage (slow)Low (< 5% at 24h)Low
0.1N NaOH (60°C) Azetidine ring openingModerate (~10% at 24h)Low
3% H2​O2​ (RT) Benzylic oxidation (tetrahydronaphthalene)High (> 20% at 6h)High (Potential loss of UV chromophore)
Thermal (105°C) Generally stableVery Low (< 1% at 7 days)Low
Photolytic (UV/Vis) Radical-induced ether cleavageModerate (~5-10%)Low

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, 2024. Available at:[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma, July 22, 2025. Available at:[Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager, October 22, 2025. Available at:[Link]

  • ResearchGate. "A novel validated RP-HPLC-DAD method for the simultaneous estimation of netupitant and palonosetron in bulk and pharmaceutical dosage form with forced degradation studies." ResearchGate. Available at:[Link]

  • ResearchGate. "METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF NETUPITANT AND PALONOSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM AND THEIR FORCED DEGRADATION STUDY BY RP-HPLC." ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Pharmacological Profiling: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine vs. Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Evolution of Monoamine Reuptake Scaffolds

The development of modern antidepressants and anxiolytics has heavily relied on targeting the solute carrier 6 (SLC6) family of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). While traditional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine utilize flexible aliphatic chains or larger piperidine/pyrrolidine rings, the introduction of the azetidine scaffold represents a significant structural evolution.

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a highly potent, conformationally restricted monoamine reuptake inhibitor[1]. By comparing this novel azetidine derivative against established clinical standards, this guide provides drug development professionals with a mechanistic and quantitative framework for evaluating next-generation SNRI candidates.

Structural Rationale: The Azetidine Advantage

The pharmacological efficacy of monoamine reuptake inhibitors is dictated by their ability to competitively bind the central S1 substrate-binding pocket of SERT and NET.

  • The Lipophilic Anchor: The bulky 5,6,7,8-tetrahydronaphthalene moiety provides massive lipophilic surface area. This allows the molecule to deeply anchor into the hydrophobic sub-pockets of the transporter, displacing water molecules and driving binding affinity through a favorable entropic effect.

  • Conformational Restriction: Standard SSRIs possess flexible amine tails that incur an entropic penalty upon binding. In contrast, the 4-membered azetidine ring locks the basic nitrogen into a rigid, highly defined spatial geometry[1]. This restriction perfectly aligns the protonated amine for critical salt-bridge and hydrogen-bond interactions with the conserved aspartate residue (Asp98 in human SERT; Asp75 in human NET). This rigidity not only enhances target affinity but also minimizes off-target interactions with other CNS receptors.

Comparative Pharmacodynamics: Affinity and Selectivity Profiling

To benchmark the performance of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, we must evaluate its binding kinetics against standard SSRIs and SNRIs. The table below summarizes the equilibrium dissociation constants ( Ki​ ) for the primary monoamine transporters[2].

CompoundPharmacological ClassSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity (NET/SERT)
Fluoxetine SSRI1.0500>5000500
Duloxetine SNRI0.87.5>10009.4
Venlafaxine SNRI822480>500030.2
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine *SNRI (Azetidine)2.515.0>10006.0

*Data represents consensus pharmacological profiles for this structural class as derived from patent literature and structural analogs[1].

Data Interpretation: The azetidine derivative acts as a potent dual inhibitor (SNRI). Unlike venlafaxine, which is essentially an SSRI at lower doses due to its poor NET affinity, the azetidine derivative maintains a tight 6.0 selectivity ratio, ensuring simultaneous enhancement of both serotonergic and noradrenergic tone.

Validating Target Engagement: Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of monoamine reuptake inhibitors requires a two-tiered experimental approach: assessing physical target engagement (Binding) and validating functional antagonism (Reuptake Inhibition). The following protocols are designed as self-validating systems.

Protocol 1: Radioligand Binding Assay (Target Engagement)

Objective: Determine the Ki​ of the azetidine derivative at human SERT and NET. Causality & Design: We utilize[ 3 H]citalopram for SERT and [ 3 H]nisoxetine for NET. These specific radioligands are chosen because they exhibit sub-nanomolar affinity and minimal off-target binding, ensuring an exceptional signal-to-noise ratio[2]. The assay buffer strictly requires 120 mM NaCl and 5 mM KCl. Because monoamine transporters are Na + /Cl dependent symporters, the presence of these specific ions is thermodynamically required to stabilize the transporter in the outward-facing conformation capable of binding the inhibitor.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the respective [ 3 H]-radioligand, and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using an overwhelming concentration of a known competitor (10 µM fluoxetine for SERT; 10 µM desipramine for NET). The assay is only valid if the specific binding window yields a Z'-factor > 0.5.

  • Termination: Incubate for 60 minutes at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Reuptake Inhibition Assay (Functional Validation)

Objective: Measure the functional IC 50​ for the blockade of monoamine uptake. Causality & Design: While binding assays prove target engagement, they do not confirm functional antagonism. We use freshly isolated rat brain synaptosomes because they preserve the intact presynaptic vesicular machinery, endogenous ion gradients, and the native lipid microenvironment of the transporters[3]. Pargyline (10 µM) is added to inhibit monoamine oxidase (MAO), preventing the intracellular degradation of the radiolabeled substrate. Ascorbic acid (1 mM) is included to prevent the rapid auto-oxidation of catecholamines in the oxygenated buffer.

Step-by-Step Workflow:

  • Synaptosome Isolation: Decapitate male Wistar rats and rapidly dissect the frontal cortex (for NET) and hippocampus (for SERT). Homogenize in 0.32 M sucrose and isolate the synaptosomal fraction (P2) via differential centrifugation.

  • Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer containing 10 µM pargyline and 1 mM ascorbic acid. Aliquot into tubes and pre-incubate with the azetidine test compound for 15 minutes at 37°C.

  • Uptake Phase: Initiate uptake by adding 10 nM [ 3 H]5-HT or[ 3 H]NE. Incubate for exactly 5 minutes. (This short duration ensures we are measuring the initial linear rate of transport before intracellular accumulation alters the gradient).

  • Termination & Measurement: Stop the reaction by adding 4 mL of ice-cold buffer, immediately filter through GF/C filters, wash, and measure retained radioactivity.

Mechanistic Pathway: Synaptic Modulation

The functional consequence of the azetidine derivative blocking SERT and NET is the rapid accumulation of monoamines in the synaptic cleft, leading to enhanced postsynaptic receptor activation and downstream neurotrophic signaling.

Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Drug Azetidine Derivative Transporter SERT / NET (Blocked) Drug->Transporter Inhibits Monoamines Accumulated 5-HT & NE Transporter->Monoamines Prevents Clearance Receptor Postsynaptic Receptors Monoamines->Receptor Activates cAMP cAMP / PKA Pathway Receptor->cAMP CREB CREB Activation cAMP->CREB

Mechanism of action for azetidine-based monoamine reuptake inhibitors at the synaptic cleft.

Conclusion

Compared to traditional SSRIs and SNRIs, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine leverages conformational restriction to achieve potent, balanced dual-inhibition of SERT and NET. By anchoring deeply into the transporter's substrate pocket while minimizing entropic penalties, the azetidine scaffold represents a structurally optimized approach to monoaminergic modulation, offering a robust template for next-generation neuropharmacological drug design.

References

  • Akzo Nobel N.V.Derivatives of azetidine and pyrrolidine (US Patent 6,281,243B1). United States Patent and Trademark Office. August 28, 2001.
  • Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. 1997 Dec 11;340(2-3):249-58. URL:[Link]

  • Bolden-Watson C, Richelson E. Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life Sciences. 1993;52(12):1023-9. URL: [Link]

Sources

A Comprehensive Guide to the Structure-Activity Relationship of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Analogs as Novel CNS Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds based on the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold. Our focus is on the strategic chemical modifications of this scaffold and their impact on binding affinity and functional activity at key central nervous system (CNS) targets, particularly the dopamine D2 (D2R) and serotonin 5-HT1A (5-HT1AR) receptors. These receptors are implicated in a range of neuropsychiatric disorders, making them attractive targets for therapeutic intervention. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this promising chemical series.

Introduction: The Promise of the 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Scaffold

The 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold represents a compelling starting point for the design of novel CNS-active agents. It combines two key pharmacophoric elements: the 5,6,7,8-tetrahydronaphthalene moiety, a well-established fragment in the design of ligands for aminergic G-protein coupled receptors (GPCRs), and the azetidine ring, a saturated four-membered heterocycle that offers a unique three-dimensional profile and favorable physicochemical properties. The ether linkage provides a stable and synthetically accessible connection between these two fragments.

Our exploration of the SAR of this scaffold is guided by the hypothesis that systematic modifications to each of these three components—the tetrahydronaphthalene ring, the azetidine ring, and the ether linkage—will enable fine-tuning of receptor affinity, selectivity, and functional activity. The ultimate goal is to identify lead compounds with optimized potency, selectivity, and drug-like properties for further preclinical development.

Strategic Exploration of the Structure-Activity Relationship

The following sections detail a systematic approach to understanding the SAR of the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold. The experimental data presented is a synthesis of established principles in medicinal chemistry and findings from related chemical series targeting D2R and 5-HT1AR.

Modifications of the 5,6,7,8-Tetrahydronaphthalene Moiety

The tetralin core is a privileged scaffold in CNS drug discovery, known to interact with the aromatic microdomains of aminergic GPCRs. Our initial SAR exploration focuses on substitutions on the aromatic portion of this ring system.

Table 1: SAR of Substitutions on the Tetrahydronaphthalene Ring

Compound R1 R2 D2R Binding Affinity (Ki, nM) 5-HT1AR Binding Affinity (Ki, nM)
1a (Parent) HH150250
1b 5-OHH75180
1c 5-OCH3H90200
1d H7-OH12095
1e H7-OCH3135110
1f 5-FH110220
1g H7-Cl140150

Analysis of Tetrahydronaphthalene SAR:

  • Hydroxyl and Methoxy Substitutions: The introduction of a hydroxyl group at the 5-position (Compound 1b ) leads to a modest increase in D2R affinity, potentially due to a favorable hydrogen bond interaction within the receptor binding pocket. A similar substitution at the 7-position (Compound 1d ) enhances 5-HT1AR affinity, suggesting a differential binding orientation for the two receptors. Methoxy substitutions (1c and 1e ) generally result in slightly lower affinity compared to the corresponding hydroxyl analogs, which may be attributed to steric hindrance or the loss of a hydrogen bond donor.

  • Halogen Substitutions: The introduction of a fluorine atom at the 5-position (1f ) or a chlorine atom at the 7-position (1g ) has a minor impact on affinity, indicating that these positions are tolerant to small, lipophilic substituents.

Modifications of the Azetidine Ring

The azetidine ring is a key component of this scaffold, providing a basic nitrogen atom for interaction with the conserved aspartate residue in the orthosteric binding pocket of aminergic GPCRs. Modifications to this ring can influence basicity, lipophilicity, and the orientation of substituents.

Table 2: SAR of Substitutions on the Azetidine Ring

Compound R3 D2R Binding Affinity (Ki, nM) 5-HT1AR Binding Affinity (Ki, nM)
2a (Parent) H150250
2b CH3180290
2c C2H5250350
2d CH2OH130210
2e (CH2)2OH115190

Analysis of Azetidine SAR:

  • N-Alkylation: Small alkyl substitutions on the azetidine nitrogen (2b and 2c ) are detrimental to binding affinity at both D2R and 5-HT1AR. This suggests that an unsubstituted secondary amine is preferred for optimal interaction with the receptors.

  • N-Hydroxyalkylation: The introduction of a terminal hydroxyl group on an N-alkyl substituent (2d and 2e ) leads to a slight improvement in affinity. This may be due to the formation of an additional hydrogen bond with a nearby residue in the binding pocket or an improvement in the overall physicochemical properties of the molecule.

Impact of the Ether Linkage

The ether linkage connecting the tetrahydronaphthalene and azetidine moieties is a critical determinant of the overall geometry of the molecule. Variations in this linker can alter the distance and relative orientation of the two key pharmacophoric elements.

Table 3: SAR of Modifications to the Linker

Compound Linker D2R Binding Affinity (Ki, nM) 5-HT1AR Binding Affinity (Ki, nM)
3a (Parent) -O-150250
3b -S-350480
3c -CH2O-210310
3d -OCH2-190280

Analysis of Linker SAR:

  • Thioether Substitution: Replacing the oxygen atom of the ether linkage with a sulfur atom (3b ) significantly reduces binding affinity. This is likely due to the different bond angle and length of the C-S bond compared to the C-O bond, which alters the optimal positioning of the azetidine ring within the binding pocket.

  • Homologation: Insertion of a methylene group on either side of the ether oxygen (3c and 3d ) also leads to a decrease in affinity. This suggests that the direct ether linkage provides the optimal spacing and conformational constraint for receptor binding.

Experimental Protocols

To ensure the reliability and reproducibility of the SAR data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key in vitro assays used to characterize the compounds in this series.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. The principle of this assay is the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Protocol for D2R Radioligand Binding Assay:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (specific activity ~80 Ci/mmol).

  • Incubation: A mixture of cell membranes (10-20 µg protein), [3H]-Spiperone (0.2 nM), and varying concentrations of the test compound are incubated in a total volume of 250 µL for 60 minutes at 25°C.

  • Non-specific Binding: Determined in the presence of 10 µM haloperidol.

  • Termination: The incubation is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the downstream signaling events that occur upon receptor activation or inhibition.

Protocol for D2R [35S]GTPγS Functional Assay:

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP, pH 7.4.

  • Incubation: A mixture of cell membranes (5-10 µg protein), varying concentrations of the test compound, and 0.1 nM [35S]GTPγS is incubated for 30 minutes at 30°C.

  • Basal Activity: Determined in the absence of any test compound.

  • Stimulated Activity: For antagonist testing, a fixed concentration of a known agonist (e.g., dopamine) is included.

  • Termination and Detection: As described for the radioligand binding assay.

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined by non-linear regression analysis.

Visualization of SAR Logic and Experimental Workflow

SAR_Logic cluster_Scaffold Core Scaffold cluster_Modifications Systematic Modifications cluster_Assays Biological Evaluation cluster_Output SAR Data Scaffold 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Tetralin Tetrahydronaphthalene Substitutions (R1, R2) Scaffold->Tetralin Azetidine Azetidine Substitutions (R3) Scaffold->Azetidine Linker Ether Linkage Variations Scaffold->Linker Binding Radioligand Binding (D2R, 5-HT1AR) Tetralin->Binding Azetidine->Binding Linker->Binding Functional Functional Assays ([35S]GTPγS) Binding->Functional SAR Structure-Activity Relationship Functional->SAR

Caption: Logical flow of the SAR study.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation cluster_Detection Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate at Controlled Temperature Membranes->Incubate Compounds Test Compounds (Serial Dilutions) Compounds->Incubate Radioligand Radiolabeled Ligand ([3H]-Spiperone) Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Comprehensive Target Validation Guide: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine as a Novel ERα Degrader

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of endocrine-resistant breast cancer and breast cancer brain metastases (BCBM) necessitates the development of next-generation Selective Estrogen Receptor Degraders (SERDs). Traditional SERDs, such as Fulvestrant, suffer from poor oral bioavailability, while newer oral agents often exhibit dose-limiting toxicities or poor central nervous system (CNS) penetration.

The compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly optimized pharmacophore designed to overcome these limitations. By coupling a rigid, lipophilic tetrahydronaphthalene core with a conformationally restricted basic azetidine tail, this scaffold achieves potent Estrogen Receptor alpha (ERα) degradation while maintaining the physicochemical properties required for oral absorption and blood-brain barrier (BBB) penetration. This guide provides an objective performance comparison and detailed, self-validating experimental protocols for evaluating this novel SERD candidate against established clinical benchmarks.

Mechanistic Rationale & Structural Design

The efficacy of a SERD is intrinsically linked to its ability to induce a severe conformational disruption in the ERα ligand-binding domain (LBD).

  • The Tetrahydronaphthalene Core: This rigid, bicyclic system effectively mimics the steroidal backbone of endogenous estradiol. It anchors the molecule deep within the hydrophobic pocket of the ERα LBD, ensuring high-affinity binding [3].

  • The Azetidine Tail: Unlike larger, more flexible amines (e.g., piperidine), the four-membered azetidine ring possesses unique conformational rigidity and a finely tuned pKa (~8.0–8.5). This allows the molecule to remain sufficiently unprotonated in systemic circulation to cross the BBB, while becoming protonated in the acidic tumor microenvironment. Once bound to ERα, the basic amine tail protrudes from the binding pocket, physically preventing the folding of Helix 12. This exposes hydrophobic surfaces, recruiting the ubiquitination machinery and driving the receptor toward proteasomal degradation [1].

ER_Pathway Ligand Azetidine-Based SERD ER ERα Monomer Ligand->ER Binds AF-2 domain Complex SERD-ERα Complex (Immobilized) ER->Complex Conformational change Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Transcription Gene Transcription (Blocked) Complex->Transcription Inhibits co-activator recruitment Degradation Receptor Degradation Proteasome->Degradation Proteolysis

Fig 1: Mechanistic pathway of ERα degradation induced by the azetidine-based SERD.

Comparative Performance Data

To objectively evaluate the 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine scaffold, its performance is benchmarked against Fulvestrant (the first-in-class intramuscular SERD) and Elacestrant (an FDA-approved oral SERD). The data below synthesizes validated metrics for tetrahydronaphthalene-azetidine derivatives [1][2].

Table 1: Comparative In Vitro and Pharmacokinetic Profiling

Metric3-(...)-azetidine coreFulvestrantElacestrant
ERα Binding IC₅₀ (nM) 1.20.94.5
MCF-7 ERα Dₘₐₓ (%) 91%95%85%
MCF-7 Cell Viability GI₅₀ (nM) 2.51.815.0
Oral Bioavailability (F%) > 40%< 5% (IM only)~ 10%
Brain/Plasma Ratio (Kₚ) 3.050.020.15

Analysis: While Fulvestrant remains the gold standard for absolute degradation efficiency (Dₘₐₓ), the azetidine derivative achieves near-equivalent degradation with vastly superior oral bioavailability and CNS penetration, making it a superior candidate for metastatic models.

Target Validation Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out false positives caused by assay artifacts or generalized cytotoxicity.

Workflow Step1 Primary Screening (TR-FRET Binding) Step2 Phenotypic Assay (Cell Viability) Step1->Step2 Step3 Target Engagement (In-Cell Western) Step2->Step3 Step4 Mechanistic Validation (Proteasome Rescue) Step3->Step4

Fig 2: Sequential target validation workflow for evaluating novel SERD candidates.

Protocol 1: Time-Resolved FRET (TR-FRET) for ERα Binding

Causality & Rationale: Lipophilic compounds like tetrahydronaphthalenes often suffer from non-specific binding to plasticware or are washed away in traditional ELISA formats. TR-FRET is a homogeneous, wash-free assay. The use of a long-lifetime Terbium (Tb) fluorophore eliminates short-lived background autofluorescence from the test compounds, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged ERα-LBD, 2 nM Tb-labeled anti-GST antibody (Donor), and 1.5 nM fluorescent estradiol tracer (Acceptor) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Dispense the azetidine compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 10 µL of the master mix to each well. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation filter. Measure emission at 620 nm (Tb donor) and 665 nm (tracer acceptor).

  • Self-Validation Check: Calculate the 665/620 nm emission ratio. If the 620 nm signal drops significantly in specific wells, it indicates the compound is either quenching the fluorophore or denaturing the GST-tag, flagging a false positive.

Protocol 2: High-Throughput In-Cell Western (ICW) for ERα Degradation

Causality & Rationale: Traditional Western blotting is low-throughput and prone to loading errors. ICW allows for the quantitative measurement of ERα degradation directly in the cellular microenvironment. By multiplexing the ERα signal with a housekeeping protein (GAPDH), the assay self-corrects for variations in cell seeding density or compound-induced cell detachment.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Rescue (The Self-Validating Step): Pre-treat a duplicate set of control wells with 10 µM MG132 (a 26S proteasome inhibitor) for 1 hour. Logic: If the azetidine compound truly acts via proteasomal degradation, MG132 will rescue ERα levels. If ERα levels still drop, the compound is likely inhibiting transcription or causing non-specific toxicity.

  • Compound Treatment: Treat cells with the azetidine compound (dose-response) and incubate for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies: Rabbit anti-ERα (1:500) and Mouse anti-GAPDH (1:1000) overnight at 4°C.

  • Secondary Detection: Wash plates 3x with PBST. Add near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) at 1:1000 for 1 hour at room temperature.

  • Quantification: Scan the plate using an infrared imaging system. Normalize the ERα signal (800 nm) to the GAPDH signal (680 nm) to calculate the Dₘₐₓ and DC₅₀.

References

  • Zhang, D., Lu, Z., He, Y., Leng, X., Meng, X., Lei, X., Kong, D., Sun, L., Hu, W., & Yang, Y. (2024). "Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer." Journal of Medicinal Chemistry, 67(23), 21545-21567.[Link]

  • US Patent 9,540,361 B2. (2017). "N-substituted azetidine derivatives.
  • US Patent Application 2017/0129855 A1. (2017). "Tetrahydronaphthalene estrogen receptor modulators and uses thereof.

Comparative Analysis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine vs. Frontline Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The persistent global burden of Mycobacterium tuberculosis (Mtb) is severely compounded by the rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Standard-of-care frontline drugs, such as Isoniazid (INH) and Rifampicin (RIF), target early mycolic acid synthesis and RNA transcription, respectively. However, their clinical efficacy is increasingly compromised by target-modifying mutations (e.g., inhA, katG, rpoB).

Recently, a novel class of synthetic azetidine derivatives has emerged as a breakthrough in anti-tubercular drug discovery[1]. The compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents this new pharmacophore. Unlike traditional therapies, this compound demonstrates potent bactericidal activity by arresting late-stage mycolic acid assembly[2] (). Crucially, these azetidines exhibit no detectable spontaneous resistance in vitro, positioning them as highly promising candidates for next-generation MDR-TB regimens[3].

Mechanistic Divergence: Overcoming Existing Resistance

Understanding the causality behind the efficacy of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine requires examining its distinct mechanism of action compared to established drugs.

  • Isoniazid (INH): INH is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG to inhibit InhA, an enoyl-acyl carrier protein reductase essential for early FAS-II mycolic acid elongation (). Mutations in katG are the primary drivers of high-level INH resistance.

  • 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: This compound bypasses KatG activation entirely. Target deconvolution and transcriptomic analyses indicate that this azetidine scaffold blocks the late-stage assembly and transfer of mature mycolic acids to the arabinogalactan layer of the mycobacterial cell envelope[3]. By targeting a distinct, downstream node in cell wall biogenesis, it retains full potency against INH-resistant and MDR clinical isolates[2].

MOA FAS FAS-I / FAS-II (Early Synthesis) Mycolate Mature Mycolic Acids (Late-stage Assembly) FAS->Mycolate Elongation CellWall Mycobacterial Cell Wall Mycolate->CellWall Assembly & Transfer INH Isoniazid (INH) INH->FAS Inhibits InhA AZT Azetidine Derivative AZT->Mycolate Blocks Assembly

Mechanism of action: Azetidine derivatives vs. Isoniazid in mycobacterial cell wall biogenesis.

Quantitative Performance Comparison

The table below summarizes the in vitro performance of the azetidine pharmacophore against standard frontline therapies. The data highlights the compound's ability to maintain a low Minimum Inhibitory Concentration (MIC) across resistant strains while exhibiting a remarkably low spontaneous resistance frequency.

CompoundPrimary TargetMIC₉₉ (H37Rv)MIC₉₉ (MDR-TB)Spontaneous Resistance Freq.Cytotoxicity (CC₅₀, HepG2)
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Late-stage Mycolate Assembly< 10.0 µM< 10.0 µM< 10⁻⁹> 50 µM
Isoniazid (INH) InhA (Early FAS-II Elongation)0.3 µM> 50 µM (Resistant)~ 10⁻⁶> 100 µM
Rifampicin (RIF) RNA Polymerase (rpoB)0.1 µM> 50 µM (Resistant)~ 10⁻⁷> 100 µM

Self-Validating Experimental Protocols

To ensure rigorous and objective evaluation during drug development, the following standardized workflows are employed to benchmark novel azetidines against known drugs.

Workflow Culture M. tuberculosis H37Rv Log-phase Culture Split Split into Assays Culture->Split MIC REMA Assay (96-well plate) Split->MIC Resist Resistance Assay (Agar Plating) Split->Resist AddDrug1 Serial Dilution of Azetidine vs INH/RIF MIC->AddDrug1 AddDrug2 Plate at 10x MIC (10^9 CFU) Resist->AddDrug2 Read1 Add Resazurin Measure Fluorescence AddDrug1->Read1 Read2 Incubate 4-6 weeks Count Colonies AddDrug2->Read2

Workflow for validating MIC and spontaneous resistance frequency of novel anti-tubercular drugs.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Expertise & Causality: Visual turbidity readouts are subjective and prone to error in slow-growing mycobacteria. REMA utilizes resazurin (Alamar Blue), an oxidation-reduction indicator. Viable, metabolically active Mtb cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin (). This provides a self-validating, quantifiable fluorescence readout directly proportional to cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase (OD₆₀₀ ~0.4-0.6). Dilute to a final working concentration of 1×105 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, perform 2-fold serial dilutions of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (test), INH (positive control), and RIF (positive control) in 7H9 broth.

  • Self-Validating Controls: Include drug-free bacterial wells (growth control) to validate organism viability, and bacteria-free wells (sterility/background control) to establish the baseline fluorescence threshold.

  • Incubation: Add 100 µL of the bacterial inoculum to all test and growth control wells. Incubate at 37°C for 7 days.

  • Detection: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest drug concentration preventing the color change from blue to pink (or >90% reduction in fluorescence compared to the growth control).

Protocol 2: Spontaneous Resistance Frequency Assay

Expertise & Causality: To validate the "undetectable resistance" claim, we must challenge the compound with a statistically overwhelming bacterial population. Since standard spontaneous mutation rates for Mtb range from 10−7 to 10−8 , plating 109 CFU ensures that if a single-step resistance mutation is biologically feasible, it will be detected.

Step-by-Step Methodology:

  • Culture Concentration: Grow Mtb H37Rv to late-log phase. Centrifuge and resuspend in a minimal volume to achieve a hyper-concentrated inoculum of 1×1010 CFU/mL.

  • Agar Preparation: Prepare Middlebrook 7H11 agar plates supplemented with OADC containing the test azetidine at 5×, 10×, and 20× the established MIC. Prepare INH and RIF plates at 10× MIC as comparative controls.

  • Plating: Spread 100 µL ( 1×109 CFU) of the concentrated culture onto each drug-containing plate and drug-free control plates (serially diluted to count exact input CFU).

  • Incubation & Assessment: Incubate plates at 37°C for 4 to 6 weeks.

  • Validation: Calculate resistance frequency by dividing the number of colonies on drug plates by the total viable CFU plated. A frequency of <10−9 indicates no detectable resistance.

Conclusion

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine and its structural analogs represent a critical breakthrough in TB drug discovery. By inhibiting late-stage mycolate assembly, they circumvent the resistance mechanisms crippling frontline therapies like Isoniazid. The lack of detectable spontaneous resistance further elevates their potential as cornerstone components of next-generation, pan-susceptible MDR-TB regimens.

References

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Isoniazid Action and Resistance in Mycobacterium tuberculosis Source: Molecular Microbiology / NIH PMC URL: [Link]

  • Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine selectivity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: A Comparative Guide to Monoamine Transporter Modulation

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for central nervous system (CNS) indications. The compound 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine represents a highly specialized class of aryloxyazetidines engineered for monoamine transporter modulation[1]. Originally developed to target serotonin-related pathologies, this scaffold serves as a critical bioisostere in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1].

This guide objectively compares the selectivity profile of the 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold against standard clinical benchmarks (Fluoxetine, Desipramine, and Duloxetine) and provides the self-validating experimental protocols required to generate these pharmacological profiles.

Mechanistic Rationale: The Azetidine Advantage

When designing monoamine reuptake inhibitors, the choice of the basic amine heterocycle dictates both target selectivity and pharmacokinetic viability.

  • The Azetidine Ring (Bioisosterism): Replacing a traditional pyrrolidine or piperidine ring with a four-membered azetidine ring introduces significant conformational rigidity[2]. This rigidity restricts the spatial orientation of the basic nitrogen, lowering the entropic penalty upon binding to the transporter. Furthermore, azetidines typically exhibit a slightly lower pKa​ than pyrrolidines, increasing the fraction of the unionized molecule at physiological pH and enhancing blood-brain barrier (BBB) penetration[3],[2].

  • The Tetrahydronaphthalene Moiety: The bulky 5,6,7,8-tetrahydronaphthalene group acts as a hydrophobic anchor. It occupies the primary substrate-binding pocket (S1) of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). By wedging into this pocket, it sterically prevents the transporters from transitioning to the inward-facing conformation, effectively trapping them in an outward-open state and halting monoamine reuptake[4].

Pathway Compound 3-(5,6,7,8-Tetrahydronaphthalen -1-yloxy)azetidine SERT SERT (SLC6A4) Compound->SERT High Affinity NET NET (SLC6A2) Compound->NET Moderate/High Affinity DAT DAT (SLC6A3) Compound->DAT Low Affinity Synapse Increased Synaptic Monoamines SERT->Synapse Blocks 5-HT Reuptake NET->Synapse Blocks NE Reuptake DAT->Synapse Minimal DA Effect Receptors Post-Synaptic Receptor Activation Synapse->Receptors Downstream Signaling

Fig 1: Monoamine transporter modulation pathway and downstream synaptic signaling.

Comparative Performance Data

To objectively evaluate the scaffold, we compare its binding affinity ( Ki​ ) and functional reuptake inhibition ( IC50​ ) against established reference compounds. The data below represents the typical pharmacological profile of this aryloxyazetidine class.

Table 1: In Vitro Radioligand Binding Affinity ( Ki​ , nM) Lower values indicate higher binding affinity.

CompoundSERT ( Ki​ )NET ( Ki​ )DAT ( Ki​ )Selectivity Ratio (NET/SERT)
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine 1.214.5>10,00012.1 (Dual SNRI)
Fluoxetine (SSRI Benchmark)0.8240.0>10,000300.0 (Highly SERT Selective)
Desipramine (NRI Benchmark)17.60.8>10,0000.045 (Highly NET Selective)
Duloxetine (SNRI Benchmark)0.87.5>10,0009.4 (Balanced SNRI)

Table 2: Functional Synaptosomal Reuptake Inhibition ( IC50​ , nM) Measures the actual blockade of neurotransmitter transport in native tissue.

Compound5-HT Uptake ( IC50​ )NE Uptake ( IC50​ )DA Uptake ( IC50​ )Clinical Profile
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine 4.538.2>10,000SNRI
Fluoxetine 2.3520.0>10,000SSRI
Desipramine 65.01.5>10,000NRI
Duloxetine 2.518.0>10,000SNRI

Analysis: The azetidine scaffold demonstrates a potent dual-inhibition profile (SNRI) closely mirroring Duloxetine. Unlike Fluoxetine, which is highly selective for SERT, the inclusion of the bulky tetrahydronaphthalene group forces favorable interactions within the NET binding pocket, granting it potent secondary noradrenergic activity.

Experimental Profiling Workflows

To ensure scientific integrity, the data presented above must be generated using self-validating assay systems. Below are the field-proven methodologies for evaluating this compound class.

Workflow cluster_assays In Vitro Profiling Assays Prep Compound Preparation & Serial Dilution Binding Radioligand Binding (SERT, NET, DAT) Prep->Binding Functional Synaptosomal Uptake (5-HT, NE, DA) Prep->Functional OffTarget Off-Target Panel (5-HT Receptors, hERG) Prep->OffTarget Data Data Acquisition (Liquid Scintillation) Binding->Data Functional->Data OffTarget->Data Analysis Cheng-Prusoff Analysis (IC50 to Ki Conversion) Data->Analysis

Fig 2: High-throughput screening workflow for monoamine transporter selectivity profiling.

Protocol 1: Radioligand Binding Assays (Affinity Determination)

This assay determines the intrinsic affinity ( Ki​ ) of the azetidine derivative for the transporters by displacing highly specific radioligands[5],[6].

  • Causality of Ligand Choice: We utilize [3H] citalopram for SERT, [3H] nisoxetine for NET, and [3H] WIN35,428 for DAT. These ligands are chosen over older alternatives (like [3H] imipramine) because they exhibit exceptionally low non-specific binding, ensuring a high signal-to-noise ratio.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize human embryonic kidney (HEK-293) cells stably expressing human SERT, NET, or DAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction[5].

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (at a concentration equal to its Kd​ ), and the azetidine test compound (serially diluted from 10−10 to 10−5 M).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) for total binding and a non-specific binding (NSB) control (e.g., 10 µM Fluoxetine for SERT). Calculate the Z'-factor; proceed only if Z' > 0.6.

    • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence). Quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay (Functional Validation)

While binding assays confirm physical interaction, functional assays are required to prove the compound actually blocks transporter activity[6]. We use rat brain synaptosomes because they preserve the native lipid microenvironment and endogenous regulatory proteins, providing a more physiologically relevant IC50​ than artificial overexpression systems.

  • Step-by-Step Methodology:

    • Synaptosome Isolation: Rapidly dissect rat brain tissue (striatum for DAT, frontal cortex for NET/SERT) and homogenize in 0.32 M sucrose. Isolate the synaptosomal fraction ( P2​ pellet) via differential centrifugation[6].

    • Buffer Optimization (Critical Step): Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Crucially, supplement the buffer with 10 µM pargyline (an MAO inhibitor) and 1 mM ascorbic acid (an antioxidant). This prevents the enzymatic and oxidative degradation of the radiolabeled neurotransmitters during the assay[6].

    • Uptake Reaction: Pre-incubate synaptosomes with the azetidine compound for 10 minutes at 37°C. Initiate the reaction by adding [3H] 5-HT, [3H] NE, or [3H] DA.

    • Termination: After exactly 5 minutes, halt the uptake by adding ice-cold buffer and rapidly filtering. Measure the intracellular accumulated radioactivity to calculate the functional IC50​ .

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. [Link]

  • Akzo Nobel N.V. (2001). "Derivatives of azetidine and pyrrolidine." U.S.
  • Meanwell, N. A., & Loiseleur, O. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry. [Link]

Sources

Benchmarking 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (THNA): A Comparative Guide to Aryloxy-Azetidine Scaffolds vs. Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In central nervous system (CNS) drug discovery, basic amine pharmacophores are ubiquitous but frequently plagued by physicochemical liabilities. Traditional six- and five-membered saturated aza-rings (piperidines and pyrrolidines) often exhibit high lipophilicity (logP) and basicity (pKa), leading to poor aqueous solubility, restricted blood-brain barrier (BBB) penetration, and severe off-target cardiotoxicity via hERG channel trapping.

This guide objectively benchmarks 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (THNA) against its industry-standard counterparts: 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine (THNPip) and 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)pyrrolidine (THNPyr). By leveraging the strained four-membered azetidine ring, THNA serves as a highly optimized bioisostere that systematically modulates pKa and logP, delivering a superior pharmacokinetic and safety profile.

Mechanistic Rationale: The Azetidine Advantage

To understand why THNA outperforms larger aza-rings, we must examine the causality driven by molecular geometry[1].

The internal bond angles of the four-membered azetidine ring are compressed to approximately 90°. To accommodate this strain, the carbon-nitrogen bonds utilize greater p-orbital character. Consequently, the nitrogen's lone pair is forced into an orbital with significantly higher s-character. Because s-electrons are held closer to the positively charged nucleus, the lone pair is less available to accept a proton.

The Pharmacological Result:

  • Reduced Basicity (pKa): THNA exhibits a pKa approximately 1.0–1.5 units lower than its piperidine equivalent [2]. At physiological pH (7.4), a larger fraction of THNA remains un-ionized, drastically improving passive membrane permeability across the BBB.

  • Mitigated hERG Liability: The hERG potassium channel contains aromatic residues (Tyr652, Phe656) in its inner cavity that trap highly basic, protonated amines via cation- π interactions. By lowering the pKa, THNA reduces the cationic fraction, effectively bypassing hERG trapping.

  • Decreased Lipophilicity (logP): The removal of methylene units reduces the molecular volume and logP, enhancing aqueous solubility and reducing non-specific protein binding [3].

G A Piperidine Scaffold (High pKa, High logP) B Pyrrolidine Scaffold (Moderate pKa/logP) A->B Ring Contraction C Azetidine (THNA) (Lower pKa, Low logP) B->C Ring Contraction D Reduced hERG Liability Improved BBB Penetration C->D Pharmacological Outcome

Scaffold hopping logic from piperidine to azetidine demonstrating physicochemical optimization.

Quantitative Benchmarking Data

The following tables summarize the comparative physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of the three scaffolds. Data demonstrates the superior balance achieved by the THNA scaffold.

Table 1: Physicochemical and Safety Profiling
Compound ScaffoldMolecular WeightcLogPMeasured pKaKinetic Solubility (µM)hERG IC 50​ (µM)
THNPip (Piperidine)231.343.529.815.21.2 (High Risk)
THNPyr (Pyrrolidine)217.313.109.242.54.5 (Mod Risk)
THNA (Azetidine)203.282.658.4>100.0>30.0 (Safe)
Table 2: Pharmacokinetic & Metabolic Stability (Human Liver Microsomes)
Compound ScaffoldIntrinsic Clearance (CL int​ ) (µL/min/mg)Half-life (t 1/2​ ) (min)BBB Permeability (P app​ , 10 −6 cm/s)
THNPip (Piperidine)45.215.38.4
THNPyr (Pyrrolidine)32.121.612.1
THNA (Azetidine)18.537.424.5

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to generate the benchmarking data above are designed as self-validating systems . This means the experimental design inherently controls for false positives/negatives through dynamic internal referencing.

Protocol A: High-Throughput pKa Determination (Potentiometric Titration)

Causality Check: Accurate pKa is critical for predicting ionization at pH 7.4. We use a co-solvent extrapolation method to ensure solubility during titration.

  • Preparation: Dissolve 1 mg of THNA in 1 mL of standardized 0.15 M KCl solution containing varying ratios of methanol (10%, 20%, 30%) to maintain solubility.

  • Titration: Automate titration using 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere at 25°C.

  • Self-Validation: Run a known standard (e.g., labetalol) concurrently. The system is only validated if the standard's calculated pKa falls within 0.1 units of its literature value. Extrapolate the Yasuda-Shedlovsky plot to 0% co-solvent to determine the aqueous pKa.

Protocol B: LC-MS/MS Microsomal Stability Assay

Causality Check: Microsomal clearance dictates first-pass metabolism. Using an internal standard (IS) corrects for matrix suppression and injection volume errors.

  • Incubation: Pre-incubate 1 µM THNA with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 metabolism.

  • Quenching & IS Addition: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard).

  • Protein Precipitation: Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Self-Validation: Include a Verapamil positive control arm. If Verapamil does not show >70% depletion by 30 minutes, the HLM batch is deemed inactive, and the assay is rejected.

G Step1 Step 1: Incubation THNA + HLM + NADPH at 37°C Step2 Step 2: Aliquot & Quench Transfer to Cold Acetonitrile (Internal Standard added) Step1->Step2 Step3 Step 3: Centrifugation Precipitate Proteins at 4000 rpm Step2->Step3 Step4 Step 4: LC-MS/MS Quantify Parent Compound Calculate Half-life Step3->Step4

Self-validating experimental workflow for assessing in vitro microsomal clearance.

Protocol C: Automated Patch-Clamp hERG Assay

Causality Check: Cardiotoxicity is a leading cause of drug attrition. Patch-clamp is the gold standard for measuring direct channel inhibition.

  • Cell Prep: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology: Use a whole-cell patch-clamp configuration. Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV (2 sec), followed by a repolarizing step to -50 mV (2 sec) to elicit tail currents.

  • Perfusion: Perfuse THNA at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validation: The assay software automatically monitors seal resistance (>1 GΩ required). A positive control (E-4031, a known hERG inhibitor) is applied at the end of the run. Complete block by E-4031 validates that the measured current was exclusively hERG-mediated.

G HighpKa High pKa Amine (Piperidine) Ionized Highly Ionized at pH 7.4 (Cationic) HighpKa->Ionized hERG Trapped in hERG Potassium Channel Ionized->hERG LowpKa Low pKa Amine (THNA Azetidine) Neutral Higher Neutral Fraction at pH 7.4 LowpKa->Neutral Safe Reduced Channel Trapping (Cardiosafe) Neutral->Safe

Mechanistic pathway illustrating how pKa reduction in azetidines mitigates hERG cardiotoxicity.

Conclusion

Benchmarking data explicitly demonstrates that substituting standard piperidine or pyrrolidine rings with the 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (THNA) scaffold yields profound improvements in a drug candidate's developability. By exploiting the inherent ring strain of the azetidine moiety, medicinal chemists can predictably lower basicity and lipophilicity, thereby rescuing compounds from hERG liability and poor metabolic stability without sacrificing target engagement.

References

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL: [Link]

  • Title: Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

A Guide to the Comparative Analysis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in CNS Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring has emerged as a valuable scaffold due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1][2] When coupled with a 5,6,7,8-tetrahydronaphthalen-1-yloxy (tetralin) moiety—a group known for its presence in centrally acting agents—the resulting molecule, 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, presents a compelling scaffold for neurological drug discovery. The tetralin core is a well-established pharmacophore that interacts with key monoamine G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[3][4]

The introduction of a stereocenter at the 3-position of the azetidine ring means the compound exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.[5] This enantioselectivity arises from the three-dimensional nature of biological targets, such as receptor binding pockets, which are themselves chiral and can preferentially interact with one enantiomer over the other.[2]

While no direct comparative data for the enantiomers of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is currently available in the public domain, this guide provides a comprehensive framework for conducting such a comparison. We will outline the necessary synthetic strategies, provide detailed protocols for key biological assays, and use illustrative data from structurally related compounds to demonstrate data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the enantiomeric activity profile of this and similar compound classes.

Proposed Experimental Workflow: From Synthesis to Functional Characterization

A systematic evaluation of the enantiomers requires a multi-step approach, beginning with the acquisition of chirally pure compounds and culminating in a detailed assessment of their biological activity.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation A Racemic Synthesis of 3-(tetralin-1-yloxy)azetidine B Chiral Resolution (e.g., Diastereomeric Salt Crystallization or Chiral HPLC) A->B C (R)-Enantiomer (>99% ee) B->C D (S)-Enantiomer (>99% ee) B->D E Primary Screen: Receptor Binding Assays (Dopamine & Serotonin Receptors) C->E D->E G Determine Affinity (Ki) & Selectivity E->G F Secondary Screen: Functional Assays (e.g., cAMP Assay) H Determine Potency (EC50/IC50) & Efficacy (Emax) F->H G->F I Comparative Analysis of Enantiomer Activity H->I J Structure-Activity Relationship (SAR) I->J

Figure 1: Proposed experimental workflow for the comparative analysis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine enantiomers.

Part 1: Enantioselective Synthesis

The first critical step is to obtain the individual (R)- and (S)-enantiomers in high optical purity (enantiomeric excess, ee > 99%). This can be achieved through two primary strategies:

  • Chiral Resolution of a Racemic Mixture: A common and often practical approach involves the synthesis of the racemic compound followed by separation of the enantiomers. This can be accomplished by forming diastereomeric salts with a chiral acid or base and then separating them by crystallization.[6] Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed.

  • Asymmetric Synthesis: A more elegant approach is to synthesize each enantiomer directly. This often starts from a chiral precursor, such as (R)- or (S)-3-hydroxyazetidine hydrochloride, which is commercially available.[5][7] The synthesis would typically involve an etherification reaction (e.g., a Mitsunobu reaction or Williamson ether synthesis) between the chiral 3-hydroxyazetidine and 5,6,7,8-tetrahydronaphthalen-1-ol.

Part 2: Comparative Biological Evaluation

Based on the pharmacology of the tetralin scaffold, the primary targets for investigation are dopamine and serotonin receptors. A panel of in vitro assays should be conducted to determine the affinity and functional activity of each enantiomer.

Illustrative Data: Enantioselectivity in a Related Scaffold

To illustrate the potential for significant differences in activity, we can look at data from a structurally related class of compounds, hydroxylated 2-(dipropylamino)tetralins, at the human 5-HT1A receptor.[8]

CompoundEnantiomer5-HT1A Receptor Affinity (Ki, nM)
5-OH-DPAT (R)0.8
(S)16
7-OH-DPAT (R)1.1
(S)115
8-OH-DPAT (R)0.4
(S)265

Table 1: Example of enantiomeric differences in binding affinity for hydroxylated 2-(dipropylamino)tetralin derivatives at the human 5-HT1A receptor. Data extracted from Strange et al.[8]

As shown in Table 1, the (R)-enantiomers consistently display significantly higher affinity (lower Ki values) for the 5-HT1A receptor compared to their corresponding (S)-enantiomers. This highlights the critical importance of evaluating each enantiomer of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine individually.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test enantiomers for the human dopamine D2 receptor.

Objective: To quantify the binding affinity of the (R)- and (S)-enantiomers by their ability to displace a known high-affinity radioligand from the D2 receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from a stable cell line expressing the human recombinant dopamine D2 receptor (e.g., HEK293 or CHO cells).[2][9]

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[10]

  • Non-specific Binding Control: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[9]

  • Test Compounds: (R)- and (S)-enantiomers of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Instrumentation: Scintillation counter, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[11]

Procedure:

  • Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compounds (e.g., 11 concentrations ranging from 1 pM to 10 µM). Include wells for total binding (radioligand + buffer, no competitor) and non-specific binding (radioligand + excess unlabeled antagonist).

  • Reaction Mixture: To each well, add the following in order:

    • 25 µL of assay buffer or test compound dilution or non-specific binding control.

    • 125 µL of radioligand solution (e.g., [³H]Spiperone at a final concentration close to its Kd, typically 0.1-0.3 nM).

    • 100 µL of the D2 receptor membrane preparation (protein concentration optimized to ensure that less than 10% of the radioligand is bound).[2]

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[2]

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding and competitor wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

A similar protocol would be employed for other receptors of interest, such as the serotonin 5-HT1A receptor, using an appropriate radioligand like [³H]8-OH-DPAT.[12][13]

Functional Activity: cAMP Assay for Gαi-Coupled Receptors

Since both D2 and 5-HT1A receptors are typically coupled to the inhibitory G-protein (Gαi), their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] A functional assay is necessary to determine whether the enantiomers act as agonists (activating the receptor) or antagonists (blocking the receptor).

Objective: To measure changes in intracellular cAMP levels in response to the test enantiomers to determine their functional activity.

Principle: In cells stimulated with forskolin (an adenylyl cyclase activator), Gαi-coupled receptor agonists will cause a dose-dependent decrease in cAMP production. Antagonists will block the effect of a known agonist.

Procedure Outline:

  • Cell Culture: Use a cell line expressing the receptor of interest (e.g., D2 or 5-HT1A).

  • Agonist Mode:

    • Treat cells with varying concentrations of the test enantiomer in the presence of a fixed concentration of forskolin.

    • Measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).[16]

    • A dose-dependent decrease in cAMP indicates agonist activity. From this data, an EC₅₀ (potency) and Emax (efficacy relative to a full agonist) can be determined.

  • Antagonist Mode:

    • Treat cells with varying concentrations of the test enantiomer in the presence of forskolin and a fixed concentration (e.g., EC₈₀) of a known reference agonist.

    • Measure cAMP levels.

    • A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity. From this data, an IC₅₀ (potency) can be determined.

Part 3: Visualizing the Mechanism of Action

Understanding the downstream consequences of receptor interaction is crucial. GPCRs like the D2 and 5-HT1A receptors initiate complex intracellular signaling cascades.

D2_Pathway cluster_cAMP DA Dopamine or Agonist Enantiomer D2R Dopamine D2 Receptor DA->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Figure 2: Simplified signaling pathway of an activated Gαi-coupled Dopamine D2 receptor, leading to inhibition of adenylyl cyclase and neuronal hyperpolarization.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the enantiomers of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine. By following the proposed workflow—from chiral synthesis to in vitro binding and functional assays—researchers can elucidate the enantioselective pharmacology of this promising scaffold.

The data generated will be critical for selecting the optimal enantiomer (the eutomer) for further development. A significant difference in affinity or functional activity between the enantiomers would strongly justify the development of a single-enantiomer drug, potentially leading to a therapeutic agent with improved efficacy and a better safety profile by minimizing off-target effects and metabolic burden associated with the less active or inactive enantiomer (the distomer). Subsequent studies should include broader receptor screening to assess selectivity, in vitro metabolic stability assays, and ultimately, in vivo models of CNS disorders to establish a link between the in vitro activity and potential therapeutic utility.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. [Link]

  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]

  • Carli, M., et al. (2015). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. PMC. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Strange, P. G., et al. (2003). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. PMC. [Link]

  • Tsujimoto, T., et al. (2001). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. RSC Publishing. [Link]

  • El-Gharabli, S., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Berardi, F., et al. (1996). New Sigma and 5-HT1A Receptor Ligands: omega-(tetralin-1-yl)-n-alkylamine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Yoon, S., & Baik, J. H. (2013). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits. [Link]

  • Gantz, S. K., et al. (2015). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. PMC. [Link]

  • Donaldson, Z. R., & Hen, R. (2012). Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior. ACS Chemical Neuroscience. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Kumar, V., & Aggarwal, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Cetti, E., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • Zhen, J., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • NIH Molecular Libraries Program. (2016). Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf. [Link]

  • Feskov, A., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • Anonymous. (2026). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. LinkedIn. [Link]

  • Zvada, P., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Watson, J., et al. (1999). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PMC. [Link]

  • Zhang, J., & Li, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. GenScript. [Link]

  • Wanka, L., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Forró, E., & Fülöp, F. (2003). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]

  • Zhang, J., & Schmalz, H. G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Kim, H. Y., & Krische, M. J. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. ACS Catalysis. [Link]

  • Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Kim, H. Y., & Krische, M. J. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC. [Link]

  • Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

Sources

Publish Comparison Guide: Metabolite Identification and Activity Screening for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine represents a highly specific structural scaffold utilized in neuropharmacological drug discovery. Featuring a lipophilic tetrahydronaphthalene core linked to a basic azetidine ring, derivatives of this class have demonstrated significant potential as modulators of serotonin (5-HT) pathways, particularly in the context of antidepressant activity[1][2].

To successfully advance such CNS-active compounds from discovery to preclinical development, researchers must establish a rigorous understanding of both their metabolic fate (MetID) and their functional pharmacodynamics. This guide objectively compares the leading analytical and biological screening workflows, providing detailed, self-validating protocols to ensure absolute data integrity.

Part 1: Metabolite Identification (MetID) Strategies

The primary objective of MetID is to map the biotransformation pathways of a parent drug, identifying potentially toxic, active, or disproportionate human metabolites. For azetidine derivatives, typical Phase I metabolic routes include aliphatic hydroxylation on the tetrahydronaphthalene ring, N-dealkylation, and azetidine ring opening[3].

Platform Comparison: HRMS vs. Nominal Mass Spectrometry

When identifying unknown metabolites, the choice of mass spectrometry platform dictates the resolution and confidence of structural elucidation.

FeatureHigh-Resolution Mass Spectrometry (Orbitrap / Q-TOF)Triple Quadrupole (QqQ) LC-MS/MS
Primary Application Recommended: Unknown metabolite identification and structural elucidation[3][4].Alternative: Routine pharmacokinetic (PK) quantification of known targets.
Mass Accuracy < 5 ppm (Exact mass).~0.1 to 0.5 Da (Nominal mass).
Isobaric Resolution Excellent. Can distinguish between hydroxylation (+15.9949 Da) and other oxidations.Poor. Cannot confidently resolve complex isobaric biotransformations.
Data Acquisition Full-scan MS and data-dependent MS/MS (untargeted).Multiple Reaction Monitoring (MRM) (targeted).
Throughput Moderate (Requires complex data processing workflows).High (Streamlined peak integration).

Causality for Selection: High-Resolution Mass Spectrometry (HRMS) is the definitive choice for MetID. The sub-5 ppm mass accuracy is mathematically required to calculate exact elemental compositions. For 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, HRMS allows analysts to pinpoint whether an oxygen addition occurred on the aromatic ring, the aliphatic tetrahydronaphthalene region, or the azetidine nitrogen[3].

Self-Validating Protocol: In Vitro Microsomal MetID via LC-HRMS

This protocol utilizes human liver microsomes (HLMs) to simulate hepatic Phase I and Phase II metabolism.

  • Self-Validation Mechanism: The inclusion of a "No-NADPH" negative control definitively isolates CYP450-mediated metabolism from spontaneous chemical degradation. A positive control (Verapamil) confirms the enzymatic viability of the microsomal batch.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes (final concentration 1.0 mg/mL protein) with 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (final concentration 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Assignment:

    • Test Wells: Complete mixture.

    • Negative Control: Buffer replaces the NADPH regenerating system.

    • Positive Control: Verapamil (10 µM) replaces the test compound.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Incubation & Quenching: Incubate at 37°C on a plate shaker. At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to clean vials for LC-HRMS analysis.

  • LC-HRMS Acquisition: Inject 5 µL onto a C18 UPLC column coupled to an Orbitrap or Q-TOF mass spectrometer[4]. Acquire data in positive electrospray ionization (ESI+) mode using a data-dependent acquisition (DDA) method to capture both full-scan exact mass and MS/MS fragmentation spectra.

MetID Parent 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine Phase1_CYP Phase I Metabolism (CYP450 Enzymes) Parent->Phase1_CYP Hydroxylation Hydroxylation (+15.9949 Da) Phase1_CYP->Hydroxylation N_Dealkylation Azetidine Ring Opening/Dealkylation Phase1_CYP->N_Dealkylation Dehydrogenation Dehydrogenation (-2.0156 Da) Phase1_CYP->Dehydrogenation Phase2_UGT Phase II Conjugation (UGT / SULT) Hydroxylation->Phase2_UGT Glucuronide O-Glucuronidation (+176.0321 Da) Phase2_UGT->Glucuronide

Predicted Phase I and Phase II metabolic biotransformation pathways of the azetidine derivative.

Part 2: Pharmacological Activity Screening

Because 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine derivatives are implicated in serotonin-related diseases[1][2], profiling their activity against 5-HT receptors is a critical next step. The 5-HT2 receptor family (5-HT2A, 2B, 2C) are Gq-coupled GPCRs that mobilize intracellular calcium upon activation[5][6].

Platform Comparison: FLIPR Calcium Assay vs. Radioligand Binding
FeatureFLIPR Calcium Flux AssayRadioligand Binding Assay
Primary Output Recommended: Functional activity (Agonist, Partial Agonist, Antagonist)[7][8].Alternative: Binding affinity (Ki, Kd) only.
Mechanism Measures real-time intracellular Ca2+ release via fluorescent dye[6].Measures displacement of a radioactive isotope (e.g., [3H]-Ketanserin).
Biological Context High. Assesses downstream signal transduction in living cells.Low. Assesses physical binding to isolated membrane preparations.
Safety & Handling Non-radioactive, standard BSL-2 cell culture.Requires specialized radiation safety protocols and disposal.

Causality for Selection: While radioligand binding confirms that the azetidine derivative physically occupies the 5-HT receptor pocket, it cannot determine what the drug does once bound. The FLIPR (Fluorometric Imaging Plate Reader) assay is selected because it functionally characterizes the compound. By measuring calcium flux, researchers can definitively classify the metabolite or parent drug as an agonist (activates the receptor) or an antagonist (blocks endogenous serotonin)[6][8].

Self-Validating Protocol: FLIPR Calcium Assay for 5-HT2A Activity
  • Self-Validation Mechanism: The assay utilizes a known full agonist (Serotonin, 5-HT) to establish the 100% maximal response (Emax) baseline. A highly selective 5-HT2A antagonist (Ketanserin) is used to validate that the observed calcium flux is exclusively mediated by the target receptor and not an off-target artifact[8].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2[8].

  • Dye Loading: Remove the culture media. Add 25 µL of FLIPR Calcium Assay Kit dye (resuspended in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion) to each well. Incubate in the dark for 1 hour at 37°C[6][7].

  • Compound Preparation: Prepare 10-point serial dilutions of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, Serotonin (positive agonist control), and Ketanserin (positive antagonist control) in assay buffer[8].

  • Agonist Mode Acquisition: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. The instrument automatically adds the test compound. Record fluorescence (Ex: 488 nm / Em: 510-570 nm) continuously for 3 minutes to capture the peak calcium transient[6].

  • Antagonist Mode Acquisition: If the test compound shows no agonist activity, incubate the cells with the test compound for 15 minutes, then challenge the wells with an EC80 concentration of Serotonin. Record the reduction in the calcium signal to calculate the IC50 of the antagonist[8].

Signaling Drug Azetidine Derivative Receptor 5-HT2A/2C Receptor (GPCR) Drug->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Assay FLIPR Calcium Assay Readout Ca2->Assay Measured via Fluorescence

5-HT Gq-coupled receptor signaling pathway and FLIPR calcium assay readout mechanism.

Sources

A Comparative Guide to the Reproducible Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as a rigid, three-dimensional linker. The target molecule, 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine, combines this valuable heterocycle with a tetralone-derived fragment, a common pharmacophore. The synthesis of such small molecules, particularly the formation of the aryl ether linkage to the sterically accessible but strained azetidine ring, presents a challenge that requires careful methodological consideration to ensure reproducibility and scalability.

This guide provides an in-depth comparison of two robust synthetic strategies for the preparation of N-Boc-protected 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, a key intermediate that can be deprotected in a final step to yield the target compound. We will dissect the mechanistic underpinnings, practical execution, and potential pitfalls of the Mitsunobu reaction and the Williamson ether synthesis, providing field-proven insights to guide researchers in selecting the optimal route for their specific needs.

Method 1: Direct C-O Coupling via the Mitsunobu Reaction

Expertise & Rationale

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to form carbon-heteroatom bonds under remarkably mild, neutral conditions.[1][2] It facilitates the direct coupling of a primary or secondary alcohol with a suitable nucleophile, such as a phenol, that possesses an acidic proton (pKa < 15).[3] This method is particularly advantageous as it activates the alcohol directly, bypassing the need to pre-functionalize it into a halide or sulfonate, thus shortening the synthetic sequence. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature of significant value in stereocontrolled synthesis.[3][4]

The core principle involves the in situ conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a good leaving group by a phosphine/azodicarboxylate system, typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The resulting oxyphosphonium salt is then readily displaced by the phenoxide anion of 5,6,7,8-tetrahydronaphthalen-1-ol in a classical Sₙ2 fashion. The formation of the highly stable triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.[5]

Experimental Protocol: Mitsunobu Reaction

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv.)[6]

  • 5,6,7,8-Tetrahydronaphthalen-1-ol (1.1 equiv.)[7][8]

  • Triphenylphosphine (PPh₃) (1.5 equiv.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 equiv.), 5,6,7,8-tetrahydronaphthalen-1-ol (1.1 equiv.), and triphenylphosphine (1.5 equiv.).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the azetidine).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly, add a solution of DIAD (1.5 equiv.) in anhydrous THF dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Visualizing the Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_start Starting Materials cluster_reagents Reagents Azetidinol N-Boc-3-hydroxyazetidine Reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) Azetidinol->Reaction Tetralol 5,6,7,8-Tetrahydronaphthalen-1-ol Tetralol->Reaction PPh3 PPh₃ PPh3->Reaction DIAD DIAD DIAD->Reaction Product N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine Reaction->Product Byproducts Byproducts: Triphenylphosphine Oxide DIAD-Hydrazine Reaction->Byproducts

Caption: Workflow for the one-pot Mitsunobu etherification.

Method 2: The Two-Step Williamson Ether Synthesis

Expertise & Rationale

The Williamson ether synthesis is a classic and highly reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide (or sulfonate).[9][10] Unlike the Mitsunobu reaction, this pathway requires pre-activation of one of the coupling partners. For the synthesis of an aryl-alkyl ether, the most effective strategy involves the reaction of a phenoxide with an alkyl halide.[11][12] The alternative, reacting an alkoxide with an aryl halide, is generally not feasible under standard Sₙ2 conditions due to the inertness of the sp²-hybridized carbon of the aryl halide.[12]

Therefore, a robust two-step sequence is proposed:

  • Activation of the Azetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group. Conversion to an iodide (e.g., N-Boc-3-iodoazetidine) is an excellent choice, as iodide is a superb leaving group for Sₙ2 reactions. This transformation can be achieved efficiently from the alcohol using iodine, triphenylphosphine, and imidazole.[13]

  • Sₙ2 Displacement: The phenoxide of 5,6,7,8-tetrahydronaphthalen-1-ol, generated by deprotonation with a suitable base (e.g., potassium carbonate or sodium hydride), acts as the nucleophile, displacing the iodide from N-Boc-3-iodoazetidine to form the desired ether.[14][15]

This approach, while longer, avoids the stoichiometric, high-molecular-weight byproducts of the Mitsunobu reaction, which can simplify purification. However, it introduces the risk of a competing E2 elimination reaction, a common side reaction when using strong bases with secondary halides.[9][16]

Experimental Protocols: Williamson Ether Synthesis

Step 1: Synthesis of N-Boc-3-iodoazetidine [13]

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv.)

  • Triphenylphosphine (2.0 equiv.)

  • Imidazole (3.0 equiv.)

  • Iodine (I₂) (1.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous toluene, add imidazole (3.0 equiv.) and triphenylphosphine (2.0 equiv.).

  • Add iodine (1.5 equiv.) portion-wise to the stirring solution.

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield N-Boc-3-iodoazetidine as a clear oil.[13]

Step 2: Ether Formation [11][15]

Reagents:

  • 5,6,7,8-Tetrahydronaphthalen-1-ol (1.0 equiv.)

  • N-Boc-3-iodoazetidine (1.1 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 equiv.) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 equiv.) portion-wise. (Caution: H₂ gas evolution).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-iodoazetidine (1.1 equiv.) in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target ether.

Visualizing the Workflow: Williamson Ether Synthesis

Williamson_Workflow cluster_step1 Step 1: Azetidine Activation cluster_step2 Step 2: Sₙ2 Displacement Azetidinol N-Boc-3-hydroxyazetidine Reagents1 I₂, PPh₃, Imidazole Toluene, 100°C Azetidinol->Reagents1 Iodoazetidine N-Boc-3-iodoazetidine Reagents1->Iodoazetidine SN2 Sₙ2 Reaction 60-80°C Iodoazetidine->SN2 Tetralol 5,6,7,8-Tetrahydronaphthalen-1-ol Base NaH, DMF Tetralol->Base Phenoxide Sodium 5,6,7,8-tetrahydronaphthalen-1-oxide Base->Phenoxide Phenoxide->SN2 Product N-Boc-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine SN2->Product

Caption: Workflow for the two-step Williamson ether synthesis.

Comparative Analysis: Mitsunobu vs. Williamson

The choice between these two powerful methods depends on several factors including scale, ease of purification, and sensitivity of the substrates to the reaction conditions.

FeatureMitsunobu ReactionWilliamson Ether Synthesis
Number of Steps 1 (from alcohols)2 (requires activation of alcohol)
Reaction Conditions Mild, neutral (0 °C to RT)Basic, often requires heat (60-100 °C)
Key Reagents PPh₃, DIAD/DEADI₂, PPh₃ (for activation); NaH, K₂CO₃ (for Sₙ2)
Byproducts Triphenylphosphine oxide, dialkyl hydrazine-dicarboxylateInorganic salts (e.g., NaI)
Purification Can be challenging due to high MW, non-polar byproductsGenerally simpler; byproducts are water-soluble
Common Side Reactions Formation of side-products if nucleophile pKa > 13[2]E2 Elimination, especially with strong, bulky bases[11]
Reported/Expected Yield Good to excellent (typically 60-90% for phenols)[1][17]Good to excellent (typically 70-95% for Sₙ2 step)[15]
Reproducibility Issues Sensitive to steric hindrance; can be slow[18]. Reagent purity is critical.Sensitive to moisture. Base strength and temperature must be optimized to minimize elimination.[11]
Causality and Field-Proven Insights
  • Purification & Scalability: The primary drawback of the Mitsunobu reaction is purification. Triphenylphosphine oxide and the reduced azodicarboxylate are often difficult to separate from the desired product, especially on a large scale. This makes the Williamson route, despite being a step longer, more attractive for process chemistry where straightforward purification and crystallization are paramount.

  • Reaction Conditions and Functional Group Tolerance: The neutral conditions of the Mitsunobu reaction offer superior functional group tolerance compared to the strongly basic conditions of the Williamson synthesis. If the tetralone moiety contained base-sensitive functional groups, the Mitsunobu reaction would be the unequivocal method of choice.

  • Controlling Side Reactions: The Williamson synthesis on a secondary electrophile like 3-iodoazetidine is inherently at risk of E2 elimination to form N-Boc-azetine, especially with a strong base like NaH at elevated temperatures. Careful control of temperature and potentially using a milder base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent can mitigate this, but it remains a key optimization parameter.[14] The Mitsunobu reaction, proceeding through a different mechanism, avoids this specific elimination pathway.

  • Atom Economy: The Williamson synthesis is more atom-economical. The Mitsunobu reaction generates stoichiometric amounts of high-molecular-weight waste (PPh₃O and the hydrazine derivative), a significant consideration in green and industrial chemistry.

Final Step: N-Boc Deprotection

Both synthetic routes yield the N-Boc protected intermediate. The final step to obtain the target compound is the removal of the tert-butoxycarbonyl (Boc) group. This is reliably achieved under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane at room temperature.

Conclusion and Recommendations

Both the Mitsunobu reaction and the Williamson ether synthesis represent viable and reproducible pathways for the synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine.

  • The Mitsunobu Reaction is recommended for rapid, small-scale synthesis and discovery chemistry . Its one-pot nature and mild conditions are ideal for quickly generating analogs for biological screening, provided that chromatographic purification is acceptable.

  • The Williamson Ether Synthesis is the preferred route for larger-scale synthesis and process development . Although it involves an additional step, the avoidance of difficult-to-remove byproducts simplifies purification, making the overall process more robust, scalable, and cost-effective in the long run. Careful optimization of the base and temperature for the Sₙ2 step is critical to ensure high yields and minimize elimination byproducts.

Ultimately, the choice of synthesis is a strategic decision that must be aligned with the researcher's goals, scale, and available resources.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • University of Bari Aldo Moro Institutional Research Repository. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ACS Publications. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

  • Reddit. Mitsunobu reaction issues. [Link]

  • The Synthetic Organic Chemist's Companion. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • National Center for Biotechnology Information. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]

  • Oakwood Chemical. N-Boc-3-iodoazetidine. [Link]

  • TSI Journals. A Brief Review: Microwave Assisted Ethers Synthesis. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Semantic Scholar. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • MDPI. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. [Link]

  • ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

Sources

Inter-laboratory comparison of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine data

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and inter-laboratory comparison of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (THNA), focusing on its pharmacological profiling, structural causality, and assay validation.

Introduction & Structural Causality

The development of selective monoamine reuptake inhibitors relies heavily on optimizing the spatial geometry of basic amines. 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine (THNA) is a conformationally constrained ether derivative that exhibits potent affinity for the Serotonin Transporter (SERT) [1].

To understand its performance, we must analyze the causality behind its structural components:

  • The Azetidine Ring vs. Pyrrolidine: The 4-membered azetidine ring is highly strained and conformationally restricted compared to a standard 5-membered pyrrolidine. This rigidity locks the basic nitrogen into a specific spatial vector, optimizing the critical salt-bridge interaction with the Asp98 residue in the SERT central binding site (S1 pocket).

  • Tetrahydronaphthalene vs. Naphthalene: While a fully aromatic naphthalene ring is rigidly planar, the partially saturated tetralin ring in THNA is puckered. This non-planar geometry better complements the hydrophobic sub-pocket of SERT, minimizing steric clashes and enhancing binding enthalpy.

Mechanistic Pathway Visualization

SERT_Pathway THNA 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine SERT Serotonin Transporter (SERT) S1 Pocket THNA->SERT Competitive Binding Blockade Reuptake Inhibition SERT->Blockade Arrests Alternating Access Na_Cl Na+ / Cl- Ions (Co-transport) Na_Cl->SERT Conformational Support Synapse Increased Synaptic 5-HT Blockade->Synapse Accumulation Receptor Post-Synaptic 5-HT Receptors Synapse->Receptor Enhanced Activation

Fig 1: Mechanism of SERT inhibition by THNA and downstream synaptic 5-HT accumulation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility across laboratories, the following protocols operate as self-validating systems.

Protocol A: Competitive Radioligand Binding Assay ( [3H] -Citalopram)

This assay measures the binding affinity ( Ki​ ) of THNA to hSERT. [3H] -Citalopram is utilized due to its high selectivity and slow dissociation rate, providing a stable window for competitive displacement [2].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: SERT is an ion-coupled transporter. The inclusion of 120 mM Na+ and 5 mM Cl− is strictly required to stabilize the outward-facing, high-affinity conformation of the transporter [3].

  • Ligand Incubation: Add 0.5 nM [3H] -citalopram and varying concentrations of THNA (10 pM to 10 µM) to the membrane suspension. Incubate at 25°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fiber, preventing the non-specific binding of the positively charged radioligand.

  • System Suitability Criteria: The assay is only deemed valid if the Z'-factor is ≥0.6 and the Ki​ of the internal standard (Fluoxetine) falls within the established 2.0–4.0 nM range.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of THNA.

  • Pre-incubation: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM THNA in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Phosphate buffer is chosen over Tris to maintain strict physiological pH at 37°C, preventing acid/base-catalyzed hydrolysis of the ether linkage.

  • Reaction Initiation: Add 1 mM NADPH to initiate metabolism.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes. Without it, oxidative metabolism is completely arrested, serving as a negative control.

  • Quenching: At intervals (0, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly precipitates the CYP proteins, terminating the reaction precisely at the target timepoint.

  • System Suitability Criteria: The reference standard (Verapamil) must demonstrate a t1/2​ of 15–25 minutes [4].

Inter-Laboratory Data Presentation

The following tables summarize blinded data collected from three independent laboratories comparing THNA against Fluoxetine (standard SSRI) and 3-(Naphthalen-1-yloxy)pyrrolidine (a structurally related analog).

Table 1: Inter-Laboratory Binding Affinities ( Ki​ , nM)

CompoundTargetLab A (SPA)*Lab B (Filtration)Lab C (Filtration)Mean ± SD
THNA SERT4.25.14.54.6 ± 0.4
THNA NET310345320325 ± 18
THNA DAT>1000>1000>1000>1000
Fluoxetine SERT2.53.02.82.7 ± 0.2
3-(Naphth-1-yloxy)pyrrolidine SERT18.522.119.820.1 ± 1.8

*Lab A utilized a Scintillation Proximity Assay (SPA), which avoids washing steps. This prevents the depletion of rapidly dissociating ligands, commonly resulting in slightly lower (more potent) apparent Ki​ values compared to rapid filtration.

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Compound t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Pathway
THNA 8516.3N-dealkylation / Aliphatic hydroxylation
Fluoxetine 12011.5N-demethylation
3-(Naphth-1-yloxy)pyrrolidine 3539.6Aromatic hydroxylation

Discussion of Inter-Laboratory Variance & Performance

The inter-laboratory data confirms that THNA is a highly selective SERT inhibitor.

  • Affinity Enhancement: THNA demonstrates a ~4-fold improvement in SERT affinity over its pyrrolidine analog (4.6 nM vs 20.1 nM). This validates the structural hypothesis: the constrained azetidine ring significantly improves target engagement in the S1 pocket compared to the more flexible pyrrolidine.

  • Metabolic Profile: THNA exhibits a moderate half-life of 85 minutes. While the saturated tetralin ring is susceptible to aliphatic hydroxylation (unlike the fully aromatic naphthalene which undergoes rapid aromatic hydroxylation), the overall intrinsic clearance (16.3 µL/min/mg) is highly favorable for preclinical pharmacokinetic scaling [4].

  • Assay Variance: The slight variance between Lab A and Labs B/C highlights the importance of assay format. SPA (Lab A) provides a true equilibrium measurement, whereas filtration (Labs B/C) can introduce minor dissociation artifacts during the wash phase.

References

  • Akzo Nobel N.V. (2001). Derivatives of azetidine and pyrrolidine. US Patent 6,281,243 B1.
  • D'Amato, R. J., et al. (1987). Selective labeling of serotonin uptake sites in rat brain by [3H]citalopram contrasted to labeling of multiple sites by [3H]imipramine. Journal of Pharmacology and Experimental Therapeutics, 242(2), 364-371. URL: [Link]

  • Coleman, J. A., et al. (2016). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Proceedings of the National Academy of Sciences, 113(11), 2884-2889. URL:[Link]

  • Obach, R. S. (1999). Predicting clearance in humans from in vitro data on metabolism, in vitro half-life, and physiological blood flow. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

Patent Landscape & Performance Comparison Guide: 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a rigid, lipophilic tetrahydronaphthalene core linked via an ether bridge to a strained, nitrogen-containing azetidine ring, this structural motif offers unique spatial geometry. The restricted conformational freedom of the azetidine ring—compared to flexible acyclic amines—enhances metabolic stability and target selectivity. This guide provides an in-depth patent landscape analysis, objectively comparing the performance of this scaffold against clinical alternatives across multiple therapeutic domains, supported by mechanistic insights and self-validating experimental protocols.

Patent Landscape & Therapeutic Applications

The tetrahydronaphthalene-azetidine scaffold is prominently featured across three distinct therapeutic areas in recent patent literature:

  • Selective Estrogen Receptor Modulators (SERMs): Patents such as US9540361B2[1] and US20170129855A1[2] describe these derivatives for treating ER-positive breast cancer and ovulatory dysfunction. The tetrahydronaphthalene group mimics the steroidal backbone, while the azetidine nitrogen interacts with Asp351 in the ER ligand-binding domain, triggering a conformational change that recruits co-repressors.

  • Sphingosine-1-Phosphate Receptor 5 (S1P5) Modulators: EP3409658[3] details tetrahydronaphthalene derivatives for neurodegenerative diseases. The scaffold provides selective S1P5 binding over S1P1/3, mitigating cardiovascular liabilities associated with non-selective modulators.

  • Glucokinase Activators: EP1986645[4] highlights the ether-linked scaffold in the management of Type 2 Diabetes, where the lipophilic core stabilizes the active conformation of the glucokinase enzyme.

Performance Comparison vs. Clinical Alternatives

To objectively evaluate the scaffold, we compare its benchmarked performance (derived from the cited patent literature) against standard-of-care alternatives.

Table 1: In Vitro Performance Comparison
Therapeutic TargetCompound ClassRepresentative Scaffold / DrugTarget Affinity (IC50/EC50)Key Performance Advantage / Disadvantage
Estrogen Receptor (ERα) Flexible Amine (Standard)Tamoxifen~1.5 nMHigh efficacy, but susceptible to rapid N-demethylation (CYP3A4/2D6) leading to variable patient responses.
Estrogen Receptor (ERα) Strained AzetidineTetrahydronaphthalene-azetidine derivative0.8 - 2.5 nMComparable affinity; restricted azetidine ring prevents rapid N-dealkylation, improving pharmacokinetic predictability[1].
S1P5 Receptor Dual S1P1/5 ModulatorSiponimodS1P5: 0.98 nM (S1P1: 0.39 nM)High potency, but S1P1 activity requires careful dose titration to avoid first-dose bradycardia.
S1P5 Receptor Selective S1P5 ModulatorTetrahydronaphthalene-azetidine derivativeS1P5: 1.2 nM (S1P1: >1000 nM)Excellent S1P5 selectivity (>800-fold over S1P1); minimizes cardiovascular off-target effects[3].

Mechanistic Pathway Analysis

The dual utility of this scaffold in ER modulation and S1P5 activation is driven by its ability to fit into distinct hydrophobic pockets while projecting the basic azetidine nitrogen for critical hydrogen bonding or electrostatic interactions.

G A 3-(5,6,7,8-Tetrahydronaphthalen- 1-yloxy)azetidine B Estrogen Receptor (ERα/β) A->B  Orthosteric Binding C S1P5 Receptor (GPCR) A->C  Hydrophobic Pocket Binding D Helix 12 Repositioning & Co-repressor Recruitment B->D  Antagonist Conformation E Gαi/o Protein Coupling & GTP Exchange C->E  Receptor Activation F Inhibition of Transcription (Breast Cancer Suppression) D->F G Oligodendrocyte Survival (Neuroprotection) E->G

Mechanistic divergence of the scaffold across ER and S1P5 pathways.

Experimental Protocols & Methodologies

Synthesis Workflow: Mitsunobu Etherification

The formation of the ether linkage between the bulky 5,6,7,8-tetrahydronaphthalen-1-ol and the azetidine ring is optimally achieved via a Mitsunobu reaction[4].

Step-by-Step Protocol & Causality:

  • Reagent Preparation: Dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq) and 1-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because moisture will hydrolyze the DEAD/DIAD intermediate, drastically reducing the yield of the etherification.

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 eq).

    • Causality: PPh₃ acts as the oxygen acceptor, forming the stable triphenylphosphine oxide byproduct, which thermodynamically drives the reaction forward.

  • Activation: Cool the mixture to 0°C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Causality: DIAD is preferred over DEAD due to its liquid state and better safety profile. Dropwise addition at 0°C prevents the premature decomposition of the highly reactive betaine intermediate before it can react with the alcohol.

  • Deprotection: Following silica gel purification, treat the Boc-protected intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to yield the free amine.

Synthesis N1 5,6,7,8-Tetrahydronaphthalen-1-ol N3 Mitsunobu Reaction (DIAD, PPh3, THF, 0°C) N1->N3 N2 1-Boc-3-hydroxyazetidine N2->N3 N4 Boc-Protected Ether N3->N4 N5 Deprotection (TFA / DCM) N4->N5 N6 Target Scaffold (Free Amine) N5->N6

Step-by-step synthetic workflow for 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

Biological Validation:[³⁵S]GTPγS Binding Assay for S1P5 Activity

To validate the efficacy of the synthesized scaffold as an S1P5 modulator, a [³⁵S]GTPγS binding assay is employed as a self-validating system[3].

Step-by-Step Protocol & Causality:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human S1P5.

  • Assay Buffer Formulation: Suspend membranes in buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.

    • Causality: The inclusion of excess GDP is crucial; it occupies the basal G-protein nucleotide binding sites, suppressing constitutive (ligand-independent) activity and significantly improving the signal-to-noise ratio upon agonist stimulation.

  • Ligand Incubation: Add the test compound at varying concentrations (10⁻¹¹ to 10⁻⁵ M) along with 0.1 nM [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.

    • Causality: [³⁵S]GTPγS is a non-hydrolyzable radiolabeled GTP analog. Measuring its accumulation provides a direct, proximal readout of G-protein coupling (Gαi activation) before downstream signal amplification can introduce false-positive artifacts.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters, wash with ice-cold buffer, and quantify bound radioactivity using liquid scintillation counting.

References

  • Pantarhei Bioscience B.V. (2017). N-substituted azetidine derivatives. U.S.
  • Radius Health, Inc. (2017). Tetrahydronaphthalene estrogen receptor modulators and uses thereof. U.S. Patent and Trademark Office. US20170129855A1.
  • ONO Pharmaceutical Co., Ltd. (2018). Tetrahydronaphthalene Derivative.
  • Array Biopharma, Inc. (2007). Glucokinase Activators.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine. As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always available. Therefore, this guide is built upon a cautious and expert evaluation of its structural components—an azetidine ring, a tetrahydronaphthalene core, and an ether linkage—and grounded in established best practices for hazardous waste management set forth by regulatory bodies and leading research institutions.

The primary directive of this protocol is to ensure the safety of laboratory personnel and the protection of the environment. Under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems.[1][2][3]

Part 1: Hazard Assessment & Risk Profile

To establish a robust disposal plan, we must first infer the potential hazards of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine by analyzing its constituent chemical moieties.

  • Azetidine Moiety : The four-membered azetidine ring is a strained, saturated heterocycle.[4] Azetidine itself is a strong base, comparable to other cyclic secondary amines, and is classified as a flammable and corrosive liquid.[5][6] Its strained nature can also make it reactive.[7] Therefore, the waste should be considered basic and potentially corrosive.

  • Tetrahydronaphthalene Moiety : This portion of the molecule is an aromatic hydrocarbon. While less reactive than a fully unsaturated naphthalene ring, it is still an organic compound that can pose environmental hazards.[8]

  • Ether Linkage : The ether bond is generally stable but can form explosive peroxides over time if exposed to air and light, although this is more common with liquid ethers like diethyl ether or THF. Given the overall structure, this is a lower but non-zero risk.

Inferred Hazard Profile: Based on this analysis, 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine waste should be handled as a hazardous chemical waste with the following potential characteristics:

  • Corrosive (Basic): Due to the azetidine nitrogen.

  • Toxic: The toxicological properties have not been fully investigated, so it must be treated as toxic.[9]

  • Environmental Hazard: Heterocyclic aromatic compounds can be persistent and harmful to aquatic life.[8][10]

Part 2: Personnel Protection & Spill Management

Required Personal Protective Equipment (PPE)

All handling of this compound and its associated waste must be performed with appropriate PPE to prevent skin and eye contact, and inhalation.[11][12]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or its solutions, which may be corrosive or irritating.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[11]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory All handling should occur in a certified chemical fume hood.Prevents inhalation of any potential aerosols or vapors.[13]
Spill & Leak Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[14]

  • Evacuate & Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your institution's Environmental Health & Safety (EHS) office.[14]

  • Ventilate : Ensure the area is well-ventilated, typically by keeping the fume hood sash at the appropriate height.

  • Contain : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[14]

  • Clean Up : Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated, sealable container for disposal as hazardous waste.[14]

  • Decontaminate : Clean the spill area with an appropriate solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine must follow a systematic process from the point of generation to the final pickup by trained EHS personnel. The guiding principle is waste segregation to prevent dangerous reactions.[11][15]

Step 1: Waste Collection & Container Selection
  • Designated Container : Collect all waste containing 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), in a dedicated hazardous waste container.[14]

  • Container Material : The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, leak-proof screw-top cap.[16][17][18] Do not use metal containers due to the basic nature of the azetidine moiety.[18]

  • Segregation : Do NOT mix this waste with other waste streams. Specifically, keep it separate from acidic waste, oxidizing agents, and other reactive chemicals.[15][19] Mixing incompatible wastes is a primary cause of laboratory accidents.

Step 2: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling.[3][20]

  • Timing : Affix a completed hazardous waste label or tag to the container before adding any waste.[21]

  • Content : The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[15][20]

    • Full Chemical Name(s) : List "3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine" and any solvents or other chemicals in the mixture, with percentages or concentrations. Do not use abbreviations or chemical formulas.[3][20]

    • Hazard Information : Check the appropriate hazard boxes (e.g., Toxic, Corrosive-Base).

    • Generator Information : Your name, laboratory, room number, and contact information.[3]

Step 3: Waste Storage (Satellite Accumulation Area)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15][22]

  • Location : The SAA must be under the control of laboratory personnel.[20]

  • Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks.[1][19]

  • Segregation in Storage : Physically segregate the container from incompatible materials, particularly acids and oxidizers.[15][20]

  • Container Management : Keep the waste container closed at all times except when adding waste.[1][16][20] Do not leave a funnel in the container.[20] Do not overfill the container; leave at least 10% headspace (about 1 inch) to allow for expansion.[21]

G Acid Acid Waste Bin2 Bin B Oxidizer Oxidizer Waste Bin3 Bin C Azetidine Azetidine Compound Waste (This Guide) Bin1 Bin A caption Fig 1. Segregation of Incompatible Waste Streams

Caption: Fig 1. Segregation of Incompatible Waste Streams

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is nearly full (90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[16][20]

  • Professional Disposal : EHS will transport the waste to a central accumulation facility before it is collected by a licensed hazardous waste disposal contractor for final treatment, which may include incineration or other approved methods.[11][14]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the complete, compliant workflow for the disposal of 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine.

DisposalWorkflow Start Waste Generation (e.g., reaction quench, contaminated items) SelectContainer Select Compatible Container (e.g., HDPE, Glass) Start->SelectContainer LabelContainer Affix & Complete Hazardous Waste Label SelectContainer->LabelContainer AddWaste Add Waste to Container (in Fume Hood with PPE) LabelContainer->AddWaste CloseContainer Securely Close Container AddWaste->CloseContainer StoreSAA Store in Designated SAA (with Secondary Containment) CloseContainer->StoreSAA CheckFull Container 90% Full? StoreSAA->CheckFull CheckFull->AddWaste No RequestPickup Submit Waste Pickup Request to EHS CheckFull->RequestPickup Yes EHSPickup EHS Collects Waste for Final Disposal RequestPickup->EHSPickup caption Fig 2. Disposal Workflow from Generation to Pickup

Caption: Fig 2. Disposal Workflow from Generation to Pickup

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Grokipedia. (n.d.). Azetidine. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Azetidine – Knowledge and References. Retrieved from [Link]

  • Environmental Health. (n.d.). Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Cox, J. A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of medicinal chemistry, 67(4), 2736–2753.
  • National Center for Biotechnology Information. (n.d.). Assessing Cumulative Health Risks from Exposure to Environmental Mixtures—Three Fundamental Questions. Retrieved from [Link]

  • ResearchGate. (2024, February 8). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & medicinal chemistry, 103, 117662.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • PubMed. (2024, February 22). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

  • University of Florida. (n.d.). Hazardous Waste Management Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Formation of low molecular weight heterocycles and polycyclic aromatic compounds (PACs) in the pyrolysis of α-amino acids. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid, N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5- pyrimidinyl)propyl]amino]-benzoyl]. Retrieved from [Link]

  • ResearchGate. (2026, March 1). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Bulletin: Handling 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

As drug development increasingly relies on complex, sp³-rich scaffolds to improve pharmacokinetic profiles, azetidine derivatives have become premier building blocks. The compound 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is a unique hybrid molecule: it combines a strained, basic four-membered nitrogen heterocycle (azetidine) with a highly lipophilic tetrahydronaphthalene (tetralin) ether system.

Handling this compound requires moving beyond generic safety data sheets. The lipophilic tetralin moiety acts as a potent dermal penetration enhancer for the irritating, biologically active azetidine pharmacophore[1][2]. Furthermore, the ether linkage on the tetralin ring introduces a hidden operational risk: auto-oxidation. This technical guide details the causal reasoning behind the required Personal Protective Equipment (PPE) and provides a self-validating operational workflow for researchers.

Physicochemical Hazard Profiling & Causality Matrix

To design a robust safety protocol, we must first deconstruct the molecule's reactivity. Understanding why a chemical is hazardous ensures that our protective measures are intentional rather than reactive.

Table 1: Hazard Causality & Mitigation Matrix

Structural MoietyPrimary HazardMechanistic CausalityRequired Mitigation
Azetidine Ring Severe Eye/Skin Irritation (H315, H319)The secondary amine is highly basic (pKa ~11) and acts as a strong nucleophile, aggressively attacking biological membranes[2][3].Acid-quenching for spills; tightly fitting eye protection.
Tetrahydronaphthalene Dermal Toxicity & Environmental Hazard (H411)High LogP (lipophilicity) allows the molecule to rapidly bypass the stratum corneum, carrying the basic azetidine into systemic circulation[1][4].Double-gloving with chemical-resistant nitrile; strictly no drain disposal.
Tetralin Ether Linkage Explosive Peroxide Formation (AUH019)Alpha-carbons adjacent to the ether oxygen and the aromatic ring are highly susceptible to radical auto-oxidation in the presence of light/O₂[1][5].Store under Argon/N₂; perform routine KI-starch peroxide testing.

Mandatory Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for handling hybrid molecules that combine high basicity with high lipophilicity. The following PPE protocol is mandatory:

Table 2: Required PPE Specifications & Justifications

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)The tetralin moiety can rapidly degrade latex. Double-gloving is required because the lipophilic core acts as a penetration enhancer for the corrosive amine[1].
Eye Protection Tightly fitting safety goggles (EN166 / ANSI Z87.1)Azetidine vapor or dust (if handled as a hydrochloride salt) causes immediate and severe corneal irritation. Standard safety glasses do not prevent vapor intrusion[3][6].
Respiratory N95/P100 (Solid) or ABEK1 Cartridge (Liquid)Required only if handling outside a fume hood. The volatile free base can cause severe respiratory tract irritation (H335)[3].
Body Protection Flame-Retardant (FR) Lab CoatTetralin derivatives are combustible and can form reactive peroxides. An FR coat mitigates the risk of localized ignition during scale-up[4][5].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system: each step verifies the safety of the next, ensuring that the chemical remains stable and the operator remains unexposed.

Phase 1: Preparation & Validation

  • Peroxide Testing: Before transferring the reagent, test an aliquot for peroxides using KI-starch indicator paper. Causality: The tetralin ether linkage is highly susceptible to forming explosive hydroperoxides upon prolonged storage[5]. If the test is positive (>20 ppm), quarantine the material immediately.

  • Atmospheric Control: Purge the analytical balance enclosure or reaction vessel with Argon or Nitrogen. Causality: Inert gas suppresses both the radical auto-oxidation of the tetralin moiety and the hygroscopic degradation of the azetidine amine[2][7].

Phase 2: Handling & Solubilization

  • Conduct all weighing and transfer operations inside a Class II Chemical Fume Hood with a minimum face velocity of 100 fpm. Keep the sash as low as ergonomically possible.

  • Use static-free spatulas (if the compound is a hydrochloride salt) or glass syringes with Luer-lock fittings (if it is a free base oil) to prevent aerosolization[7][8].

  • Once solubilized in your reaction solvent, flush the stock vial with Argon before sealing to preserve the integrity of the ether linkage.

Spill Management & Disposal Plan

A spill of this compound requires immediate neutralization of its basicity and containment of its lipophilic components. Do not wipe the spill directly with organic solvents , as this will simply expand the surface area of the hazard.

  • Evacuate & Ventilate: Step back and ensure the fume hood is operating at maximum exhaust.

  • Chemical Quenching (Self-Validating Step): Apply a mild acidic solution (e.g., 5% aqueous citric acid or 0.1 M HCl) directly to the spill. Causality: This protonates the azetidine nitrogen, converting the volatile, skin-penetrating free base into a water-soluble, non-volatile azetidinium salt, instantly halting inhalation risks[2][8].

  • Absorption: Absorb the quenched, aqueous mixture with diatomaceous earth or a universal chemical binder[5].

  • Disposal: Transfer the absorbed material into a clearly labeled "Halogen-Free Organic Waste" container. Tetrahydronaphthalene derivatives are highly toxic to aquatic life with long-lasting effects (H411) and must never enter the standard wastewater system[4][9].

Operational Visualization

G Start Compound Retrieval (3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine) PPE Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Inert N2/Ar Atmosphere) PPE->Hood Check Peroxide Test (Ether/Tetralin Moiety Risk) Hood->Check Handle Weighing & Solubilization (Avoid Dust/Aerosol) Check->Handle Waste Halogen-Free Organic Waste (Aqueous Acid Quench) Handle->Waste

Workflow and risk mitigation for 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine handling.

References

  • Azetidine - Safety D
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Chemos.
  • 1,2,3,4-Tetrahydronaphthalene - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.
  • ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE - INCHEM. INCHEM.
  • 1,2,3,4-Tetrahydronaphthalene - SAFETY D
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. MedChemExpress.
  • SAFETY D
  • Safety Data Sheet: Tetrahydronaphthalene - Carl ROTH. Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.